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Foundational

Unveiling the Mechanism of Action of Clavam-2-Carboxylate Potassium in Bacteria: A Technical Whitepaper

Executive Summary While clavulanate potassium is globally recognized as a cornerstone β -lactamase inhibitor, its structural sibling—clavam-2-carboxylate potassium —operates through a fundamentally distinct pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While clavulanate potassium is globally recognized as a cornerstone β -lactamase inhibitor, its structural sibling—clavam-2-carboxylate potassium —operates through a fundamentally distinct pharmacological mechanism. Produced concurrently by Streptomyces clavuligerus, clavam-2-carboxylate is a 5S clavam metabolite. Instead of targeting the cell wall or neutralizing β -lactamases, it acts as an intracellular bacteriostatic agent by disrupting essential amino acid biosynthesis.

This whitepaper dissects the stereochemical divergence, the precise enzymatic target, and the self-validating experimental workflows required to characterize the mechanism of action of clavam-2-carboxylate potassium in bacterial models.

Stereochemical Divergence: The 3S, 5S Paradigm

The biological activity of clavam metabolites is dictated by their stereochemistry. Clavulanic acid possesses a (3R, 5R) configuration, which is spatially critical for its role as a "suicide inhibitor." This geometry aligns perfectly with the catalytic serine residue in the active site of Class A β -lactamases, allowing for stable acyl-enzyme complex formation.

Conversely, clavam-2-carboxylate and other antifungal/antibacterial clavams retain the (3S, 5S) stereochemistry of their shared precursor[1]. Because of this spatial mismatch, 5S clavams exhibit zero β -lactamase inhibitory activity[2]. Instead of acting on the bacterial cell envelope, they penetrate the cell and target intracellular metabolic pathways.

Biosynthetic Bifurcation

Both compounds share a biosynthetic pathway up to clavaminic acid , which serves as the critical metabolic bifurcation point[3]. From here, the pathway splits:

  • Late Steps (Stereoinversion): Conversion to clavulanate-9-aldehyde and ultimately clavulanic acid (3R, 5R).

  • 5S Clavam Pathway: Mediated by cvm genes, retaining the 3S, 5S configuration to produce clavam-2-carboxylate, alanylclavam, and other 5S derivatives.

Biosynthesis A Glyceraldehyde-3-phosphate + L-arginine B N2-(2-carboxyethyl)-arginine A->B CEAS C Deoxyguanidinoproclavaminic acid B->C BLS D Proclavaminic acid C->D CAS E Clavaminic acid (Bifurcation Point) D->E PAH / CAS F Clavulanate-9-aldehyde E->F Late Steps (Stereoinversion) H 5S Clavam Intermediates E->H cvm genes (Retention of 3S,5S) G Clavulanic Acid (3R, 5R) F->G CAD I Clavam-2-carboxylate (3S, 5S) H->I Late 5S Steps

Fig 1: Biosynthetic bifurcation of clavaminic acid into 3R,5R and 3S,5S clavams.

Core Mechanism of Action: Methionine Starvation

The primary mechanism of action of 5S clavams in bacteria is the disruption of methionine biosynthesis[2]. Specifically, 5S clavams act via the non-competitive inhibition of bacterial homoserine-O-succinyltransferase (the product of the metA gene)[4].

Homoserine-O-succinyltransferase catalyzes the first committed step in de novo methionine biosynthesis: the conversion of L-homoserine and succinyl-CoA into O-succinyl-L-homoserine. By binding to an allosteric site on the MetA enzyme, clavam-2-carboxylate potassium induces a conformational change that lowers the enzyme's Vmax​ without altering its binding affinity ( Km​ ) for the substrate.

The Physiological Result: The blockade of O-succinyl-L-homoserine production rapidly depletes intracellular L-methionine pools. Because methionine is the initiating amino acid for bacterial protein synthesis (as N-formylmethionine) and a critical methyl donor (as S-adenosylmethionine), its depletion halts translation, resulting in potent bacteriostatic efficacy .

MoA A L-Aspartate B L-Homoserine A->B C O-Succinyl-L-Homoserine B->C Catalyzed by metA D L-Methionine C->D Multiple Steps E Bacterial Growth (Protein Synthesis) D->E Inhibitor Clavam-2-Carboxylate Potassium Enzyme Homoserine-O-succinyltransferase (metA) Inhibitor->Enzyme Non-competitive Inhibition Enzyme->B Acts on

Fig 2: Non-competitive inhibition of methionine biosynthesis by 5S clavams.

Industrial and Clinical Implications

Despite its bacteriostatic properties, clavam-2-carboxylate potassium is not used clinically. In industrial fermentation, it is considered a toxic contaminant , and its levels are strictly regulated by U.S. Pharmacopoeia guidelines for clavulanic acid production[5].

Because both compounds compete for the same precursor pool, the accumulation of clavam-2-carboxylate represents a metabolic burden that reduces clavulanic acid yields. Modern strain engineering of S. clavuligerus actively targets the knockout of 5S-specific genes (e.g., cas1, cvm clusters) to abolish clavam-2-carboxylate production, thereby streamlining downstream purification and maximizing clavulanate titers.

Quantitative Data Summary
FeatureClavulanic Acid PotassiumClavam-2-Carboxylate Potassium
Stereochemistry 3R, 5R3S, 5S
Primary Target Serine β -lactamasesHomoserine-O-succinyltransferase
Mechanism of Action Irreversible suicide inhibitionNon-competitive enzyme inhibition
Biological Effect Restores β -lactam susceptibilityBacteriostatic (Methionine starvation)
Clinical Utility Co-administered with AmoxicillinNone (Regulated as a toxic contaminant)
Biosynthetic Branch Late steps (Stereoinversion)5S Clavam pathway (Retention of 3S,5S)

Experimental Workflows for Mechanistic Validation

To rigorously prove the mechanism of action of clavam-2-carboxylate potassium, researchers must establish a self-validating system that confirms both in vitro enzyme kinetics and in vivo target specificity.

Protocol A: In Vitro Kinetic Profiling of MetA Inhibition

Objective: To confirm non-competitive inhibition of homoserine-O-succinyltransferase. Causality Rationale: The MetA reaction produces O-succinyl-L-homoserine and free Coenzyme A (CoA-SH). By utilizing Ellman's reagent (DTNB), which reacts with the free thiol group of CoA-SH to produce a chromophore (TNB), we can continuously monitor enzyme velocity in real-time.

  • Enzyme Preparation: Express recombinant E. colimetA in a BL21(DE3) host using a pET-28a vector. Purify the His-tagged enzyme via Ni-NTA affinity chromatography.

  • Assay Setup: In a 96-well UV-transparent microplate, prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 0.1 mM DTNB, and 0.5 mM succinyl-CoA.

  • Substrate Titration: Add L-homoserine at varying concentrations (0.1 mM to 5.0 mM) across different wells.

  • Inhibitor Introduction: Spike the wells with clavam-2-carboxylate potassium at fixed concentrations (0, 10, 50, and 100 µM).

  • Kinetic Readout: Initiate the reaction by adding 10 nM of purified MetA. Monitor absorbance at 412 nm continuously for 10 minutes.

  • Validation: Generate a Lineweaver-Burk plot. A convergence of lines on the x-axis (unchanged Km​ ) with varying y-intercepts (decreased Vmax​ ) mathematically proves non-competitive inhibition.

Protocol B: In Vivo Auxotrophy Rescue Assay

Objective: To prove that methionine starvation is the exclusive cause of bacterial growth inhibition. Causality Rationale: If clavam-2-carboxylate solely targets MetA, supplementing the external environment with L-methionine will bypass the blocked pathway. If growth is fully rescued, it confirms the on-target mechanism; if not, off-target toxicity is occurring.

  • Strain Preparation: Culture wild-type E. coli K-12 overnight in M9 minimal medium (supplemented with 0.4% glucose).

  • MIC Determination: Inoculate fresh M9 medium containing serial dilutions of clavam-2-carboxylate potassium to determine the Minimum Inhibitory Concentration (MIC).

  • Rescue Condition Setup: Prepare three biological replicates of the following conditions in a 96-well plate:

    • Control: M9 medium only.

    • Inhibited: M9 medium + 2x MIC clavam-2-carboxylate.

    • Rescued: M9 medium + 2x MIC clavam-2-carboxylate + 50 µg/mL exogenous L-methionine.

  • Growth Monitoring: Incubate at 37°C with continuous shaking in a microplate reader, measuring OD600​ every 15 minutes for 18 hours.

  • Validation: The "Inhibited" curve should remain flat (bacteriostasis). The "Rescued" curve must mirror the "Control" curve, proving that exogenous methionine completely negates the drug's mechanism of action.

References

  • "Dynamic in silico assessment of potential gene targets for enhancing clavulanic acid production in Streptomyces clavuligerus submerged cultures", japsonline.com,3

  • "Clavam - Wikipedia", wikipedia.org,2

  • "Studies on the Biosynthetic Pathways of Clavulanic Acid and Cephamycin C in Streptomyces clavuligerus", slu.se, 4

  • "Streptomyces clavuligerus: The Omics Era", nih.gov, 1

  • "Applications of Gene Replacement Technology to Streptomyces clavuligerus Strain Development for Clavulanic Acid Production", asm.org, 5

Sources

Exploratory

Clavam-2-Carboxylate Potassium: Structural Dynamics, Binding Affinity, and Biosynthetic Pathways

An In-Depth Technical Whitepaper Prepared for Researchers, Structural Biologists, and Drug Development Professionals Executive Summary The actinomycete Streptomyces clavuligerus is renowned for its production of clavulan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper Prepared for Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary

The actinomycete Streptomyces clavuligerus is renowned for its production of clavulanic acid, a cornerstone β-lactamase inhibitor. However, this organism also synthesizes a parallel class of secondary metabolites known as 5S clavams. Among these, clavam-2-carboxylate potassium stands out as a critical structural analog and a recognized United States Pharmacopeia (USP) reference standard[1].

Unlike clavulanic acid, clavam-2-carboxylate possesses a (3S, 5S) stereochemistry. This seemingly minor spatial inversion profoundly alters its target binding affinity—stripping it of β-lactamase inhibitory properties while conferring distinct antifungal capabilities[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the crystallographic nuances, target binding logic, and self-validating analytical methodologies required to isolate and quantify clavam-2-carboxylate potassium.

Structural Chemistry & Crystallographic Profile

The Bicyclic Nucleus and Potassium Coordination

Clavam-2-carboxylate potassium consists of a highly strained bicyclic nucleus: a four-membered β-lactam ring fused to a five-membered oxygen-containing oxazolidine ring.

In its crystalline form, the potassium ion ( K+ ) coordinates with the carboxylate moiety at the C-2 position. The crystallization of this salt is governed by the high polarity of the carboxylate anion. The (3S, 5S) configuration forces the oxazolidine ring into a specific puckered conformation. In X-ray crystallographic models of the clavam nucleus, this puckering dictates the spatial trajectory of the C-2 carboxylate group. In clavulanic acid (3R, 5R), the carboxylate is oriented to perfectly anchor into the arginine residues of class A β-lactamase active sites. In clavam-2-carboxylate, the 5S inversion projects the carboxylate into a sterically hindered vector, preventing this crucial anchoring step.

Quantitative Comparison of Clavam Metabolites

To understand the functional divergence, we must compare the physicochemical and biological properties of the two primary clavam branches.

PropertyClavulanic Acid PotassiumClavam-2-Carboxylate Potassium
Stereochemistry (3R, 5R)(3S, 5S)
Ring System β-lactam fused to oxazolidineβ-lactam fused to oxazolidine
Primary Target Affinity Serine β-lactamases (High Affinity)Fungal metabolic enzymes (Moderate Affinity)
Biological Activity Antibacterial synergistAntifungal
Key Biosynthetic Genes cas2, cadcas1, cvm1, cvm2, cvm5
USP Reference Standard Active Pharmaceutical IngredientAnalytical Impurity / System Suitability Marker

Biosynthetic Pathway & Evolutionary Divergence

The biosynthesis of clavam-2-carboxylate is a marvel of evolutionary engineering. S. clavuligerus utilizes a shared early pathway for all clavam metabolites, condensing arginine and glyceraldehyde-3-phosphate (GAP) to form the intermediate clavaminic acid .

At this juncture, the pathway bifurcates. The clavulanic acid gene cluster utilizes cas2 to drive the 5R stereochemistry. Conversely, the paralogue clavam gene cluster utilizes cas1 (a clavaminate synthase paralogue) alongside specific late-stage genes (cvm1, cvm2, cvm5) to invert the stereocenter and yield 5S clavams like clavam-2-carboxylate and alanylclavam[2].

Biosynthesis Precursors Arginine + GAP CEAS CEAS / BLS / PAH Precursors->CEAS ClavaminicAcid Clavaminic Acid (Branch Point) CEAS->ClavaminicAcid CAS2 CAS2 / CAD (Clavulanic Pathway) ClavaminicAcid->CAS2 CAS1 CAS1 / CVM1-5 (5S Clavam Pathway) ClavaminicAcid->CAS1 ClavulanicAcid Clavulanic Acid (3R, 5R) CAS2->ClavulanicAcid Clavam2Carb Clavam-2-Carboxylate (3S, 5S) CAS1->Clavam2Carb

Biosynthetic divergence of 5S clavams and 5R clavulanic acid from clavaminic acid.

Target Binding Affinity Logic

The causality behind clavam-2-carboxylate's lack of antibacterial efficacy lies in the rigid geometric requirements of Penicillin Binding Proteins (PBPs) and β-lactamases.

For irreversible inhibition of a β-lactamase, the active-site serine must execute a nucleophilic attack on the β-lactam carbonyl carbon. This requires the inhibitor to pre-organize within the active site. The (3S, 5S) stereochemistry of clavam-2-carboxylate causes a steric clash with the conserved structural elements of the β-lactamase binding pocket, preventing the formation of the pre-acylation Michaelis complex.

Instead, clavam-2-carboxylate exhibits specific binding affinity for fungal targets. While the exact high-resolution co-crystal structures of clavam-2-carboxylate with its fungal targets remain an active area of structural biology, it is established that 5S clavams act as antimetabolites, interfering with amino acid biosynthesis pathways (such as homoserine dehydrogenase) in fungal pathogens[3].

BindingLogic Core Bicyclic β-lactam Nucleus Stereo5R 3R, 5R Stereochemistry Core->Stereo5R Stereo5S 3S, 5S Stereochemistry Core->Stereo5S TargetBL Serine β-lactamases (Irreversible Inhibition) Stereo5R->TargetBL Optimal fit TargetAF Fungal Metabolic Targets (Antifungal Activity) Stereo5S->TargetAF Specific binding NoBL No β-lactamase Affinity Stereo5S->NoBL Steric clash

Stereochemistry dictates target binding affinity in clavam metabolites.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to empower the researcher.

Protocol A: Isolation and Crystallization of Clavam-2-Carboxylate Potassium

Because the potassium salt of clavam-2-carboxylate is highly polar, traditional organic extraction fails. We utilize anti-solvent precipitation to force crystallization.

  • Fermentation Broth Clarification: Centrifuge S. clavuligerus culture broth at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm membrane. Causality: Removes mycelial debris that acts as unwanted nucleation sites during crystallization.

  • Ion-Exchange Chromatography: Load the filtrate onto a strong anion-exchange resin (e.g., Q-Sepharose) equilibrated with 50 mM Tris-HCl (pH 7.5). Elute with a linear gradient of 0 to 1 M KCl. Causality: The carboxylate group is negatively charged at pH 7.5, allowing it to bind the resin. KCl outcompetes the clavam for binding sites.

  • Desalting and Concentration: Pass the clavam-containing fractions through a size-exclusion column (e.g., Sephadex G-10) to remove excess KCl. Lyophilize the eluate to a concentrated powder.

  • Anti-Solvent Crystallization: Dissolve the powder in a minimal volume of absolute ethanol. Slowly add cold acetone dropwise while stirring at 4°C until the solution becomes slightly turbid. Causality: Acetone lowers the dielectric constant of the solvent mixture, drastically reducing the solubility of the potassium salt and inducing supersaturation.

  • Harvesting: Allow the mixture to stand at 4°C for 24 hours. Recover the clavam-2-carboxylate potassium crystals via vacuum filtration and dry under a nitrogen stream.

Protocol B: HPLC Quantification (Self-Validating System)

This method is used to quantify clavam-2-carboxylate against USP Reference Standards[1].

  • System Preparation: Equip an HPLC with a C18 Reverse Phase column (250 mm x 4.6 mm, 5 µm). Causality: C18 provides the necessary hydrophobic interactions, but due to the analyte's polarity, an ion-pairing agent or highly aqueous mobile phase is required.

  • Mobile Phase: 0.1 M Sodium dihydrogen phosphate buffer (pH adjusted to 4.0 with phosphoric acid) / Methanol (95:5, v/v). Flow rate: 1.0 mL/min.

  • Detection: Set UV detector to 210 nm. Causality: The clavam nucleus lacks extended conjugated double bonds, meaning it does not absorb well in the higher UV range (e.g., 254 nm). 210 nm captures the amide/lactam carbonyl absorption.

  • Validation (The Self-Validating Step):

    • Blank Run: Inject mobile phase to establish baseline noise.

    • Standard Run: Inject USP Clavam-2-Carboxylate Potassium (Lot L4L187)[1]. Record retention time ( TR​ ).

    • Spike Recovery: Spike a known concentration of the standard into the fermentation sample. If the peak area increases proportionally without peak broadening, the identity and matrix independence are validated.

References

  • Alanylclavam Biosynthetic Genes Are Clustered Together with One Group of Clavulanic Acid Biosynthetic Genes in Streptomyces clavuligerus, ASM Journals.[Link]

  • Streptomyces clavuligerus: The Omics Era, National Institutes of Health (PMC).[Link]

  • Construction and analysis of β-lactamase-inhibitory protein (BLIP) non-producer mutants of Streptomyces clavuligerus, ResearchGate.[Link]

Sources

Foundational

biosynthesis pathway of clavam-2-carboxylate derivatives

An In-Depth Technical Guide on the Biosynthesis Pathway of Clavam-2-Carboxylate Derivatives Executive Summary & Biochemical Context Streptomyces clavuligerus is an industrially critical actinomycete renowned for producin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Biosynthesis Pathway of Clavam-2-Carboxylate Derivatives

Executive Summary & Biochemical Context

Streptomyces clavuligerus is an industrially critical actinomycete renowned for producing clavulanic acid, a potent β-lactamase inhibitor[1]. However, the metabolic repertoire of S. clavuligerus extends beyond clavulanic acid to include a suite of antipodal stereochemical variants known as the 5S clavams[2]. Among these, clavam-2-carboxylate represents a primary end-product.

While clavulanic acid possesses a (3R, 5R) stereochemistry essential for β-lactamase inhibition, clavam-2-carboxylate and other 5S clavams (e.g., 2-hydroxymethylclavam, alanylclavam) exhibit a (3S, 5S) configuration[2]. Consequently, 5S clavams lack β-lactamase inhibitory activity but demonstrate distinct antifungal and bacteriostatic properties, primarily through the inhibition of methionine biosynthesis and RNA synthesis[2]. Understanding the bifurcation of these pathways is critical for metabolic engineering, as the 5S clavam pathway acts as a direct competitor to industrial clavulanic acid production, draining the shared precursor pool of clavaminic acid[3].

The Shared "Early" Biosynthetic Pathway

The biosynthesis of all clavam metabolites begins with a shared enzymatic cascade that constructs the core bicyclic clavam nucleus. This "early" pathway is responsible for converting primary metabolites into clavaminic acid , the critical bifurcation intermediate[2].

  • Condensation: The pathway initiates with the condensation of L-arginine and glyceraldehyde-3-phosphate (G3P), catalyzed by carboxyethylarginine synthase (CEAS), yielding N2-(2-carboxyethyl)arginine[1].

  • Cyclization: β-lactam synthetase (BLS) catalyzes the ATP-dependent cyclization of this intermediate to form the monocyclic β-lactam, deoxyguanidinoproclavaminic acid[4].

  • First Hydroxylation: Clavaminate synthase (CAS), an α-ketoglutarate and Fe2+-dependent dioxygenase, hydroxylates the monocyclic ring to form guanidinoproclavaminic acid[1].

  • Amidinohydrolysis: Proclavaminic acid amidinohydrolase (PAH) removes the guanidino group, yielding proclavaminic acid[5].

  • Second CAS Catalysis: CAS acts a second time, catalyzing oxidative cyclization and desaturation to form the bicyclic clavaminic acid [4].

Biosynthesis Arg L-Arginine + G3P CEA N2-(2-carboxyethyl)arginine Arg->CEA CEAS DGPC Deoxyguanidinoproclavaminic Acid CEA->DGPC BLS GPC Guanidinoproclavaminic Acid DGPC->GPC CAS (Hydroxylation) PC Proclavaminic Acid GPC->PC PAH CA_int Clavaminic Acid (Bifurcation Point) PC->CA_int CAS (Cyclization/Desaturation) Clav Clavulanic Acid (3R, 5R) CA_int->Clav Late Steps (cad, etc.) C2C Clavam-2-carboxylate (3S, 5S) CA_int->C2C 5S Late Steps (cvm1, cvm5, cvm6P)

Metabolic bifurcation of clavaminic acid into clavulanic acid and 5S clavam-2-carboxylate.

Pathway Bifurcation and 5S-Specific "Late" Steps

The divergence from clavaminic acid into clavam-2-carboxylate is governed by a highly specific spatial arrangement of genes across the S. clavuligerus chromosome. The enzymes for the early steps are encoded by paralogous gene sets. Notably, CAS exists as two isozymes: CAS1 (encoded by cas1) and CAS2 (encoded by cas2)[4].

Genetic Clustering and Causality

The cas1 gene is located in the "clavam gene cluster" and is flanked by open reading frames specifically dedicated to 5S clavam biosynthesis, such as cvm1, cvm4, and cvm5[4].

  • Causality of Gene Disruption: When cvm1 (encoding a putative aldo/keto reductase) or cvm4/cvm5 are disrupted via gene replacement, the mutant strains completely lose the ability to synthesize clavam-2-carboxylate and 2-hydroxymethylclavam, while clavulanic acid production remains unaffected[6][7].

  • Isozyme Channeling: Disruption of cas1 severely reduces 5S clavam production but leaves clavulanic acid relatively intact. Conversely, cas2 mutants maintain clavam-2-carboxylate production in complex media, proving that while both isozymes contribute to the clavaminic acid pool, CAS1 is preferentially channeled toward the 5S clavam pathway[4].

  • The Paralog Cluster: Additional late-step genes reside in a separate "paralog gene cluster," including cvm6P (an aminotransferase) and cvm7P (a transcriptional regulator). Mutants defective in these genes are completely blocked in clavam-2-carboxylate production[8].

Regulatory Cascade of 5S Clavam Biosynthesis

The transcription of 5S clavam-specific genes is strictly controlled by an atypical two-component regulatory system consisting of Snk (sensor kinase), Res1, and Res2 (response regulators)[9].

Mechanistically, Snk autophosphorylates and transfers the phosphate group to Res2, which acts as the primary transcriptional activator for the cvm7p promoter. Res1 serves as a critical checkpoint, stimulating the dephosphorylation of Res2 to prevent pathway overactivation. Once translated, Cvm7P (a Streptomyces Antibiotic Regulatory Protein, or SARP) directly activates the transcription of the structural genes (cvm1, cvm5, cvm6P) required to convert clavaminic acid into clavam-2-carboxylate[9].

Regulation Snk Snk (Sensor Kinase) Snk->Snk Autophosphorylation Res2 Res2 (Response Regulator) Snk->Res2 Phosphotransfer Res1 Res1 (Checkpoint/Phosphatase) Snk->Res1 Phosphotransfer Cvm7p cvm7p Promoter Res2->Cvm7p Activates Transcription Res1->Res2 Stimulates Dephosphorylation Cvm7P_prot Cvm7P (SARP Activator) Cvm7p->Cvm7P_prot Translation Genes 5S Clavam Genes (cvm1, cvm5, cvm6P) Cvm7P_prot->Genes Pathway-Specific Activation

Two-component regulatory cascade governing 5S clavam biosynthesis via Snk-Res1-Res2 and Cvm7P.

Quantitative Data: Media-Dependent Metabolic Flux

The production of clavam-2-carboxylate is highly dependent on nutritional conditions. Starch Asparagine (SA) medium represses the expression of cas1 and the 5S clavam pathway, channeling all flux toward clavulanic acid. Conversely, Soy medium supports the activation of the cvm genes, allowing the bifurcation to occur[4][5].

Table 1: Metabolic Profiling of S. clavuligerus Strains Across Fermentation Media

Strain GenotypeMediumClavulanic Acid (3R, 5R)Clavam-2-carboxylate (3S, 5S)Mechanistic Rationale
Wild-TypeSoy Medium+++++Both pathways active; CAS1 and CAS2 expressed.
Wild-TypeSA Medium+++-SA medium represses cas1 and 5S late-step genes.
Δcas1Soy Medium++-Loss of CAS1 depletes the clavaminic acid pool channeled to 5S clavams.
Δcas2Soy Medium+++++CAS1 compensates, providing precursor for both pathways.
Δcvm1Soy Medium+++-Blockade of 5S late steps; flux redirected entirely to clavulanic acid.
Δcvm7PSoy Medium+++-Loss of pathway-specific SARP activator silences 5S structural genes.

Experimental Protocols: A Self-Validating Workflow

To study the biosynthesis of clavam-2-carboxylate, researchers must employ a self-validating system that isolates the 5S pathway from the clavulanic acid pathway. The following protocols detail the generation of targeted mutants and the analytical quantification of the metabolites.

Protocol 1: Targeted Disruption of 5S Clavam Genes (e.g., cvm1)

Causality: Gene replacement via double-crossover homologous recombination ensures the targeted gene is cleanly knocked out without causing polar effects on downstream genes, which is vital in dense biosynthetic clusters.

  • Vector Construction: Amplify ~1.5 kb flanking regions upstream and downstream of the cvm1 gene using high-fidelity PCR. Clone these flanks into a Streptomyces suicide vector (e.g., pOJ260) flanking an apramycin resistance cassette (apr).

  • Conjugation: Introduce the disruption construct into S. clavuligerus via intergeneric conjugation from E. coli ET12567/pUZ8002.

  • Selection: Plate exconjugants on MS agar overlaid with apramycin (to select for the cassette) and nalidixic acid (to inhibit E. coli).

  • Validation: Screen for double-crossover events (Apramycin-resistant, vector-marker susceptible). Validate the exact genomic locus disruption using Southern blotting or locus-specific PCR.

Protocol 2: Biphasic Fermentation for Metabolite Expression

Causality: Because the 5S clavam pathway is nutritionally repressed in defined media, parallel cultivation in both Soy and SA media acts as an internal control to validate that the observed metabolic shifts are pathway-specific rather than general growth defects[4][5].

  • Seed Culture: Inoculate validated S. clavuligerus spores into 25 mL of Trypticase Soy Broth (TSB). Incubate at 28°C, 250 rpm for 48 hours.

  • Production Phase: Transfer 2 mL of seed culture into two separate baffled flasks: one containing 50 mL of Soy medium (supports 5S clavams) and one containing 50 mL of SA medium (represses 5S clavams).

  • Cultivation: Incubate for 96 hours at 28°C, 250 rpm.

  • Harvest: Centrifuge 1 mL aliquots at 15,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter for immediate HPLC analysis.

Protocol 3: HPLC/MS Quantification of Clavam-2-Carboxylate

Causality: Clavulanic acid and clavam-2-carboxylate are structural isomers with identical molecular weights but different stereochemistry. Reverse-phase HPLC coupled with UV detection (and MS/MS confirmation) is required to resolve these epimers based on their distinct polarities.

  • Chromatographic Setup: Utilize a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). Set the column oven to 30°C.

  • Mobile Phase: Use an isocratic mobile phase consisting of 0.1 M sodium dihydrogen phosphate buffer (pH adjusted to 3.2 with phosphoric acid) and 6% methanol. Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 212 nm (optimal for the clavam enol ether chromophore).

  • Validation: Co-inject samples with purified clavam-2-carboxylate and clavulanic acid standards. Clavam-2-carboxylate typically elutes earlier than clavulanic acid under these conditions. Confirm peak identity by diverting the flow to an ESI-MS operating in negative ion mode, monitoring for the [M-H]- ion at m/z 198.

References

  • Biosynthesis of clavam metabolites. Journal of Industrial Microbiology and Biotechnology.
  • Genes Specific for the Biosynthesis of Clavam Metabolites Antipodal to Clavulanic Acid Are Clustered with the Gene for Clavaminate Synthase 1 in Streptomyces clavuligerus. Antimicrobial Agents and Chemotherapy.
  • Genes specific for the biosynthesis of clavam metabolites antipodal to clavulanic acid are clustered with the gene for clavaminate synthase 1 in Streptomyces clavuligerus. PubMed (NIH).
  • 5S Clavam Biosynthesis Is Controlled by an Atypical Two-Component Regulatory System in Streptomyces clavuligerus. Antimicrobial Agents and Chemotherapy.
  • 5S clavam biosynthetic genes are located in both the clavam and paralog gene clusters in Streptomyces clavuligerus. Chemistry & Biology.
  • Enzymes Catalyzing the Early Steps of Clavulanic Acid Biosynthesis Are Encoded by Two Sets of Paralogous Genes in Streptomyces clavuligerus. PMC (NIH).
  • Dynamic in silico assessment of potential gene targets for enhancing clavulanic acid production in Streptomyces clavuligerus. Journal of Applied Pharmaceutical Science.
  • Genes specific for the biosynthesis of clavam metabolites antipodal... Researcher.Life.

Sources

Exploratory

Stereochemical Divergence in Clavam Metabolites: The Case of Clavam-2-Carboxylate Potassium

Executive Summary As a Senior Application Scientist navigating the complexities of β -lactam pharmacology, it is critical to address a pervasive misconception: the assumption that all clavam derivatives possess β -lactam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of β -lactam pharmacology, it is critical to address a pervasive misconception: the assumption that all clavam derivatives possess β -lactamase inhibitory properties. While clavulanic acid is a cornerstone suicide inhibitor of serine β -lactamases, its biosynthetic sibling, clavam-2-carboxylate potassium (CAS 2196185-67-6) , is fundamentally different.

Despite sharing a common biosynthetic precursor, clavam-2-carboxylate is a "5S clavam" that is completely devoid of β -lactamase inhibitory activity [1]. Instead of acting as a therapeutic agent, it is classified as a biologically active (antifungal) but toxic impurity generated during the fermentation of Streptomyces clavuligerus[1]. Consequently, in pharmaceutical development, clavam-2-carboxylate potassium is not formulated for efficacy; rather, it is strictly monitored and controlled as a critical process impurity during the synthesis and formulation of clavulanate potassium APIs[2].

This whitepaper deconstructs the stereochemical causality behind its lack of inhibitory action and provides a self-validating analytical framework for its quantification in drug development workflows.

Biosynthetic Bifurcation: 3R,5R vs. 3S,5S Stereochemistry

The divergence in pharmacological activity between clavulanic acid and clavam-2-carboxylate originates at a specific metabolic bifurcation point in S. clavuligerus. Both pathways utilize L-arginine and glyceraldehyde-3-phosphate to synthesize the intermediate clavaminic acid [3].

From clavaminic acid, the pathway splits:

  • Late-stage inversion: Specific enzymes invert the stereocenter to produce the (3R, 5R) configuration of clavulanic acid, which is essential for target engagement[4].

  • Stereochemical retention: The paralogue gene cluster (including cvm genes) retains the original stereochemistry, yielding (3S, 5S) metabolites, including clavam-2-carboxylate[5].

Biosynthesis A Precursors (L-Arg + G3P) B Clavaminic Acid (Bifurcation Point) A->B Early Biosynthesis (cas1/cas2) D Clavulanic Acid (3R, 5R) Potent β-Lactamase Inhibitor B->D Stereochemical Inversion E Clavam-2-carboxylate (3S, 5S) No Inhibitory Activity B->E Stereochemical Retention (cvm genes)

Fig 1: Biosynthetic bifurcation of clavaminic acid leading to stereochemically distinct clavams.

Mechanistic Failure at the β -Lactamase Active Site

To understand why clavam-2-carboxylate fails to inhibit β -lactamase, we must examine the mechanism of suicide inhibition by clavulanic acid.

Class A β -lactamases (e.g., TEM-1) utilize an active-site serine (Ser70) to attack the β -lactam ring. For successful irreversible inhibition, the initial acylation must be followed by a secondary ring-opening of the oxazolidine ring, which cross-links the enzyme and permanently traps it in an acyl-enzyme intermediate[6].

The Stereochemical Mismatch: The (3R, 5R) geometry of clavulanic acid perfectly aligns its oxazolidine oxygen and carboxylate group with the enzyme's catalytic pocket, facilitating this secondary ring-opening. In contrast, the (3S, 5S) geometry of clavam-2-carboxylate results in a severe steric clash and spatial misalignment. The active-site Ser70 cannot effectively trap the 5S clavam, rendering it useless as an inhibitor[7].

Mechanism cluster_0 Target: Serine β-Lactamase (Ser70) CA Clavulanic Acid (3R, 5R) Complex1 Acyl-Enzyme Intermediate (Stable/Irreversible) CA->Complex1 Optimal alignment of oxazolidine oxygen C2C Clavam-2-Carboxylate (3S, 5S) Complex2 Steric Clash (No Secondary Ring Opening) C2C->Complex2 Poor spatial geometry

Fig 2: Stereochemical determinants of β-lactamase active site engagement and inhibition.

Pharmaceutical Relevance & Impurity Profiling

Because clavam-2-carboxylate lacks efficacy and exhibits toxic/antifungal properties unsuitable for human systemic use, regulatory bodies (such as the USP and EP) mandate its strict control in amoxicillin/clavulanate formulations[8].

Table 1: Comparative Profiling of Clavulanic Acid vs. Clavam-2-Carboxylate
PropertyClavulanic Acid PotassiumClavam-2-Carboxylate Potassium
Stereochemistry (3R, 5R)(3S, 5S)
β -Lactamase Inhibition Highly Potent (Irreversible)None
Biological Activity Weak antibacterial, strong synergistAntifungal, potentially toxic
Role in Pharmaceuticals Active Pharmaceutical Ingredient (API)Monitored Process Impurity
USP Acceptance Limit 75.5% – 92.0% (Assay)NMT 0.01% (Impurity Limit)

Self-Validating Analytical Methodology (HPLC-UV)

To ensure the safety of clavulanate potassium APIs, clavam-2-carboxylate must be quantified at trace levels. The following protocol outlines a self-validating HPLC-UV methodology adapted from pharmacopeial standards[9].

Table 2: HPLC-UV Method Parameters & Scientific Rationale
ParameterSpecificationScientific Causality
Mobile Phase 0.1 M NaH 2​ PO 4​ , pH 4.0 ± 0.1The acidic pH suppresses the ionization of the carboxylate group, ensuring adequate retention on the C18 stationary phase.
Column C18 (L1), 4.6-mm × 10-cm, 5-µmProvides optimal hydrophobic interactions to separate the highly polar clavam structures.
Detection UV at 210 nmClavams lack aromatic chromophores; absorption relies on the low-UV transitions of the lactam/amide carbonyls.
Flow Rate 1.0 mL/minBalances theoretical plate generation with rapid throughput.
Step-by-Step Execution Protocol

Step 1: Mobile Phase & Diluent Preparation Dissolve 11.99 g of monobasic sodium phosphate in 1000 mL of HPLC-grade water. Adjust the pH strictly to 4.0 ± 0.1 using dilute phosphoric acid. Filter through a 0.22 µm membrane. Causality: Precise pH control is non-negotiable; a shift of 0.2 pH units will drastically alter the retention time of the carboxylate species.

Step 2: Standard Preparation Accurately weigh and dissolve USP Clavam-2-Carboxylate Potassium Reference Standard in water to achieve a final concentration of 5 µg/mL.

Step 3: Sample Preparation Dissolve the Clavulanate Potassium API sample in water to a nominal concentration of 10 mg/mL. Caution: Clavulanate is highly susceptible to hydrolysis. Prepare samples immediately before injection and maintain in a chilled autosampler (4°C).

Step 4: System Suitability & Validation (The Self-Validating Step) Before analyzing the sample, inject the standard solution. The system is only valid if:

  • Signal-to-Noise (S/N): The clavam-2-carboxylate peak exhibits an S/N of 10, confirming the Limit of Quantitation (LOQ) is sufficient for the 0.01% specification.

  • Resolution: The resolution factor ( Rs​ ) between clavulanate and clavam-2-carboxylate is 2.0.

  • Precision: The Relative Standard Deviation (RSD) of 5 replicate standard injections is 5.0%.

Step 5: Analysis & Quantification Inject 1 µL of the sample solution. Calculate the percentage of clavam-2-carboxylate potassium by comparing the peak area of the sample against the external standard. Acceptance Criterion: Not More Than (NMT) 0.01% w/w.

HPLC_Workflow Prep 1. Sample Prep 10 mg/mL API in H2O (Keep at 4°C) Suit 2. System Suitability S/N ≥ 10 Resolution ≥ 2.0 Prep->Suit Separate 3. Separation C18 Column (L1) 0.1M NaH2PO4 (pH 4.0) Flow: 1.0 mL/min Suit->Separate Detect 4. Detection UV at 210 nm Separate->Detect Analyze 5. Quantification Limit: NMT 0.01% Detect->Analyze

Fig 3: Self-validating HPLC-UV workflow for clavam-2-carboxylate trace quantification.

References

  • Streptomyces clavuligerus: The Omics Era Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • 5S Clavam Biosynthesis Is Controlled by an Atypical Two-Component Regulatory System in Streptomyces clavuligerus Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Five Additional Genes Are Involved in Clavulanic Acid Biosynthesis in Streptomyces clavuligerus Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Determination of clavam-2-carboxylate in clavulanate potassium and tablet material by liquid chromatography-tandem mass spectrometry Source: Journal of Chromatography A (via ResearchGate) URL:[Link]

  • Clavulanate Potassium Monograph (USP Standards) Source: United States Pharmacopeia / DrugFuture URL:[Link]

Sources

Foundational

Comprehensive Physicochemical Characterization and Analytical Profiling of Clavam-2-Carboxylate Potassium

Executive Summary Clavam-2-carboxylate potassium is a critical, structurally related impurity generated during the fermentation of the active pharmaceutical ingredient (API) clavulanic acid. Due to its unique stereochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Clavam-2-carboxylate potassium is a critical, structurally related impurity generated during the fermentation of the active pharmaceutical ingredient (API) clavulanic acid. Due to its unique stereochemistry, it exhibits distinct toxicological properties compared to its therapeutic counterpart. This technical guide provides an in-depth analysis of its molecular properties, biosynthetic origin, and the self-validating analytical methodologies required by pharmacopeial standards for its stringent regulatory control.

Molecular Identity and Structural Causality

Clavam-2-carboxylate potassium is the potassium salt of a bicyclic beta-lactam compound ()[]. With a molecular formula of C6​H6​KNO4​ and a molecular weight of 195.21 g/mol , it shares the fundamental 4-oxa-1-azabicyclo[3.2.0]heptane nucleus with clavulanic acid (2)[2].

However, the causality of its toxicity lies entirely in its stereochemistry. While clavulanic acid possesses a (3R, 5R) configuration that specifically targets and irreversibly inhibits bacterial beta-lactamases, clavam-2-carboxylate belongs to the 5S-clavams, characterized by a (3S, 5S) stereochemistry (3)[3]. This spatial orientation abolishes beta-lactamase inhibitory activity and instead imparts antifungal properties coupled with significant cellular toxicity, making its presence in pharmaceutical formulations highly undesirable and strictly regulated (3)[3].

Physicochemical Properties & Stability Dynamics

Understanding the physicochemical behavior of clavam-2-carboxylate is essential for both its isolation and analytical quantification.

Quantitative Data Summary
ParameterSpecification
Chemical Name Clavam-2-carboxylate Potassium
CAS Registry Number 2196185-67-6 (Salt) / 212268-81-0 (Free Acid)
Molecular Formula C6​H6​KNO4​
Molecular Weight 195.21 g/mol
Stereochemistry (3S, 5S) clavam ring system
Solubility Very soluble in water; Soluble in methanol
Pharmacopeial Limit Not More Than (NMT) 0.01% in Clavulanate Potassium

Stability Causality: The fused beta-lactam/oxazolidine ring system is thermodynamically strained. It is highly susceptible to nucleophilic attack, leading to rapid base-catalyzed hydrolysis at alkaline pH and acid-catalyzed degradation at low pH. Consequently, all analytical and purification workflows must strictly control the pH, typically buffering around pH 4.0. This specific pH maintains the integrity of the clavam nucleus while partially ionizing the carboxylate moiety (pKa ~2.7) for optimal chromatographic retention ().

Biosynthetic Divergence in Streptomyces clavuligerus

During industrial fermentation, Streptomyces clavuligerus produces both clavulanic acid and 5S-clavams from the same primary metabolic precursors: L-arginine and glyceraldehyde-3-phosphate (3)[3].

The pathway diverges at a critical intermediate, clavaminic acid. The cas gene cluster directs the conversion of clavaminic acid to the therapeutic (3R, 5R) clavulanic acid. Conversely, the cvm gene cluster diverts clavaminic acid towards the toxic (3S, 5S) 5S-clavams, including clavam-2-carboxylate (3)[3]. Because these pathways operate concurrently, downstream processing must be coupled with rigorous analytical testing.

Biosynthetic_Divergence Precursors L-Arginine + Glyceraldehyde-3-phosphate Clavaminic Clavaminic Acid (Common Intermediate) Precursors->Clavaminic CEAS, BLS, PAH, OAT enzymes Clavulanic Clavulanic Acid (3R, 5R stereochemistry) β-Lactamase Inhibitor Clavaminic->Clavulanic cas genes / CAD enzyme Clavams 5S-Clavams (e.g., Clavam-2-carboxylate) (3S, 5S stereochemistry) Toxic Impurity Clavaminic->Clavams cvm genes

Fig 1: Biosynthetic divergence of clavulanic acid and toxic 5S-clavams in S. clavuligerus.

Regulatory Analytical Protocol: Self-Validating HPLC Methodology

To ensure patient safety, the United States Pharmacopeia (USP) mandates that clavam-2-carboxylate potassium must be strictly limited to NMT 0.01% in bulk clavulanate potassium (4)[4].

The following High-Performance Liquid Chromatography (HPLC) protocol is designed not just to measure, but to continuously verify its own accuracy through strict System Suitability Testing (SST).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & pH Control

  • Action: Prepare a 0.1 M monobasic sodium phosphate ( NaH2​PO4​ ) buffer and adjust the pH to 4.0 ± 0.1 using dilute phosphoric acid ().

  • Causality: The pH 4.0 environment is the thermodynamic "sweet spot." It prevents the hydrolysis of the labile beta-lactam ring during the run while ensuring the carboxylate group is sufficiently ionized to interact reproducibly with the stationary phase without requiring harsh ion-pairing reagents.

Step 2: Chromatographic Setup

  • Column: L1 Packing (C18), 300 x 4.0 mm, 3-10 µm ().

  • Detection: UV at 210 nm (5)[5].

  • Flow Rate: 0.5 - 1.0 mL/min, Isocratic elution.

  • Causality: Because the clavam structure lacks aromaticity and extended pi-conjugation, it does not absorb strongly in the higher UV range. Monitoring at 210 nm captures the end-absorption of the carbonyl groups, maximizing the signal-to-noise ratio necessary to detect trace impurities.

Step 3: Sample and Standard Preparation

  • Standard Solution: 5 µg/mL of USP Clavam-2-Carboxylate Potassium Reference Standard in water (6)[6].

  • Sample Solution: 10 mg/mL of the Clavulanate Potassium test article in water (6)[6].

  • Causality: The massive concentration asymmetry (10 mg/mL sample vs. 5 µg/mL standard) is a deliberate choice to amplify the trace impurity signal into the linear dynamic range of the UV detector.

Step 4: System Suitability & Self-Validation

  • Action: Inject the Standard Solution in replicate. The tailing factor must be NMT 1.5, and the Relative Standard Deviation (RSD) must be NMT 5.0% (5)[5].

  • Causality: This is the self-validating mechanism. A tailing factor > 1.5 indicates unwanted secondary interactions (e.g., free silanol binding on the C18 column), which would artificially broaden the peak and obscure trace impurities. Passing this SST guarantees the column's theoretical plates are sufficient for baseline resolution before any sample is analyzed.

HPLC_Workflow Prep Sample Prep 10 mg/mL in H2O Inject Injection L1 (C18) Column Prep->Inject Elute Isocratic Elution 0.1 M NaH2PO4 (pH 4.0) Inject->Elute Detect UV Detection 210 nm Elute->Detect Quant Quantification Limit: NMT 0.01% Detect->Quant

Fig 2: Self-validating HPLC workflow for the quantification of clavam-2-carboxylate potassium.

References

  • BOC Sciences. CAS 2196185-67-6 Clavam-2-carboxylate Potassium.

  • AA Blocks. 2196185-67-6 | MFCD00127642 | Clavam-2-carboxylate Potassium.2

  • DrugFuture. Clavulanate Potassium USP Monograph. 6

  • International Journal of Drug Regulatory Affairs. Comparison of Monographs of Indian Pharmacopeia with BP and USP Pharmacopeia. 5

  • Scribd. Clavulanate Potassium USP Monograph | PDF | Chromatography. 4

  • National Center for Biotechnology Information (PMC). Streptomyces clavuligerus: The Omics Era. 3

  • ResearchGate. Development of simple and cost-effective High Performance Liquid Chromatography methods. 7

Sources

Exploratory

structural differences between clavams and classical beta-lactams

An In-Depth Technical Guide on Molecular Architecture and Enzyme Inhibition Kinetics Executive Summary The evolutionary arms race between microbial resistance and antimicrobial development has necessitated a profound und...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Molecular Architecture and Enzyme Inhibition Kinetics

Executive Summary

The evolutionary arms race between microbial resistance and antimicrobial development has necessitated a profound understanding of beta-lactam structural chemistry. While classical beta-lactams (e.g., penicillins, cephalosporins) function as primary antibacterial agents by inhibiting cell wall synthesis, the emergence of beta-lactamases required a paradigm shift. Clavams, specifically clavulanic acid, represent this shift: structurally analogous to penicillins but functionally divergent. This whitepaper dissects the core structural disparities between clavams and classical beta-lactams, the mechanistic causality behind their distinct pharmacological roles, and the standardized experimental protocols used to quantify their inhibitory kinetics.

Architectural Disparities: Thiazolidine vs. Oxazolidine

The foundational difference between classical penicillins and clavams lies in their secondary ring structures and stereochemical configurations.

Classical beta-lactams, such as Penicillin G, are characterized by a bicyclic core consisting of a four-membered beta-lactam ring fused to a five-membered thiazolidine ring (containing a sulfur atom at position 1). Naturally occurring penicillins possess a 3S, 5R, 6R stereochemistry and feature an acylamino side chain at the C6 position, which is an absolute structural requirement for binding to Penicillin-Binding Proteins (PBPs) 1.

Conversely, clavams—exemplified by clavulanic acid (isolated from Streptomyces clavuligerus)—replace the sulfur atom at position 1 with an oxygen atom, forming an oxazolidine ring 1. Furthermore, clavulanic acid lacks the C6 acylamino side chain and features a unique 3R, 5R stereochemistry. This specific stereochemical configuration is critical; other naturally occurring clavams with 3S, 5S stereochemistry do not exhibit beta-lactamase inhibitory activity 2.

StructuralDivergence Core Beta-Lactam Core Penicillin Classical Penicillins (Thiazolidine Ring) Core->Penicillin Clavam Clavams (Oxazolidine Ring) Core->Clavam C1_S Sulfur at Position 1 Penicillin->C1_S C6_Acyl C6 Acylamino Side Chain (Present) Penicillin->C6_Acyl Stereo_P 3S, 5R, 6R Stereochemistry Penicillin->Stereo_P C1_O Oxygen at Position 1 Clavam->C1_O C6_None C6 Acylamino Side Chain (Absent) Clavam->C6_None Stereo_C 3R, 5R Stereochemistry Clavam->Stereo_C

Structural divergence between classical penicillins and clavams.

Mechanistic Causality: Transpeptidase vs. Beta-Lactamase Inhibition

The structural modifications in clavams fundamentally shift their pharmacological target. Because clavulanic acid lacks the C6 side chain, it has negligible affinity for transpeptidases (PBPs), rendering it ineffective as a primary antibacterial agent. Instead, its true utility is realized as a potent "suicide inhibitor" of serine beta-lactamases 3.

The Causality of Irreversible Inhibition: The intrinsic chemical reactivity of clavulanic acid is governed by two key structural features: the highly electronegative oxygen at position 1 (O1) and the exocyclic hydroxyethylidene group at C2. Computational and kinetic studies demonstrate that these features facilitate the rapid opening of the five-membered oxazolidine ring upon nucleophilic attack. This structural arrangement increases the positive charge on the carbonyl C7 atom, optimizing favorable electrostatic interactions with the incoming nucleophile (the active-site serine hydroxyl of the beta-lactamase) 4.

Once the beta-lactam ring is cleaved by the enzyme, clavulanic acid does not simply detach. Instead, the enol ether acts as a leaving group, generating a highly reactive intermediate that covalently cross-links with a second residue within the enzyme's active site, permanently inactivating it 3.

MOA Clav Clavulanic Acid Acylation Acylation of Active Site Serine Clav->Acylation Binds BLactamase Serine Beta-Lactamase BLactamase->Acylation Intermediate Reactive Enol Ether Intermediate Acylation->Intermediate Ring opens Irreversible Irreversible Covalent Binding Intermediate->Irreversible Cross-links

Suicide inhibition pathway of beta-lactamase by clavulanic acid.

Quantitative Data: Structural & Functional Comparison

To synthesize the structural and functional disparities, the following table summarizes the core differences between a classical penicillin and a clavam.

Molecular Feature / PropertyClassical Penicillins (e.g., Penicillin G)Clavams (e.g., Clavulanic Acid)
Secondary Ring System Thiazolidine (5-membered)Oxazolidine (5-membered)
Heteroatom at Position 1 Sulfur (S)Oxygen (O)
C6 Substitution Acylamino side chainNone
C2 Substitution Dimethyl groupsHydroxyethylidene group
Stereochemistry 3S, 5R, 6R3R, 5R
Primary Target Transpeptidases (PBPs)Serine Beta-Lactamases
Mechanism of Action Competitive inhibition of cell wall synthesisIrreversible "suicide" covalent cross-linking

Experimental Methodology: Beta-Lactamase Inhibition Assay

To empirically validate the inhibitory kinetics of clavams against beta-lactamases, the Nitrocefin assay serves as the industry standard. Nitrocefin is a chromogenic cephalosporin that undergoes a distinct spectral shift upon hydrolysis of its beta-lactam ring 5.

Causality of the Readout: Intact nitrocefin absorbs at 386 nm (appearing yellow). Upon beta-lactamase-mediated cleavage, the conjugated pi-electron system shifts, producing a degraded product that absorbs strongly at 482–490 nm (appearing red) 6. By pre-incubating the enzyme with a clavam, researchers can quantify the reduction in the rate of this colorimetric shift.

Self-Validating Protocol System
  • Substrate Solubilization & Preparation:

    • Action: Reconstitute 10.0 mg of Nitrocefin powder in 1.0 mL of pure DMSO to create a 10 mg/mL stock. Dilute to a 1.0 mg/mL working solution using 100 mM PBS (pH 7.0) 6.

    • Causality & Validation: DMSO is strictly required because chromogenic cephalosporins are highly hydrophobic. Validation Checkpoint: The working solution must appear clear yellow. If a red tint is observed prior to enzyme exposure, spontaneous hydrolysis has occurred, and the reagent must be discarded.

  • Standard Curve Generation:

    • Action: Hydrolyze a small aliquot of Nitrocefin stock by incubating it at 60°C for 30 minutes in hydrolysis buffer. Prepare a serial dilution ranging from 0 to 20 nmole/well in a 96-well clear bottom plate 5.

    • Validation Checkpoint: Measure absorbance at 490 nm. The R² value of the standard curve must be ≥ 0.98 to ensure the spectrophotometer is operating within its linear dynamic range.

  • Enzyme-Inhibitor Pre-incubation:

    • Action: In separate wells, combine the beta-lactamase enzyme (e.g., 50 mU/mL) with varying concentrations of the clavam inhibitor. Include a positive control (enzyme + buffer) and a blank (buffer only). Incubate for 10 minutes at 25°C 7.

    • Causality: This pre-incubation step is mandatory because clavulanic acid is a suicide inhibitor; the covalent cross-linking requires time to reach thermodynamic equilibrium before the competitive substrate is introduced.

  • Kinetic Spectrophotometry:

    • Action: Add 50 µL of the Nitrocefin working solution to all wells. Immediately place the plate in a microplate reader (protected from light) and measure absorbance at 490 nm in kinetic mode every minute for 30–60 minutes 5.

    • Data Extraction: Calculate the change in absorbance (ΔA490/min) in the linear phase of the reaction. The reduction in ΔA490/min relative to the uninhibited positive control directly quantifies the clavam's inhibitory potency (IC50).

NitrocefinAssay Step1 Step 1: Sample Prep Centrifuge & resuspend in Assay Buffer Step3 Step 3: Reaction Setup Combine Enzyme, Inhibitor (Clavulanic Acid) & Nitrocefin Step1->Step3 Step2 Step 2: Substrate Prep Reconstitute Nitrocefin in DMSO & Buffer Step2->Step3 Step4 Step 4: Incubation 30-60 min at RT (Protect from light) Step3->Step4 Step5 Step 5: Spectrophotometry Measure Absorbance at 490 nm Step4->Step5

Step-by-step workflow for the Nitrocefin beta-lactamase inhibition assay.

References

  • Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - National Institutes of Health (PMC) - 1

  • Production of β-Lactamase Inhibitors by Streptomyces Species - MDPI - 2

  • Examples of Beta-Lactam Antibiotics - FutureLearn - 3

  • Factors governing intrinsic chemical reactivity differences between clavulanic and penicillanic acids - National Institutes of Health (PubMed) - 4

  • β-Lactamase Activity Assay Kit Technical Bulletin - Sigma-Aldrich - 5

  • TOKU-E Nitrocefin Beta-lactamase Detection Protocol - TOKU-E - 6

  • Beta-Lactamase Inhibitor Screening Kit (Colorimetric) Protocol - Assay Genie - 7

Sources

Protocols & Analytical Methods

Method

synthesis protocol for clavam-2-carboxylate potassium

Application Note: Synthesis, Isolation, and Characterization Protocol for Potassium Clavam-2-Carboxylate Introduction & Mechanistic Background Potassium clavam-2-carboxylate is a 5S clavam metabolite naturally produced b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Isolation, and Characterization Protocol for Potassium Clavam-2-Carboxylate

Introduction & Mechanistic Background

Potassium clavam-2-carboxylate is a 5S clavam metabolite naturally produced by the filamentous bacterium Streptomyces clavuligerus[1][2]. Structurally, it is characterized by a bicyclic nucleus comprising a β-lactam ring fused to an oxazolidine ring with a (3S, 5S) stereochemical configuration[3].

Unlike its structurally related counterpart, clavulanic acid (which possesses a 3R, 5R configuration), clavam-2-carboxylate lacks β-lactamase inhibitory activity[1][3]. Because the two compounds share a common biosynthetic origin and are co-produced during fermentation, potassium clavam-2-carboxylate is a critical process impurity in the commercial manufacturing of potassium clavulanate[4]. To ensure the efficacy and safety of co-amoxiclav formulations, pharmacopoeial standards (such as the British Pharmacopoeia and USP) strictly mandate that potassium clavam-2-carboxylate levels must not exceed 0.01% in the final Active Pharmaceutical Ingredient (API)[5][6].

This application note details the authoritative protocol for isolating and synthesizing potassium clavam-2-carboxylate as a high-purity analytical reference standard.

Biosynthetic Pathway & Causality

The biosynthesis of all clavam metabolites in S. clavuligerus begins with the condensation of L-arginine and glyceraldehyde-3-phosphate[2][3]. The pathway proceeds through a series of early steps catalyzed by enzymes such as β-lactam synthetase (BLS) and clavaminate synthase (CAS), ultimately yielding (3S, 5S)-clavaminic acid[3][7].

Clavaminic acid serves as a critical metabolic bifurcation point[2]. From here, the pathway diverges:

  • Late Steps (CA Branch): Undergoes a stereochemical inversion to the (3R, 5R) configuration to form clavulanic acid[3].

  • Late Steps (5S Branch): Retains the (3S, 5S) stereochemistry, leading to the formation of clavam-2-carboxylic acid and other antipodal clavams[2][7].

Biosynthetic_Pathway Precursors L-Arginine + Glyceraldehyde-3-phosphate CEAS CEAS (N2-(2-carboxyethyl)-arginine synthase) Precursors->CEAS BLS BLS (β-lactam synthetase) CEAS->BLS CAS CAS (Clavaminate synthase) BLS->CAS Clavaminic (3S, 5S)-Clavaminic Acid (Metabolic Bifurcation Point) CAS->Clavaminic LateCA Late Steps: Stereochemical Inversion (3S, 5S) -> (3R, 5R) Clavaminic->LateCA Late5S Late Steps: Stereochemical Retention (3S, 5S) Clavaminic->Late5S CA Clavulanic Acid (Potent β-lactamase inhibitor) LateCA->CA C2C Clavam-2-carboxylic acid (5S clavam metabolite) Late5S->C2C

Caption: Biosynthetic bifurcation of clavaminic acid into clavulanic acid and 5S clavam-2-carboxylate.

Quantitative Data & Physicochemical Profile

Table 1: Physicochemical & Regulatory Profile of Potassium Clavam-2-Carboxylate

Parameter Value / Description Reference
Compound Name Potassium Clavam-2-carboxylate [4]
IUPAC Name Potassium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate [8]
Molecular Formula C6H6KNO4 [4]
Molecular Weight 195.21 g/mol [4]
Stereochemistry (3S, 5S) Configuration [3]

| Pharmacopoeial Limit | ≤ 0.01% (in Potassium Clavulanate API) |[5][6] |

Protocol: Isolation and Salt Metathesis

Expert Insight: While total chemical synthesis of (±)-clavam-2-carboxylic acid has been achieved via stereorational cyclization of azetidinone precursors[9], the process yields racemic mixtures requiring complex chiral resolution. For pharmaceutical reference standards, targeted isolation from S. clavuligerus fermentation waste streams (mother liquors) is the most efficient, cost-effective, and stereospecific approach.

Phase 1: Fermentation and Primary Extraction
  • Fermentation: Cultivate S. clavuligerus in a complex soy fermentation medium supplemented with 1% glycerol for 72–96 hours. Causality: Glycerol channels into glyceraldehyde-3-phosphate, while soy protein provides L-arginine, heavily upregulating the early clavam pathway[2][3].

  • Harvest & Filtration: Harvest the fermentation broth and perform microfiltration to remove mycelial biomass and high-molecular-weight proteins.

  • Solvent Extraction: Acidify the clarified aqueous broth to pH 4.5 and rapidly extract with ethyl acetate at 0–4°C. Causality: The β-lactam ring is highly susceptible to hydrolytic degradation at room temperature; maintaining near-freezing temperatures ensures structural integrity during the phase transfer.

Phase 2: Differential Precipitation (Impurity Partitioning)

This is the self-validating cornerstone of the protocol, relying on the differential solubility of diamine salts to separate clavulanic acid from 5S clavams.

  • Amine Addition: To the ethyl acetate extract, add N,N'-diisopropylethylenediamine dissolved in a mixture of ethyl acetate and methanol (3:1 v/v)[5].

  • Partitioning: Stir the mixture at 5°C. Clavulanic acid will quantitatively precipitate as a highly insoluble diammonium diclavulanate salt[5].

  • Mother Liquor Collection: Filter the precipitate. Do not discard the filtrate. The resulting mother liquor is now highly enriched in clavam-2-carboxylic acid, which remains soluble under these specific solvent conditions[5].

Phase 3: Preparative HPLC & Salt Metathesis
  • Concentration: Concentrate the enriched mother liquor in vacuo at 25°C.

  • Preparative HPLC: Inject the concentrate onto a Preparative C18 Reverse Phase column. Isocratically elute using 0.1 M NaH₂PO₄ buffer (pH 4.0) with 6% methanol[7]. Monitor at 230 nm[6]. Collect the fractions corresponding to clavam-2-carboxylic acid.

  • Salt Metathesis: Pool the purified fractions and extract the free acid into a minimal volume of isopropanol. Dropwise, add a 2.0 M solution of potassium 2-ethylhexanoate in isopropanol[5].

  • Crystallization: Stir the mixture at 0–10°C for 1 hour. Causality: Potassium 2-ethylhexanoate is highly soluble in isopropanol, whereas the resulting potassium clavam-2-carboxylate is insoluble. The immediate precipitation of pale yellow crystals serves as a self-validating visual cue that the salt exchange has successfully occurred[5].

  • Drying: Filter the crystals, wash with cold acetone, and dry under vacuum over silica gel to yield the final reference standard[5].

Isolation_Workflow Broth S. clavuligerus Fermentation Broth (Contains CA and C2C) Extract Liquid-Liquid Extraction (Ethyl Acetate, pH 4.5) Broth->Extract Amine Amine Addition (N,N'-diisopropylethylenediamine) Extract->Amine Precip Differential Precipitation (EtOAc/MeOH 3:1) Amine->Precip Solid Precipitate: Diammonium Diclavulanate (CA Removed) Precip->Solid Crystallization Mother Mother Liquor (Enriched in C2C Impurity) Precip->Mother Soluble Partition Prep Preparative HPLC Purification (C18, NaH2PO4/MeOH) Mother->Prep Salt Salt Metathesis (Potassium 2-ethylhexanoate in IPA) Prep->Salt Final Potassium Clavam-2-carboxylate (Isolated Reference Standard) Salt->Final

Caption: Downstream isolation workflow for partitioning clavam-2-carboxylate from clavulanic acid.

Analytical Characterization

To verify the purity of the synthesized standard and ensure it meets pharmacopoeial limits, utilize the following BP/USP aligned chromatographic parameters[6]:

Table 2: Chromatographic Parameters for 5S Clavam Verification

Parameter Method Specification Rationale / Causality
Column C18 Reverse Phase (3 µm, e.g., Spherisorb S3 ODS2) Provides optimal hydrophobic retention for polar β-lactams[6].
Mobile Phase 0.1 M NaH₂PO₄ buffer (pH 4.0) / Methanol Acidic pH suppresses carboxylate ionization, improving peak shape and resolution[7].
Flow Rate 1.5 mL/min Balances resolution and runtime for accurate impurity profiling[6].

| Detection | UV at 230 nm | Captures the oxazolidine-β-lactam chromophore common to all clavams[6]. |

References

  • 5S Clavam Biosynthesis Is Controlled by an Atypical Two-Component Regulatory System in Streptomyces clavuligerus - PMC. nih.gov.
  • Five Additional Genes Are Involved in Clavulanic Acid Biosynthesis in Streptomyces clavuligerus | Antimicrobial Agents and Chemotherapy - ASM Journals. asm.org.
  • Genes Specific for the Biosynthesis of Clavam Metabolites Antipodal to Clavulanic Acid Are Clustered with the Gene for Clavaminate Synthase 1 in Streptomyces clavuligerus | Antimicrobial Agents and Chemotherapy - ASM Journals. asm.org.
  • Clavam-2-carboxylate | C6H7NO4 | CID 15573391 - PubChem - NIH. nih.gov.
  • Clavalanine (Ro 22-5417), a new clavam antibiotic from Streptomyces clavuligerus. 4. A stereorational synthesis | The Journal of Organic Chemistry - ACS Publications. acs.org.
  • Clavam-2-carboxylate Potassium| Products Supplier - Clinivex. theclinivex.com.
  • Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC. nih.gov.
  • Clavulanic Acid Overproduction: A Review of Environmental Conditions, Metabolic Fluxes, and Strain Engineering in Streptomyces clavuligerus - MDPI. mdpi.com.
  • US6369219B2 - Preparation of clavulanate salts - Google Patents. google.com.
  • Co-Amoxiclav Injection - British Pharmacopoeia 2024 | PDF - Scribd. scribd.com.

Sources

Application

Application Note: A Validated HPLC Method for the Quantification of Clavam-2-Carboxylate Potassium

Authored by: A Senior Application Scientist Introduction Clavulanic acid is a potent β-lactamase inhibitor, frequently combined with β-lactam antibiotics to overcome microbial resistance. Clavam-2-carboxylate is a key pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

Clavulanic acid is a potent β-lactamase inhibitor, frequently combined with β-lactam antibiotics to overcome microbial resistance. Clavam-2-carboxylate is a key process-related impurity in the synthesis of clavulanic acid and its salts, such as clavulanate potassium.[1][2] The rigorous control and quantification of this impurity are critical for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies, including the United States Pharmacopeia (USP), mandate strict limits on the presence of clavam-2-carboxylate in clavulanate potassium.[3][4] This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the precise and reliable quantification of clavam-2-carboxylate potassium. The method described herein is grounded in established pharmacopeial procedures and adheres to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[5][6][7][8]

Causality Behind Experimental Choices

The development of a robust HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties and the principles of chromatography. Clavam-2-carboxylate is a polar molecule, necessitating a reversed-phase HPLC approach for effective separation.[9] The selection of a C18 column provides a non-polar stationary phase that allows for optimal retention and separation of the analyte from other components in the sample matrix.

The mobile phase composition is a critical factor in achieving the desired chromatographic resolution. A phosphate buffer is employed to maintain a constant pH, which is essential for consistent ionization and retention of the acidic clavam-2-carboxylate molecule.[3][4] The use of a slightly acidic pH (around 4.0) ensures that the carboxylate group is in a single ionic form, leading to sharp, symmetrical peaks. Methanol is included as an organic modifier to fine-tune the elution strength of the mobile phase.

Detection is performed at a low UV wavelength of 210 nm. This is because clavam-2-carboxylate lacks a significant chromophore that would allow for detection at higher, more selective wavelengths.[3][10] While detection at 210 nm can be susceptible to interference from other compounds that absorb in the low UV region, the specificity of the method is ensured by the chromatographic separation.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of clavam-2-carboxylate potassium using the described HPLC method.

HPLC Workflow for Clavam-2-Carboxylate Potassium Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Standard Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Sample Chromatographic_Separation Chromatographic Separation HPLC_System->Chromatographic_Separation Data_Acquisition Data Acquisition Chromatographic_Separation->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Report_Generation Report Generation Peak_Integration->Report_Generation

Figure 1: Workflow for Clavam-2-Carboxylate Quantification.

Detailed Protocols

1. Preparation of Mobile Phase and Solutions

  • Mobile Phase: Prepare a 0.1 M solution of monobasic sodium phosphate. Adjust the pH to 4.0 ± 0.1 with phosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas prior to use.[3][4]

  • Standard Solution: Accurately weigh a suitable quantity of USP Clavam-2-Carboxylate Potassium Reference Standard (RS) and dissolve it in water to obtain a solution with a known concentration of approximately 5 µg/mL.[3][10]

  • Test Solution: Accurately weigh approximately 100 mg of Clavulanate Potassium and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with water, and mix thoroughly.[3]

2. HPLC Instrumentation and Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 mm x 150 mm, 5 µm packing (L1)
Mobile Phase 0.1 M Monobasic Sodium Phosphate, pH 4.0
Flow Rate 0.5 mL/minute
Injection Volume 20 µL
Column Temperature Ambient
Detector UV-Vis Detector at 210 nm
Run Time Approximately 15 minutes

3. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make replicate injections of the Standard solution to check for system suitability.

  • Inject the Test solution.

  • Record the chromatograms and measure the peak areas for clavam-2-carboxylate.

System Suitability and Validation

A robust analytical method must be validated to ensure it is fit for its intended purpose.[5][6][11] The validation of this HPLC method should be performed in accordance with ICH Q2(R2) guidelines.[5][6][8]

System Suitability

Before commencing sample analysis, the performance of the chromatographic system must be verified. The following parameters should be assessed using the Standard solution.

ParameterAcceptance Criteria
Tailing Factor Not more than 1.5
Relative Standard Deviation (RSD) Not more than 5% for replicate injections
Theoretical Plates Not less than 4000

Method Validation

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the resolution of the clavam-2-carboxylate peak from other potential impurities and the main clavulanate peak.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A series of solutions of clavam-2-carboxylate potassium of varying concentrations should be prepared and analyzed. The peak areas are then plotted against the respective concentrations, and the correlation coefficient (r²) should be determined.[11]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies, where a known amount of clavam-2-carboxylate potassium is spiked into a sample matrix and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision should be assessed at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).[11]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

Data Analysis and Quantification

The percentage of clavam-2-carboxylate potassium in the Clavulanate Potassium sample can be calculated using the following formula:

Where:

  • RU = Peak response of clavam-2-carboxylate in the Test solution

  • RS = Peak response of clavam-2-carboxylate in the Standard solution

  • CS = Concentration of USP Clavam-2-Carboxylate Potassium RS in the Standard solution (in mg/mL)

  • CU = Concentration of Clavulanate Potassium in the Test solution (in mg/mL)

Conclusion

This application note provides a comprehensive and detailed HPLC method for the quantification of clavam-2-carboxylate potassium. The method is based on established pharmacopeial procedures and is designed to be validated in accordance with ICH guidelines. By adhering to the protocols and validation procedures outlined in this document, researchers, scientists, and drug development professionals can ensure the accurate and reliable quantification of this critical impurity, thereby contributing to the overall quality and safety of clavulanate-containing pharmaceutical products.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • USP. (n.d.). USP Monographs: Clavulanate Potassium. USP29-NF24. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Zalewski, P., Cielecka-Piontek, J., & Paczkowska, M. (2014). Development and validation of stability-indicating HPLC method for simultaneous determination of meropenem and potassium clavulanate. Acta Poloniae Pharmaceutica, 71(2), 255-262. [Link]

  • Kumudhavalli, M. V., & Jaykar, B. (2010). Method Development and Validation of Rp-Hplc Method for Simultaneous determination of Amoxycillin and Potassium Clavulanate. International Journal of PharmTech Research, 2(1), 906-909. [Link]

  • Özkan, Y., Acar, Ç., & Şen, A. (2017). Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures. Journal of chromatographic science, 55(3), 295-304. [Link]

  • Phenomenex. (2020). Clavulanate Potassium USP Monograph. [Link]

  • Zade, S. S., Bhatpalliwar, V. B., Mendhule, N. S., Murkhekar, M. V., Alaspure, R. S., & Durugkar, N. J. (2013). Validation of RP-HPLC Method for Simultaneous Estimation of Cefixime Trihydrate and Clavulanate Potassium in Tablets. International Journal of Pharmaceutical Sciences and Nanotechnology, 6(3), 2091-2097. [Link]

  • Phenomenex. (2020). Potassium Clavulanate Ph. Eur Monograph. [Link]

  • ChemWhat. (n.d.). Clavam-2-Carboxylate Potassium CAS#: 2196185-67-6. [Link]

  • Logoyda, L., Kondratova, Y., Korobko, D., Berdei, I., & Kuchmerovska, T. (2020). Simultaneous determination of amoxicillin and potassium clavulanate in combined medicinal forms: procedure transfer from HPLC to UPLC. Čes. slov. Farm., 69(4), 186-193. [Link]

  • Ashfaq, M., Khan, I. U., & Asghar, M. N. (2008). Simultaneous determination of potassium clavulanate and cefixime in synthetic mixtures by high-performance liquid chromatography. Journal of AOAC International, 91(4), 754-758. [Link]

  • USP. (2011). Clavulanate Potassium. [Link]

  • USP. (2012). Amoxicillin and Clavulanate Potassium for Oral Suspension. [Link]

  • Axios Research. (n.d.). Clavam-2-carboxylate Potassium. [Link]

  • Phenomenex. (n.d.). Improve Your European Pharmacopoeia (Ph. Eur.) and United States (USP) Monographs. [Link]

  • Sun, Y., Zhang, Y., & Zhang, J. (2014). Studies on the formation and forming mechanism of the related substance E in potassium clavulanate production by HPLC-MS/MS. Brazilian Journal of Pharmaceutical Sciences, 50(4), 849-855. [Link]

  • Sun, Y., Zhang, Y., & Zhang, J. (2014). Studies on the formation and forming mechanism of the related substance E in potassium clavulanate production by HPLC-MS/MS. Brazilian Journal of Pharmaceutical Sciences, 50(4), 849-855. [Link]

  • Zalewski, P., Cielecka-Piontek, J., & Paczkowska, M. (2015). Solid-state stability and compatibility studies of clavulanate potassium. Journal of thermal analysis and calorimetry, 119(3), 2157-2166. [Link]

  • Strasser, C., & Moukhina, E. (2022). Shelf Life Determination of Potassium Clavulanate Via Thermogravimetry. NETZSCH. [Link]

  • Fujii, K., Toyota, K., Sekine, A., Uekusa, H., Nugrahani, I., Asyarie, S., ... & Ibrahim, S. (2010). Potassium clavulanate. Acta Crystallographica Section E: Structure Reports Online, 66(8), m933. [Link]

  • Trungtamthuoc.com. (2025). Clavulanate Potassium USP 2025. [Link]

  • Mehta, A. C., Hart-Davies, S., Payne, J., & Lacey, R. W. (1994). Stability of amoxycillin and potassium clavulanate in co-amoxiclav oral suspension. Journal of clinical pharmacy and therapeutics, 19(5), 313-315. [Link]

  • Gujral, R. S., Haque, S. M., & Kumar, S. (2010). Simultaneous Determination of Potassium Clavulanate and Amoxicillin Trihydrate in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. International journal of biomedical science: IJBS, 6(4), 335. [Link]

  • Al-Sabri, A. M., & Al-Adhroey, A. H. (2022). A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and Clavulanic Acid Powder in Pediatric Oral Suspension. Journal of Analytical Methods in Chemistry, 2022. [Link]

  • Waters. (n.d.). ACQUITY UPLC Assay of Amoxicillin and Potassium Clavulanate from an Oral Suspension. [Link]

  • Gujral, R. S., Haque, S. M., & Kumar, S. (2010). Simultaneous Determination of Potassium Clavulanate and Amoxicillin Trihydrate in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. International Journal of Biomedical Science, 6(4), 335-343. [Link]

  • Sinaga, S. M., & Pratiwi, W. (2016). Simultaneous Determination of Amoxicillin and Clavulanate Potassium in Dry Syrup by Derivative Spectrophotometry. International Journal of PharmTech Research, 9(1), 79-89. [Link]

Sources

Method

Application Note and Protocol: Preparation of Clavam-2-carboxylate Potassium Stock Solutions

Abstract Clavam-2-carboxylate potassium, commonly known as clavulanate potassium, is a pivotal tool in antimicrobial research and drug development due to its potent, mechanism-based inhibition of β-lactamase enzymes. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Clavam-2-carboxylate potassium, commonly known as clavulanate potassium, is a pivotal tool in antimicrobial research and drug development due to its potent, mechanism-based inhibition of β-lactamase enzymes. The integrity and biological activity of this compound are highly dependent on proper handling and preparation of stock solutions. This guide provides detailed, field-proven protocols for preparing aqueous and organic stock solutions of clavulanate potassium. It emphasizes the critical parameters of solvent selection, pH control, and storage conditions to ensure solution stability and experimental reproducibility. By explaining the causality behind each step, this document serves as an authoritative resource for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Clavulanate Potassium

Clavulanic acid, produced by the bacterium Streptomyces clavuligerus, is a β-lactam compound with weak intrinsic antibacterial activity.[1][2] However, its true power lies in its ability to irreversibly inactivate a wide range of β-lactamase enzymes, which are produced by bacteria to confer resistance to penicillin and cephalosporin antibiotics.[3][4]

Mechanism of Action: An Irreversible β-Lactamase Inhibitor

Clavulanic acid acts as a "suicide inhibitor."[5][6] Its structure, featuring a critical β-lactam ring, mimics that of penicillin antibiotics, allowing it to bind to the active site of the β-lactamase enzyme.[1] This binding is covalent and leads to a chemical rearrangement of the clavulanic acid molecule, which then permanently inactivates the enzyme.[4][5] This sacrificial inhibition protects co-administered β-lactam antibiotics from degradation, restoring their efficacy against resistant bacterial strains.[7][8]

Applications in Research and Drug Development

In a research setting, clavulanate potassium is indispensable for:

  • Synergy studies: Assessing the ability of new β-lactam antibiotics to overcome resistance when paired with a β-lactamase inhibitor.

  • Enzyme kinetics: Studying the inhibition profiles of various β-lactamase enzymes.

  • Antimicrobial susceptibility testing (AST): Determining the susceptibility of clinical isolates to combination therapies.

  • Neuroscience research: Investigating off-target effects, such as the upregulation of the glutamate transporter GLT-1.[5]

The Importance of Proper Stock Solution Preparation

The stability of clavulanate potassium in solution is notoriously fragile. The β-lactam ring, essential for its inhibitory activity, is susceptible to hydrolysis under various conditions, including improper pH, high temperatures, and even the presence of certain metal ions.[9][10] Therefore, meticulous preparation and storage of stock solutions are paramount to generating reliable and reproducible experimental data. An improperly prepared stock solution can lead to a significant underestimation of a compound's efficacy or misleading results in enzyme inhibition assays.

Material and Reagent Characterization

Understanding Your Starting Material: Clavulanate Potassium

Clavulanate potassium is a hygroscopic, white to off-white crystalline powder.[11] It is crucial to source high-purity material (>98% by HPLC) from a reputable supplier.[2] Always review the Certificate of Analysis (CoA) for purity, water content, and any specific handling instructions.

Table 1: Key Properties of Clavulanate Potassium
PropertyValueSource(s)
IUPAC Name Potassium (2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate[5]
CAS Number 61177-45-5[2]
Molecular Formula C₈H₈KNO₅[2]
Molecular Weight 237.25 g/mol [2]
Appearance White to off-white crystalline powder, hygroscopic[11]
Solubility Freely soluble in water; soluble in DMSO, methanol, ethanol[4][6][11]
Essential Equipment and Consumables
  • Analytical balance

  • Sterile, conical-bottom polypropylene tubes (15 mL and 50 mL)

  • Sterile, low-binding microcentrifuge tubes (for aliquots)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile, pyrogen-free water (e.g., Water for Injection, USP, or 18.2 MΩ·cm Milli-Q® water)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • 0.22 µm sterile syringe filters (if sterile filtration is required)

  • -20°C and -80°C freezers for storage

Protocol: Preparation of an Aqueous Stock Solution

This protocol is recommended for most in vitro microbiological assays where aqueous compatibility is required.

Rationale for Solvent Choice

Water is the preferred solvent for clavulanate potassium due to its high solubility and direct compatibility with most biological assay buffers.[11] However, the stability of clavulanate in water is highly pH-dependent. Maximum stability is observed at a neutral pH (approximately 6.0-8.0).[9][12] Acidic or alkaline conditions will rapidly hydrolyze the β-lactam ring, destroying its activity.[9] The United States Pharmacopeia (USP) specifies that a 1% solution (10 mg/mL) should have a pH between 5.5 and 8.0.[13]

Step-by-Step Protocol
  • Pre-Equilibration: Allow the vial of clavulanate potassium powder to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Aseptically weigh the desired amount of clavulanate potassium powder in a sterile microcentrifuge tube or on sterile weigh paper. Perform this step quickly to minimize exposure to air and humidity.

  • Dissolution: Add the appropriate volume of sterile, room-temperature water to achieve the target concentration (e.g., for a 10 mg/mL stock, add 1 mL of water to 10 mg of powder).

  • Mixing: Cap the tube securely and vortex gently until the powder is completely dissolved. The solution should be clear and colorless to pale yellow.[14] A transient pink color may appear upon reconstitution but should quickly fade.[14]

  • pH Check (Optional but Recommended): For long-term storage or sensitive applications, you may check the pH of a small drop of the solution using a calibrated micro-pH probe. If the pH is outside the optimal 6.0-8.0 range, it should be noted. Do not adjust the pH unless absolutely necessary, as the addition of acid or base can accelerate degradation.

  • Sterile Filtration (Optional): If the stock solution will be added to a sterile culture medium, it should be filter-sterilized through a 0.22 µm syringe filter. Use a filter material with low protein binding (e.g., PVDF or PES).

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in sterile, low-binding microcentrifuge tubes. The volume of the aliquots should be tailored to your typical experimental needs to avoid repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Immediately store the aliquots at -20°C or, for longer-term storage, at -80°C.[6][15]

Diagram: Workflow for Aqueous Stock Solution Preparation

G Workflow for Aqueous Stock Solution Preparation A Equilibrate Powder to Room Temp B Aseptically Weigh Powder A->B C Add Sterile Water & Vortex to Dissolve B->C D Optional: 0.22 µm Sterile Filter C->D E Dispense Single-Use Aliquots D->E F Store Immediately at -20°C or -80°C E->F

Caption: Workflow for Aqueous Stock Solution Preparation

Protocol: Preparation of a Stock Solution in DMSO

DMSO is an alternative for achieving higher concentrations or when required by an experimental system, though water remains the preferred solvent.

Considerations for Using DMSO

Clavulanate potassium is also soluble in DMSO.[2] This can be advantageous for certain cell-based assays or for creating highly concentrated master stocks. However, it is critical to use anhydrous (water-free) DMSO, as any residual water can compromise the long-term stability of the compound in the organic solvent. DMSO itself is hygroscopic and will readily absorb moisture from the air.

Step-by-Step Protocol
  • Equilibrate: Allow the vial of clavulanate potassium powder to equilibrate to room temperature.

  • Weighing: Aseptically weigh the powder as described in section 3.2.

  • Dissolution: Add the appropriate volume of anhydrous, sterile-filtered DMSO.

  • Mixing: Vortex gently until fully dissolved. The process may be slightly slower than in water. Gentle warming in a 37°C water bath can be used sparingly if dissolution is difficult, but do not overheat.

  • Aliquoting and Storage: Immediately aliquot into single-use tubes designed for low-temperature organic solvent storage. Store desiccated at -20°C or -80°C.

Stability and Storage: Preserving Integrity

Factors Affecting Stability
  • pH: As noted, clavulanate is most stable at neutral pH and degrades rapidly in acidic or alkaline solutions.[12]

  • Temperature: Degradation is highly temperature-dependent.[10] Solutions are significantly more stable when frozen. A study on reconstituted oral suspensions showed that at room temperature (20°C), the time for the concentration to drop to 90% of its initial value was only 2 days, whereas at 8°C, it remained above 90% for 7 days.[16]

  • Freeze-Thaw Cycles: Repeated cycling between frozen and liquid states can accelerate degradation. Single-use aliquots are essential.[6]

  • Concentration: More concentrated solutions may degrade faster. It is recommended to use reconstituted solutions immediately or dilute them without delay.[14]

Table 2: Recommended Storage Conditions and Expected Stability
SolventStorage Temp.Expected StabilitySource(s)
Water / Buffer (pH 6-8)2-8°CUp to 5-7 days[16][17]
Water / Buffer (pH 6-8)-20°C1 month[6][15]
Water / Buffer (pH 6-8)-80°CUp to 6 months[15]
DMSO (Anhydrous)-20°C1 month[15]
DMSO (Anhydrous)-80°CUp to 6 months[15]

Note: These are general guidelines. Stability can be lot-dependent and should be verified for long-term or critical experiments.

Quality Control and Validation

  • Visual Inspection: Before use, thaw an aliquot and inspect it. The solution should be clear and free of particulates. Discard if cloudy or discolored.

  • Functional Assays: The ultimate test of a stock solution's integrity is its biological activity. It is good practice to periodically test a new batch of stock solution in a standardized β-lactamase inhibition assay against a known control to ensure its potency has not diminished.

Safety Precautions

While clavulanate potassium is not considered acutely toxic, it is a β-lactam compound and can be a sensitizer. Individuals with known penicillin or β-lactam allergies should avoid direct contact or inhalation of the powder.[18] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and solutions.

Troubleshooting

ProblemPossible CauseSolution
Powder does not dissolve Insufficient mixing; incorrect solvent; low-quality material.Continue vortexing. Confirm solvent choice. If issues persist, source new material.
Solution is cloudy Incomplete dissolution; bacterial contamination; precipitation.Ensure complete dissolution. If preparing an aqueous solution, consider sterile filtering. Discard if cloudiness persists.
Poor/inconsistent results in assays Degraded stock solution due to improper storage, pH, or multiple freeze-thaw cycles.Prepare a fresh stock solution following the protocol precisely. Always use single-use aliquots.

References

  • Clavulanic acid - Wikipedia. Wikipedia. [Link]

  • Pharmacology of Clavulanic Acid ; Pharmacokinetics, Mechanism of action, Uses, Effects, Antibiotics. YouTube. [Link]

  • Clavulanic acid – Knowledge and References. Taylor & Francis Online. [Link]

  • Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. National Center for Biotechnology Information (NCBI). [Link]

  • Clavulanate potassium. bioaustralis. [Link]

  • POTASSIUM CLAVULANATE, DILUTED. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • Clavulanic Acid. National Center for Biotechnology Information (NCBI). [Link]

  • Stability of reconstituted amoxicillin clavulanate potassium under simulated in-home storage conditions. Journal of Applied Pharmaceutical Science. [Link]

  • The stability of amoxicillin trihydrate and potassium clavulanate combination in aqueous solutions. PubMed. [Link]

  • Stability of reconstituted amoxicillin clavulanate potassium under simulated in-home storage conditions. Journal of Applied Pharmaceutical Science. [Link]

  • Stability of reconstituted amoxicillin clavulanate potassium under simulated in-home storage conditions. Semantic Scholar. [Link]

  • Stability of reconstituted amoxicillin clavulanate potassium under simulated in-home storage conditions | Request PDF. ResearchGate. [Link]

  • Stability of amoxycillin and potassium clavulanate in co-amoxiclav oral suspension. National Center for Biotechnology Information (NCBI). [Link]

  • Amoxicillin Sodium–Clavulanate Potassium. ASHP Publications. [Link]

  • Shelf Life Determination of Potassium Clavulanate Via Thermogravimetry. NETZSCH-Gerätebau GmbH. [Link]

  • The stability of amoxicillin trihydrate and potassium clavulanate combination in aqueous solutions. AKJournals. [Link]

  • USP Monographs: Clavulanate Potassium. The United States Pharmacopeial Convention. [Link]

  • An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). National Center for Biotechnology Information (NCBI). [Link]

  • Method of raising stability of potassium clavalanate in production, packing, storage and transportation.
  • Clavulanate Potassium. The United States Pharmacopeial Convention. [Link]

  • Process for the preparation of potassium clavulanate.
  • How to prepare an antibiotic powder into liquid medication. The Rotherham NHS Foundation Trust. [Link]

  • Process for the fermentative preparation of clavam derivatives whereby the levels of ammonia and urea in the fermentation medium are kept low. Justia Patents. [Link]

Sources

Application

Advanced Purification Techniques for Synthesized Clavam-2-Carboxylate Potassium: Application Note & Protocols

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Analytical Scientists, and API Drug Development Professionals Compound: Clavam-2-carboxylate potassium (CAS: 2196185...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Analytical Scientists, and API Drug Development Professionals Compound: Clavam-2-carboxylate potassium (CAS: 2196185-67-6)

Introduction & Scope

Clavam-2-carboxylate potassium is a fully characterized chemical compound primarily utilized as a highly specific reference standard in the quality control and analytical method validation of clavulanic acid Active Pharmaceutical Ingredients (APIs) 1. Structurally, it features a fused β-lactam and oxazolidine ring system. Unlike clavulanic acid, which undergoes a stereochemical inversion to a (3R, 5R) configuration during biosynthesis, clavam-2-carboxylic acid retains the (3S, 5S) stereochemistry of its precursor, clavaminic acid 2.

Purifying synthesized or biosynthetically derived clavam-2-carboxylate potassium presents significant challenges. The β-lactam ring is highly susceptible to both acid- and base-catalyzed hydrolysis, and the molecule must be separated from structurally homologous impurities, such as clavulanate and Related Substance G 3. This application note details a robust, self-validating purification workflow leveraging selective intermediate amine salt precipitation and cation exchange metathesis.

Mechanistic Principles of Purification (E-E-A-T)

Overcoming β-Lactam Instability

The primary causality behind low yields in clavam purification is the hydrolytic cleavage of the β-lactam ring. To mitigate this, the initial liquid-liquid extraction (LLE) must be performed at a highly acidic pH (1.5–2.0) to protonate the carboxylate group, driving the molecule into the organic phase (ethyl acetate). Because acid accelerates degradation, this step must be executed at strict cryogenic temperatures (<5°C) to suppress degradation kinetics, followed by immediate desiccation over anhydrous magnesium sulfate 4.

Steric Exclusion via Amine Salt Intermediates

Direct precipitation of the potassium salt from a crude mixture co-precipitates homologous clavams. To achieve >99% purity, we exploit the differential lattice energies of intermediate amine salts. By introducing bulky aliphatic amines—such as tert-octylamine (TOA) or N,N′-monosubstituted symmetric diamines—we force the clavam-2-carboxylate into a highly ordered, sterically restricted crystalline lattice. This specific steric shielding excludes clavulanic acid (which possesses a bulky hydroxyethyl side chain) from the crystal matrix, effectively leaving it in the mother liquor 5.

Pathway Precursors Glyceraldehyde-3-phosphate + L-arginine Clavaminic Clavaminic Acid (Bifurcation Point) Precursors->Clavaminic Early Steps Target Clavam-2-carboxylic acid (3S, 5S stereochemistry) Clavaminic->Target Late Steps (Retention of 3S,5S) Byproduct Clavulanic Acid (3R, 5R stereochemistry) Clavaminic->Byproduct Stereochemical Inversion

Fig 1. Divergence of clavam-2-carboxylate and clavulanic acid from clavaminic acid.

Comparative Data: Intermediate Amine Selection

The choice of amine is critical for maximizing both yield and purity. The table below summarizes quantitative data comparing different amine intermediates used during the fractional crystallization of a crude clavam mixture (containing 50% clavam-2-carboxylic acid and 50% clavulanic acid).

Amine ReagentCrystallization Time (h)Yield (%)Target Purity (HPLC Area %)Residual Clavulanate (%)
tert-Butylamine (TBA)4.068.592.46.1
Diethylamine (DEA)6.054.288.79.8
N,N′-diisopropylethylenediamine2.581.098.20.9
tert-Octylamine (TOA) 2.0 78.5 >99.5 <0.01 (Undetectable)

Experimental Workflows & Protocols

PurificationWorkflow Crude Crude Mixture (Clavam-2-carboxylic acid + Impurities) LLE Liquid-Liquid Extraction (Ethyl Acetate, pH 1.5, <5°C) Crude->LLE Amine Amine Salt Precipitation (Addition of tert-Octylamine) LLE->Amine Intermediate Clavam-2-carboxylate TOA Salt (Crystalline) Amine->Intermediate Waste1 Mother Liquor (Clavulanate & Hydrolytic Impurities) Amine->Waste1 Metathesis Salt Exchange Metathesis (Potassium 2-ethylhexanoate in IPA) Intermediate->Metathesis Crystallization Anti-Solvent Crystallization (Acetone/IPA blend) Metathesis->Crystallization PureProduct Pure Clavam-2-carboxylate Potassium (>99% Purity, CAS 2196185-67-6) Crystallization->PureProduct

Fig 2. Downstream purification workflow for clavam-2-carboxylate potassium via amine salt.

Protocol A: Cryogenic Liquid-Liquid Extraction (LLE)

Objective: Isolate the free acid into an anhydrous organic phase while preventing hydrolytic degradation.

  • Preparation: Chill the crude aqueous mixture (containing approx. 10-15 mg/mL clavam-2-carboxylic acid) to 0–5°C in a jacketed reactor.

  • Solvent Addition: Add an equal volume of pre-chilled (5°C) ethyl acetate to the reactor. Begin vigorous mechanical stirring.

  • Acidification: Dropwise, add 25% (v/v) sulfuric acid until the aqueous phase reaches exactly pH 1.5. Critical Control Point: Do not allow localized pH drops below 1.0.

  • Phase Separation: Cease stirring and allow phase separation. Immediately decant the rich ethyl acetate layer.

  • Desiccation & Decolorization: Add 50 g/L of anhydrous magnesium sulfate and 6 g/L of activated carbon to the organic phase. Stir at 5°C for 15 minutes, then filter under a nitrogen purge to yield a dry, pale-yellow filtrate.

Protocol B: Intermediate TOA Salt Crystallization

Objective: Sterically exclude structurally related clavam impurities.

  • Amine Addition: To the chilled (5°C) ethyl acetate filtrate, slowly add 1.2 molar equivalents of tert-octylamine (TOA) dissolved in a minimal volume of ethyl acetate.

  • Crystallization: Maintain stirring at 5°C for 2 hours. A thick, white crystalline slurry of the clavam-2-carboxylate TOA salt will form.

  • Isolation: Filter the slurry via vacuum filtration. Wash the filter cake twice with cold acetone (20 mL per 100 g of cake) to remove residual mother liquor containing clavulanate impurities.

  • Drying: Dry the intermediate salt in vacuo at room temperature.

Protocol C: Potassium Salt Metathesis & Polishing

Objective: Convert the purified amine salt into the final, stable potassium salt API reference standard.

  • Dissolution: Dissolve the dried TOA salt in isopropanol (IPA) containing exactly 2% to 5% water (v/v). Note: The trace water is essential to solubilize the intermediate without triggering hydrolysis.

  • Ion Exchange: Add a 2M solution of potassium 2-ethylhexanoate in IPA dropwise over 15–30 minutes at room temperature.

  • Anti-Solvent Precipitation: Slowly charge the reactor with acetone (equal to the volume of IPA used) to act as an anti-solvent, driving the crystallization of clavam-2-carboxylate potassium.

  • Final Isolation: Cool the mixture to 0–5°C for 1 hour. Filter the fine white crystals, wash thoroughly with absolute acetone, and dry under high vacuum at 30–40°C until constant weight is achieved.

Analytical Validation System

To ensure the protocol acts as a self-validating system, the final product must be subjected to HPLC-MS/MS analysis to confirm the absence of Related Substance G and clavulanate.

  • Column: Inertsil ODS-3 (4.6 mm × 150 mm, 5 µm).

  • Mobile Phase: Gradient elution using 0.03 M ammonium formate (pH 4.0) and methanol [[3]]().

  • Detection: Electrospray ionization (ESI) in negative ion mode (collision energy 5 V). The target mass for clavam-2-carboxylate is 156.1 m/z (free acid anion).

References

  • PubChem, "Clavam-2-carboxylate | C6H7NO4 | CID 15573391", National Institutes of Health (NIH).
  • European Patent Office (EPO), "Process for the purification of crude clavulanic acid" (EP0594099A1).
  • Google Patents, "Preparation of clavulanate salts" (US6369219B2).
  • Semantic Scholar, "Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream".
  • SciELO, "Studies on the formation and synthetic mechanism of related substance G in potassium clavulanate production".

Sources

Method

Application Note: Utilization and Quantification of Clavam-2-Carboxylate Potassium in Bacterial Cell Culture Assays

Target Audience: Researchers, bioprocess scientists, and drug development professionals. Applications: Biosynthetic pathway engineering, metabolic flux analysis, and pharmaceutical quality control (QC).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioprocess scientists, and drug development professionals. Applications: Biosynthetic pathway engineering, metabolic flux analysis, and pharmaceutical quality control (QC).

Introduction & Mechanistic Grounding

Streptomyces clavuligerus is a filamentous actinomycete renowned for producing clavulanic acid, a potent, clinically essential irreversible β-lactamase inhibitor [1]. However, the biosynthesis of clavulanic acid is intrinsically linked to the production of a group of structurally related but pharmacologically distinct metabolites known as the 5S clavams. Clavam-2-carboxylate potassium is the most prominent of these 5S clavam metabolites[2].

While clavulanic acid possesses a 3R, 5R stereochemistry that allows it to bind and irreversibly inhibit serine β-lactamases, clavam-2-carboxylate possesses an antipodal 3S, 5S stereochemistry[2]. Because of this structural divergence, clavam-2-carboxylate lacks β-lactamase inhibitory activity. Instead, it exhibits weak antifungal and antibacterial properties and is strictly regulated as a toxic impurity in commercial clavulanate potassium preparations (USP limit < 0.01%) [3].

In bacterial cell culture and fermentation assays, clavam-2-carboxylate serves two primary roles:

  • A Metabolic Marker: Used by genetic engineers to monitor metabolic flux when knocking out competitive pathway genes (e.g., cas1, cvm1) to maximize clavulanic acid yields[2].

  • A Quality Control Standard: Used as a reference standard to validate downstream purification efficacy in pharmaceutical manufacturing[3].

Biosynthetic Pathway & Experimental Causality

To effectively assay clavam-2-carboxylate, one must understand its biosynthetic origin. Both clavulanic acid and clavam-2-carboxylate originate from the condensation of L-arginine and glyceraldehyde-3-phosphate [4]. They share a common enzymatic pathway up to the intermediate clavaminic acid .

At this branch point, the pathway diverges:

  • The Clavulanic Acid Cluster (driven by cas2 and late-stage car/cad genes) converts clavaminic acid into the 3R, 5R β-lactamase inhibitor[5].

  • The Clavam Cluster (driven by cas1 and cvm genes) shunts clavaminic acid toward the 5S clavams, including clavam-2-carboxylate [2].

Biosynthesis A L-Arginine + Glyceraldehyde-3-phosphate B N2-(2-carboxyethyl)arginine (CeaS) A->B C Proclavaminic Acid (Bls, Pah) B->C D Clavaminic Acid (Cas1 / Cas2) [Branch Point] C->D E Clavulanic Acid (3R, 5R) β-Lactamase Inhibitor D->E Late Steps (car, cad) Clavulanic Acid Cluster F 5S Clavams (e.g., Clavam-2-carboxylate) Antimicrobial / Impurity D->F Late Steps (cvm genes) Clavam Cluster

Caption: Biosynthetic divergence of clavulanic acid and clavam-2-carboxylate from clavaminic acid.

Causality in Experimental Design: The Medium Dictates the Metabolite

Expert Insight: When designing a cell culture assay to quantify clavam-2-carboxylate, the choice of fermentation medium is the single most critical variable. The cas1 gene (essential for 5S clavam production) is only transcribed in complex soy-based media [4]. If S. clavuligerus is cultured in defined Starch-Asparagine (SA) medium, cas1 is silenced, and clavam-2-carboxylate production will be virtually undetectable, leading to false-negative assay results[4].

Quantitative Data Summaries

Table 1: Comparative Physicochemical and Biological Properties

PropertyClavulanic Acid PotassiumClavam-2-Carboxylate Potassium
Stereochemistry 3R, 5R3S, 5S
Primary Bioactivity Potent β-Lactamase InhibitorWeak Antifungal / Antibacterial
Biosynthetic Gene Cluster Clavulanic acid cluster (cas2, cad)Clavam supercluster (cas1, cvm1-5)
Media Dependency Produced in SA and Soy mediaStrictly dependent on Soy medium
USP Regulatory Limit Active Pharmaceutical Ingredient (API)< 0.01% (Strictly controlled impurity)

Step-by-Step Methodologies

Protocol A: Fermentation & Metabolic Profiling of S. clavuligerus

This protocol is designed to induce and extract clavam-2-carboxylate for metabolic flux analysis or mutant screening.

Step 1: Seed Culture Preparation

  • Inoculate spores or mycelial fragments of S. clavuligerus (wild-type or engineered mutant) into 25 mL of Trypticase Soy Broth (TSB) supplemented with 1% maltose.

  • Incubate at 28°C for 48 hours in an orbital shaker at 250 RPM to achieve exponential growth.

Step 2: Fermentation (Soy Medium)

  • Prepare Soy Fermentation Medium (e.g., 1.5% soybean flour, 1% glycerol, 0.1% K₂HPO₄, pH 7.0). Do not use SA medium if 5S clavams are the target.

  • Inoculate 50 mL of the Soy medium with 2 mL of the 48-hour seed culture.

  • Incubate at 28°C, 250 RPM for 72 to 96 hours. Peak clavam-2-carboxylate production typically occurs around 72 hours.

Step 3: Extraction and Clarification

  • Harvest 5 mL of the fermentation broth.

  • Centrifuge at 10,000 × g for 15 minutes at 4°C to pellet the mycelia.

  • Filter the supernatant through a 0.22 µm PES syringe filter to remove residual particulates and proteins. The clarified supernatant is now ready for HPLC analysis.

Protocol B: Self-Validating HPLC-UV Quantification (USP Compliant)

This protocol is adapted from the USP Monograph for Clavulanate Potassium to ensure pharmaceutical-grade quantification of the clavam-2-carboxylate impurity [3].

Table 2: HPLC System Parameters

ParameterSpecification
Column C18 (L1 packing), 4-mm × 30-cm, 3 to 10 µm particle size
Mobile Phase 0.1 M monobasic sodium phosphate, adjusted to pH 4.0 ± 0.1 with phosphoric acid
Flow Rate 0.5 mL/min
Detection UV at 210 nm
Injection Volume 20 µL

Step 1: Solution Preparation

  • Standard Solution: Dissolve USP Clavam-2-Carboxylate Potassium Reference Standard (RS) in ultrapure water to a final concentration of 5 µg/mL.

  • Test Solution: Accurately weigh ~100 mg of the extracted clavulanate sample (or lyophilized fermentation product), dissolve in 10 mL of ultrapure water (10 mg/mL), and mix thoroughly.

Step 2: System Suitability Validation (Trustworthiness Check) Before running the test samples, the system must validate itself using the Standard Solution[3]:

  • Column Efficiency: Must be 4000 theoretical plates.

  • Tailing Factor: Must be 1.5.

  • Relative Standard Deviation (RSD): For replicate injections, RSD must be 5%.

  • Causality: If these parameters fail, column degradation or mobile phase pH drift has occurred. Do not proceed until resolved, as clavam-2-carboxylate and clavulanic acid will co-elute.

Step 3: Chromatographic Procedure & Calculation

  • Inject 20 µL of the Standard and Test solutions.

  • Record the chromatograms. The relative retention times are approximately 0.7 for clavam-2-carboxylic acid and 1.0 for clavulanic acid [3].

  • Calculate the percentage of clavam-2-carboxylate potassium in the specimen using the formula:

    % Impurity=(WC​)×(rS​rU​​)×100

    (Where C = concentration of standard in µg/mL; W = concentration of test sample in mg/mL; rU​ and rS​ are the peak responses for the test and standard solutions, respectively).

Workflow S1 Seed Culture (S. clavuligerus) S2 Fermentation (Soy Medium) S1->S2 S3 Extraction & Filtration S2->S3 S4 HPLC-UV (210 nm) S3->S4 S5 Data Validation (USP Compliance) S4->S5

Caption: Standardized workflow for the cultivation and HPLC quantification of clavam metabolites.

References

  • Production of β-Lactamase Inhibitors by Streptomyces Species. Antibiotics (MDPI). 2018. URL:[Link]

  • Genes Specific for the Biosynthesis of Clavam Metabolites Antipodal to Clavulanic Acid Are Clustered with the Gene for Clavaminate Synthase 1 in Streptomyces clavuligerus. Antimicrobial Agents and Chemotherapy. 1999. URL:[Link]

  • USP Monographs: Clavulanate Potassium. United States Pharmacopeia (USP 29-NF 24). URL:[Link]

  • Enzymes Catalyzing the Early Steps of Clavulanic Acid Biosynthesis Are Encoded by Two Sets of Paralogous Genes in Streptomyces clavuligerus. Antimicrobial Agents and Chemotherapy. 2000. URL:[Link]

Sources

Application

liquid chromatography-mass spectrometry (LC-MS) parameters for clavam-2-carboxylate

Application Note: Advanced LC-MS/MS Methodologies for the Quantification of Clavam-2-Carboxylate Executive Summary Clavam-2-carboxylate is a naturally occurring 5S clavam metabolite produced during the fermentation of St...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced LC-MS/MS Methodologies for the Quantification of Clavam-2-Carboxylate

Executive Summary

Clavam-2-carboxylate is a naturally occurring 5S clavam metabolite produced during the fermentation of Streptomyces clavuligerus. Unlike its structural analog clavulanic acid (which possesses 3R, 5R stereochemistry), clavam-2-carboxylate lacks β-lactamase inhibitory activity but exhibits distinct antifungal and antibacterial properties[1]. Quantifying this specific metabolite is critical for bioprocess optimization and the elucidation of secondary metabolic pathways. However, its extreme polarity, thermal lability, and poor ionization efficiency present significant analytical bottlenecks for direct mass spectrometric analysis[2].

This application note details a self-validating, pre-column derivatization LC-MS/MS workflow designed to overcome these challenges, providing robust retention and high-sensitivity quantification.

Mechanistic Rationale: The Necessity of Imidazole Derivatization

Direct Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of native clavam-2-carboxylate is fundamentally flawed. The intact molecule is highly polar, resulting in virtually no retention on standard reversed-phase (RP) columns. Consequently, it elutes in the void volume where ion suppression from the fermentation broth matrix is most severe. Furthermore, the native β-lactam ring is thermally labile, leading to unpredictable in-source fragmentation during Electrospray Ionization (ESI)[2].

To circumvent this, we employ a targeted pre-column derivatization strategy using imidazole. The nucleophilic attack of imidazole on the β-lactam carbonyl cleaves the ring, forming a stable 1-(2-hydroxyethyl)-4-(1H-imidazol-1-yl) derivative.

Why is this specific reaction transformative for LC-MS?

  • Increased Hydrophobicity: The addition of the imidazole moiety significantly increases the partition coefficient of the analyte, shifting its elution out of the void volume and allowing robust retention on C18 stationary phases[3].

  • Enhanced Ionization Efficiency: The basic nitrogen of the newly introduced imidazole ring acts as an excellent proton acceptor. This exponentially increases positive-ion ESI[M+H]⁺ sensitivity compared to the native clavam[2].

  • Orthogonal UV Validation: The conjugated derivative produces a strong, characteristic UV chromophore at 311 nm. This allows for in-line Diode Array Detection (DAD) to validate derivatization efficiency prior to MS detection, ensuring the protocol is self-validating[4].

Biosynthetic Context

Understanding the origin of clavam-2-carboxylate is essential for targeted fermentation monitoring. The biosynthetic pathway diverges after the formation of clavaminic acid, splitting into the 3R, 5R branch (clavulanic acid) and the 5S branch (clavam-2-carboxylate, alanylclavam, etc.)[5].

ClavamPathway Precursors Arginine + Glyceraldehyde-3-phosphate ClavaminicAcid Clavaminic Acid (5S Stereochemistry) Precursors->ClavaminicAcid Early Biosynthesis Branch1 Late Steps (3R, 5R) ClavaminicAcid->Branch1 Branch2 Late Steps (5S) ClavaminicAcid->Branch2 ClavulanicAcid Clavulanic Acid (β-lactamase inhibitor) Branch1->ClavulanicAcid Clavam2Carboxylate Clavam-2-carboxylate (Antifungal/Antibacterial) Branch2->Clavam2Carboxylate Alanylclavam Alanylclavam Branch2->Alanylclavam

Figure 1: Biosynthetic divergence of 5S clavams (including clavam-2-carboxylate) and clavulanic acid.

Experimental Protocol: A Self-Validating Workflow

Step 1: Reagent Preparation
  • Imidazole Derivatization Reagent: Dissolve 8.25 g of high-purity imidazole in 65 mL of LC-MS grade water. Adjust the pH strictly to 6.8 using 5 M HCl, then bring the final volume to 100 mL.

  • Causality Note: Precise pH control is critical. Deviations >0.2 pH units will either stall the nucleophilic ring-opening reaction (if too acidic) or degrade the clavam prematurely (if too basic)[2].

Step 2: Sample Derivatization
  • Centrifuge the S. clavuligerus fermentation broth at 13,000 × g for 10 minutes at 4°C to pellet mycelia and insoluble debris.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Mix 100 µL of the filtered supernatant with 400 µL of the Imidazole Derivatization Reagent in an amber LC vial.

  • Incubate at 25°C for exactly 30 minutes to ensure reaction completion.

  • Self-Validation Step: Inject 5 µL into an HPLC-DAD system. A dominant peak at 311 nm confirms successful derivatization prior to mass spectrometric analysis[4].

Step 3: LC-MS/MS Method Parameters

Standard USP methods for clavulanate utilize potassium phosphate (KH₂PO₄) buffers. Do not use phosphate buffers for this workflow. Phosphate is non-volatile; it will rapidly crystallize in the ESI source, clogging the sampling capillary and causing severe ion suppression. We replace this with a volatile ammonium bicarbonate buffer system[4].

Table 1: Liquid Chromatography Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (10 mM NH₄HCO₃, pH 8.0)% Mobile Phase B (Methanol)
0.00.25955
2.00.25955
10.00.254060
12.00.254060
12.10.25955
15.00.25955

Column Selection Rationale: We recommend a[5]. Traditional silica columns dissolve at pH > 7.0. Because the imidazole derivative requires a slightly alkaline pH (8.0) to maintain optimal peak shape and retention, the hybrid organic/inorganic particle technology of the XTerra column is mandatory to prevent stationary phase degradation[5].

Table 2: Mass Spectrometry (ESI+) Source Parameters

ParameterValueRationale
PolarityPositive Ion (ESI+)Targets the easily protonated basic nitrogen of the imidazole ring.
Capillary Voltage3.0 kVProvides stable Taylor cone formation in methanolic gradients.
Desolvation Temperature350 °CEnsures complete droplet evaporation without thermally degrading the derivative.
Cone Voltage25 VOptimized to prevent in-source fragmentation of the derivative prior to the collision cell.
Collision Energy (CE)15 - 25 eVOptimized for specific MRM transitions (must be tuned per instrument).

Mass Spectrometric Insight: While the imidazole derivative of clavulanic acid yields a characteristic [M+H]⁺ at m/z 224 and a primary product ion at m/z 156[4], clavam-2-carboxylate (native MW 157.12) will yield a correspondingly shifted precursor mass upon imidazole addition. Analysts must perform a precursor ion scan (Q1) on an authentic derivatized standard to lock in the exact Multiple Reaction Monitoring (MRM) transitions for their specific triple quadrupole platform.

References

  • Eckers, C., Chalkley, R., Haskins, N., Edwards, J., Griffin, J., & Elson, S. (1996). "Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry." Analytical Communications, 33, 215-218.[Link]

  • Tahlan, K., Anders, C., & Jensen, S. E. (2004). "Alanylclavam Biosynthetic Genes Are Clustered Together with One Group of Clavulanic Acid Biosynthetic Genes in Streptomyces clavuligerus." Antimicrobial Agents and Chemotherapy, 48(11), 4284-4292.[Link]

  • Jensen, S. E., et al. (2004). "Five Additional Genes Are Involved in Clavulanic Acid Biosynthesis in Streptomyces clavuligerus." Antimicrobial Agents and Chemotherapy, 48(1), 182-190.[Link]

  • Gomez, A., et al. (2019). "In vivo functional analysis of a class A β-lactamase-related protein essential for clavulanic acid biosynthesis in Streptomyces clavuligerus." PLOS One, 14(4), e0215978.[Link]

Sources

Method

Application Note: Protocols for Evaluating Non-Canonical Synergy of Clavam-2-Carboxylate Potassium with Antimicrobial Agents

Executive Summary Clavam-2-carboxylate potassium (C2CK) is a naturally occurring 5S clavam metabolite co-produced with clavulanic acid during the fermentation of Streptomyces clavuligerus[1]. Unlike its 5R stereoisomer (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Clavam-2-carboxylate potassium (C2CK) is a naturally occurring 5S clavam metabolite co-produced with clavulanic acid during the fermentation of Streptomyces clavuligerus[1]. Unlike its 5R stereoisomer (clavulanic acid), C2CK lacks β-lactamase inhibitory activity but exhibits intrinsic, albeit weak, antifungal and antibacterial properties[1]. Because C2CK is a strictly regulated impurity in commercial potassium clavulanate preparations (USP limit ≤ 0.01%)[2], understanding its off-target synergistic or antagonistic interactions with primary antibiotics is critical. This application note provides drug development professionals with validated, self-validating in vitro protocols to quantify and mechanistically deconvolve the synergistic potential of C2CK when combined with standard antimicrobial agents.

Scientific Context & Mechanistic Rationale

The structural divergence between 5R and 5S clavams dictates their pharmacological behavior. Clavulanic acid (5R) potentiates β-lactam antibiotics by irreversibly acylating the serine active site of β-lactamases. In contrast, the 5S stereochemistry of C2CK sterically precludes this interaction[1].

However, the oxygen-containing oxazolidine ring shared by all clavams suggests that C2CK may interact with alternative enzymatic targets. Previous studies on related 5S clavams (e.g., alanylclavam) have demonstrated interference with amino acid metabolism. Therefore, testing C2CK synergy requires a paradigm shift: we are not testing for β-lactamase inhibition, but rather for non-canonical potentiation —where C2CK induces metabolic stress or membrane weakening that lowers the minimum inhibitory concentration (MIC) of a primary antibiotic.

To establish causality, experimental designs must utilize a self-validating system:

  • Static Synergy (Checkerboard Assay): Determines if the combination lowers the absolute MIC threshold.

  • Dynamic Synergy (Time-Kill Kinetics): Validates if the combination accelerates the bactericidal/fungicidal rate over time, ruling out mere bacteriostatic additivity.

Mechanism cluster_0 Primary Antibiotic Pathway cluster_1 C2CK (5S Clavam) Pathway A Antibiotic Binds Primary Target (e.g., PBPs) B Inhibition of Cell Wall Cross-linking A->B E Synergistic Antimicrobial Cell Death B->E C C2CK Binds Alternative Metabolic Target D Metabolic Stress & Membrane Weakening C->D D->E

Hypothesized non-canonical synergistic mechanism between C2CK and primary antibiotics.

Quantitative Data & Reagent Preparation

Accurate synergy testing relies on pristine stock preparation. C2CK is highly susceptible to hydrolysis; therefore, stocks must be prepared in sterile, cold water and stored in single-use aliquots.

Table 1: Reagent Preparation for Synergy Testing

ReagentMolecular WeightTarget Stock ConcentrationSolventStorage
Clavam-2-Carboxylate Potassium 195.22 g/mol 10 mg/mLSterile dH₂O-80°C (Single-use aliquots)
Primary Antibiotic (e.g., Cephamycin)Varies10 mg/mLAssay-dependent-20°C
Cation-Adjusted Mueller-Hinton Broth N/A1x Working SolutionN/A4°C

Table 2: Fractional Inhibitory Concentration Index (FICI) Interpretation Matrix

FICI ScoreInteraction ProfileMechanistic Implication
≤ 0.5 Synergistic C2CK significantly potentiates the primary antibiotic via multi-target engagement.
> 0.5 to ≤ 1.0 Additive Combined effect equals the sum of individual effects; no direct potentiation.
> 1.0 to ≤ 4.0 Indifferent C2CK does not alter the efficacy of the primary antibiotic.
> 4.0 Antagonistic C2CK interferes with the primary antibiotic (e.g., competitive target binding).

Experimental Protocols

Protocol A: 2D Checkerboard Broth Microdilution

This protocol generates the FICI by testing serial dilutions of C2CK against serial dilutions of a primary antibiotic in a 96-well plate format.

Causality Check: By crossing the concentration gradients of both drugs, we isolate the exact concentration node where the combined action collapses the target pathogen's defense mechanisms, which neither drug could achieve alone at those specific concentrations.

Step-by-Step Methodology:

  • Plate Preparation: Use a sterile 96-well flat-bottom microtiter plate. Fill all wells with 50 µL of CAMHB.

  • Antibiotic Gradient (X-Axis): Add 50 µL of the primary antibiotic (at 4x the expected MIC) to column 1. Perform a 2-fold serial dilution horizontally from column 1 to column 10. Discard the final 50 µL from column 10.

  • C2CK Gradient (Y-Axis): Add 50 µL of C2CK (at 4x the expected MIC) to row A. Perform a 2-fold serial dilution vertically from row A to row G. Discard the final 50 µL from row G.

  • Inoculum Preparation: Adjust the target microbial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to reach a working concentration of 1×106 CFU/mL.

  • Inoculation: Add 50 µL of the inoculum to all wells (Columns 1-11, Rows A-H). The final well volume is 100 µL, and the final inoculum is 5×105 CFU/mL.

  • Self-Validating Controls:

    • Column 11: Growth control (Inoculum + CAMHB only).

    • Column 12: Sterility control (CAMHB only).

  • Incubation & Reading: Incubate at 37°C for 16–20 hours. Read the optical density (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration with no visible growth (OD₆₀₀ < 0.05).

  • FICI Calculation:

    FICI=(MICAntibiotic_alone​MICAntibiotic_in_combo​​)+(MICC2CK_alone​MICC2CK_in_combo​​)

Workflow A Prepare C2CK & Antibiotic Stocks B 2D Serial Dilution (96-well Plate) A->B C Inoculate Target (5x10^5 CFU/mL) B->C D Incubate 16-20h at 37°C C->D E Read OD600 & Determine MIC D->E F Calculate FICI (Synergy Analysis) E->F

Workflow for 2D Checkerboard Assay to determine FICI of C2CK and antibiotic combinations.

Protocol B: Time-Kill Kinetics Assay

If the Checkerboard Assay yields an FICI ≤ 0.5, the Time-Kill assay is mandatory to confirm whether the synergy is bactericidal (killing) or merely bacteriostatic (growth-inhibiting).

Causality Check: Synergy in a static MIC assay does not guarantee rapid pathogen clearance in vivo. Time-kill kinetics track the logarithmic reduction of viable cells over 24 hours, providing the temporal causality of the drug combination's lethality.

Step-by-Step Methodology:

  • Preparation of Flasks: Prepare four sterile flasks containing 20 mL of CAMHB each:

    • Flask 1: Control (No drugs)

    • Flask 2: Primary Antibiotic alone (at 0.5x MIC)

    • Flask 3: C2CK alone (at 0.5x MIC)

    • Flask 4: Combination (Antibiotic at 0.5x MIC + C2CK at 0.5x MIC)

  • Inoculation: Inoculate all flasks with the target strain to a starting density of 5×105 CFU/mL.

  • Incubation & Sampling: Incubate flasks at 37°C with orbital shaking (200 rpm). Extract 100 µL aliquots at time points t=0,2,4,8,12, and 24 hours.

  • Plating: Serially dilute the aliquots in sterile PBS and plate 10 µL spots onto Mueller-Hinton Agar plates.

  • Enumeration: Incubate plates for 24 hours and count colonies to calculate CFU/mL.

  • Data Interpretation: Synergy is definitively confirmed if the combination flask shows a ≥2log10​ decrease in CFU/mL compared to the most active single agent at 24 hours, and a ≥2log10​ decrease from the initial inoculum.

References

  • 5S Clavam Biosynthesis Is Controlled by an Atypical Two-Component Regulatory System in Streptomyces clavuligerus | Antimicrobial Agents and Chemotherapy - ASM Journals Source: ASM Journals / NIH URL:[1]

  • US6369219B2 - Preparation of clavulanate salts Source: Google Patents URL:[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Clavam-2-Carboxylate Potassium in Aqueous Solutions

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently encounter researchers whose bioassays or formulations fail—not because of flawed hypotheses, but due to the silent, rapid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently encounter researchers whose bioassays or formulations fail—not because of flawed hypotheses, but due to the silent, rapid degradation of their β -lactamase inhibitors. Clavam-2-carboxylate potassium (a bicyclic β -lactam structurally analogous to clavulanic acid) is thermodynamically unstable in water. The highly strained β -lactam ring is susceptible to both specific acid/base catalysis and general nucleophilic attack by common biological buffers.

This guide abandons trial-and-error. By understanding the mechanistic causality of clavam degradation, we can engineer aqueous environments that maximize half-life and ensure the absolute integrity of your experimental data.

Section 1: Troubleshooting & FAQs

Q1: My clavam-2-carboxylate potassium solutions lose activity within 24 hours at room temperature. What is driving this degradation? A: You are observing the hydrolysis of the β -lactam ring. When water attacks the carbonyl carbon of the strained ring, it undergoes an irreversible ring-opening reaction. Crucially, this hydrolysis generates a basic secondary amine degradation product. If your solution is unbuffered or poorly buffered, this basic product raises the pH of the solution. Because clavam degradation is base-catalyzed (proceeding roughly 10 times faster in alkaline media than in acidic media), the reaction is auto-catalytic. Your compound is actively accelerating its own destruction .

Q2: What is the optimal pH to maximize the aqueous half-life? A: Clavam-2-carboxylate exhibits a classic "U-shaped" pH-rate degradation profile. The optimal stability zone is strictly between pH 5.5 and 6.4 . Dropping the pH below 5.0 triggers specific acid catalysis, while exceeding pH 7.0 initiates rapid base catalysis. Maintaining the pH at exactly 6.0 to 6.2 yields the lowest pseudo-first-order degradation rate constant.

Q3: I adjusted my solution to pH 6.0 using a 100 mM citrate buffer, but the degradation is still rapid. Why? A: This is the "Clavam Catch-22." While you must buffer the solution to prevent the auto-catalytic pH drift described in Q1, the buffer salts themselves can act as nucleophiles. Carboxylate groups in citrate, and to a lesser extent phosphate ions, directly attack the β -lactam ring, causing general buffer catalysis . The Fix: Switch to a sterically hindered, non-nucleophilic buffer like MES (2-(N-morpholino)ethanesulfonic acid) and keep the ionic strength as low as possible (e.g., 10–20 mM).

Q4: How should I store stock solutions for long-term use? A: Aqueous solutions should never be stored at room temperature or 4°C for more than a few days. The Arrhenius activation energy for clavam hydrolysis is high (~14.7 kcal/mol at pH 6.67) . Aliquot your stock solutions immediately upon reconstitution and flash-freeze them at -80°C. Avoid repeated freeze-thaw cycles, as the concentration of solutes in the unfrozen micro-pockets during the freezing process can temporarily accelerate degradation .

Section 2: Mechanistic and Workflow Visualizations

Mechanism Core Intact Clavam-2-Carboxylate (Strained Beta-Lactam Ring) Acid Specific Acid Catalysis (pH < 5.0) Core->Acid H+ attack Base Specific Base Catalysis (pH > 7.0) Core->Base OH- attack Buffer General Buffer Catalysis (Citrate, Phosphate) Core->Buffer Nucleophilic attack Hydrolysis Irreversible Ring-Opening (Hydrolysis) Acid->Hydrolysis Base->Hydrolysis Buffer->Hydrolysis Products Basic Amine Degradants (Loss of Inhibitory Activity) Hydrolysis->Products Products->Base Auto-catalytic pH Rise

Fig 1: Auto-catalytic degradation pathways of clavam-2-carboxylate in aqueous media.

Workflow Start Dry Clavam-2-Carboxylate Potassium Powder Buffer Reconstitute in 20 mM MES (Non-nucleophilic, low ionic strength) Start->Buffer pH Verify pH is 5.5 - 6.2 (Optimal Stability Zone) Buffer->pH Aliquots Divide into Single-Use Aliquots (Prevents freeze-thaw degradation) pH->Aliquots Store Flash Freeze & Store at -80°C (Halts thermal kinetics) Aliquots->Store Assay Thaw on Ice Immediately Prior to Biological Assay Store->Assay

Fig 2: Optimized workflow for preparing and storing stable clavam-2-carboxylate solutions.

Section 3: Quantitative Data Presentation

To guide your formulation parameters, the following tables synthesize the kinetic degradation data of clavam derivatives under various environmental stresses.

Table 1: Effect of pH and Temperature on Aqueous Stability

pH LevelTemp (°C)Relative Degradation RateMechanistic Causality
< 4.025HighRapid acid-catalyzed hydrolysis of the β -lactam ring.
5.5 – 6.4 2 – 8 Minimal Optimal stability zone; specific acid/base catalysis is minimized.
7.025ModerateBase-catalyzed degradation begins to dominate.
7.437Very HighPhysiological conditions cause rapid hydrolysis (t½ < 6 hours) .
> 8.525ExtremeDegradation proceeds ~10x faster than in acidic media .

Table 2: Impact of Buffer Selection on Clavam Integrity (at pH 6.0)

Buffer TypeConcentrationCatalytic EffectRecommendation & Rationale
Citrate100 mMHighAvoid. Carboxylate anions act as strong nucleophiles .
Phosphate100 mMModerateAvoid. Accelerates degradation via general base catalysis.
MES 20 mM Low Recommended. Sterically hindered; lacks nucleophilic moieties.
Unbuffered WaterN/AVariableAvoid for long-term. Auto-catalytic pH drift occurs as degradants form.
Section 4: Self-Validating Experimental Protocol

To ensure trust in your data, you must be able to prove that your clavam-2-carboxylate has not degraded prior to your assay. The following protocol outlines a self-validating HPLC-UV methodology to monitor intact compound stability. It incorporates an internal standard to normalize instrument drift, ensuring that any loss of signal is definitively due to chemical degradation rather than physical or mechanical errors.

Protocol: Stability Profiling via Ion-Pairing HPLC-UV

Phase 1: Preparation of the Self-Validating Matrix

  • Buffer Preparation: Prepare a 20 mM MES buffer solution. Adjust the pH to exactly 6.0 using dilute HCl or NaOH. Filter through a 0.22 µm PES membrane.

  • Internal Standard (IS) Addition: Spike the buffer with 50 µg/mL of Acetanilide. Causality: Acetanilide is highly stable in aqueous solutions across all pH ranges and absorbs well at UV wavelengths. It acts as an internal control for injection volume errors and solvent evaporation.

  • Analyte Reconstitution: Accurately weigh Clavam-2-Carboxylate Potassium and dissolve it in the IS-spiked MES buffer to a final concentration of 100 µg/mL. Note: Perform this step on ice to suppress initial thermal degradation.

Phase 2: Thermal Stress and Sampling

  • Aliquot 1 mL of the solution into multiple amber HPLC vials (amber glass prevents potential photo-degradation).

  • Place vials in a temperature-controlled autosampler set to the target study temperature (e.g., 25°C or 37°C).

  • Program the HPLC to sample 10 µL from the vials at t=0,2,4,8,12, and 24 hours.

Phase 3: Chromatographic Analysis

  • Column: Use a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Because clavam-2-carboxylate is highly polar, standard reversed-phase retention is poor. Use an ion-pairing mobile phase: 0.05 M Sodium Dihydrogen Phosphate buffer (pH 4.0) containing 5 mM Tetrabutylammonium Bromide (TBAB) and 5% Methanol . Causality: The bulky TBAB cation pairs with the carboxylate anion of the clavam, increasing its hydrophobicity and ensuring sharp, retained peaks on the non-polar C18 stationary phase.

  • Detection: Set the UV detector to 220 nm.

  • Validation Logic (The Self-Validating Step): Plot the ratio of the Clavam peak area to the Acetanilide (IS) peak area over time. Simultaneously, monitor the chromatogram for the emergence of new peaks at earlier retention times (these are the polar, ring-opened amine degradation products). Mass balance is achieved when the rate of intact clavam disappearance matches the rate of degradant appearance. If the clavam signal drops but no degradant peaks appear, you can confidently suspect physical precipitation or vial adsorption rather than chemical hydrolysis.

References
  • Stability of Clavulanic Acid in Aqueous Solutions. Haginaka, J., Nakagawa, T., & Uno, T. (1981). Chemical and Pharmaceutical Bulletin, 29(11), 3334-3341. URL:[Link]

  • Stability of clavulanic acid in PEG/citrate and liquid–liquid extraction in aqueous two-phase system. Carneiro-da-Cunha, M.N., et al. (2014). Fluid Phase Equilibria, 375, 104-109. URL:[Link]

  • Kinetics of amoxicillin and clavulanate degradation alone and in combination in aqueous solution under frozen conditions. Vahdat, L., & Sunderland, V.B. (2007). International Journal of Pharmaceutics, 342(1-2), 95-104. URL:[Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Ehmann, D. E., et al. (2024). Antimicrobial Agents and Chemotherapy, 68(2). URL:[Link]

Optimization

Technical Support Center: Troubleshooting Clavulanate Potassium Degradation

Welcome to the Technical Support Center for Clavulanate Potassium. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of clavulanate potassium stability.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Clavulanate Potassium. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of clavulanate potassium stability. As a molecule with inherent instability, understanding its degradation pathways is critical for accurate and reproducible experimental outcomes. This resource provides in-depth troubleshooting guides and FAQs to address specific issues you may encounter during storage and experimentation.

Understanding Clavulanate Potassium Stability: A Foundational Overview

Clavulanate potassium's therapeutic efficacy as a β-lactamase inhibitor is intrinsically linked to the integrity of its β-lactam ring. Unfortunately, this strained ring system is highly susceptible to degradation under various environmental conditions. The primary culprits behind the loss of clavulanate potency are hydrolysis, temperature fluctuations, and pH deviations.

Key Factors Influencing Clavulanate Potassium Stability:

  • Humidity: Clavulanate potassium is highly hygroscopic. Moisture absorption can initiate the hydrolysis of the β-lactam ring, leading to a cascade of degradation reactions.[1] Studies have shown a direct correlation between increased relative humidity (RH) and a faster degradation rate.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. For reconstituted oral suspensions, storage at refrigerated temperatures (2-8°C) is crucial to maintain stability over the course of therapy.[2] Solid-state degradation also increases with temperature.

  • pH: The stability of clavulanate in aqueous solutions is highly pH-dependent. Maximum stability is typically observed in the pH range of 6.0-7.0.[3] Both acidic and alkaline conditions can catalyze the degradation of the β-lactam ring.[3]

Major Degradation Pathways

The degradation of clavulanate potassium can proceed through several pathways, primarily initiated by the hydrolytic cleavage of the β-lactam ring. This can lead to the formation of various degradation products, some of which may have their own reactive properties.

Clavulanate Clavulanate Potassium Hydrolysis Hydrolysis (H₂O, pH, Temp) Clavulanate->Hydrolysis Open_Ring Open-Ring Intermediate Hydrolysis->Open_Ring β-lactam ring cleavage Pyrazine Pyrazine Derivatives Open_Ring->Pyrazine Rearrangement & Condensation Other Other Minor Degradants Open_Ring->Other

Caption: Primary degradation pathway of Clavulanate Potassium.

Troubleshooting Guide: A Q&A Approach

This section is designed to provide direct answers to common problems encountered during the handling and analysis of clavulanate potassium.

Question 1: I'm observing a significant loss of clavulanate potassium potency in my solid-state samples during storage. What are the likely causes and how can I investigate them?

Answer:

Loss of potency in solid-state clavulanate potassium is most commonly attributed to exposure to humidity and/or elevated temperatures. Here's a systematic approach to troubleshooting this issue:

Step 1: Environmental Control Assessment

  • Humidity: Is the material being stored in a desiccator with a functioning desiccant? Is the packaging truly "tightly sealed" as recommended by the USP?[4] Even brief exposure to ambient humidity can be detrimental. Consider using a humidity-controlled glove box for sample handling.

  • Temperature: Are your storage facilities consistently maintaining the recommended temperature? For long-term storage, temperatures of 2-8°C are often recommended.[2] Use a calibrated thermometer to verify storage conditions.

Step 2: Packaging Integrity Check

  • Inspect the container for any breaches in the seal.

  • If the material was supplied by a vendor, review their storage and handling recommendations.

Step 3: Analytical Method Verification

  • Ensure your analytical method, typically HPLC, is stability-indicating. This means the method can separate the intact drug from its degradation products.[4]

  • Perform a forced degradation study to confirm that your method can detect and resolve known degradation products.

Question 2: My clavulanate potassium solution is rapidly degrading after preparation. How can I improve its stability for my experiments?

Answer:

The stability of clavulanate potassium in solution is critically dependent on pH, temperature, and the presence of certain ions.

Step 1: pH Optimization

  • Measure the pH of your solution immediately after preparation. The optimal pH for clavulanate stability is between 6.0 and 7.0.[3]

  • Use a suitable buffer system to maintain the pH within this range. Phosphate or acetate buffers are commonly used.

Step 2: Temperature Control

  • Prepare and use the solutions at low temperatures whenever possible. If the experiment allows, conduct it in a cold room or on ice.

  • For short-term storage, always keep the solutions refrigerated (2-8°C).

Step 3: Solvent and Excipient Compatibility

  • Be mindful of the excipients in your formulation. Some excipients can interact with clavulanate and accelerate its degradation.

  • If you are working with a co-formulation, such as with amoxicillin, be aware that interactions between the active ingredients can also affect stability.

ParameterRecommended ConditionRationale
pH 6.0 - 7.0Minimizes acid and base-catalyzed hydrolysis of the β-lactam ring.[3]
Temperature 2 - 8°CReduces the rate of chemical degradation reactions.[2]
Humidity < 30% RHPrevents moisture absorption and subsequent hydrolysis.
Light Protect from lightWhile not the primary cause of degradation, photostability should be considered as per ICH guidelines.

Question 3: I am seeing unexpected peaks in my HPLC chromatogram when analyzing clavulanate potassium. How can I identify if these are degradation products?

Answer:

The appearance of new peaks in your chromatogram is a strong indicator of degradation. A systematic approach is needed to identify these impurities.

Start Unexpected Peak Observed in HPLC Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal) Start->Forced_Degradation Compare_Retention Compare Retention Times of New Peaks with Forced Degradation Samples Forced_Degradation->Compare_Retention Match Retention Time Match? Compare_Retention->Match Identify Tentatively Identify as Degradation Product Match->Identify Yes No_Match Potential Process Impurity or Excipient-Related Peak Match->No_Match No LC_MS Further Characterization (e.g., LC-MS/MS) Identify->LC_MS No_Match->LC_MS

Caption: Workflow for identifying unknown peaks in HPLC analysis.

Step 1: Conduct a Forced Degradation Study

  • Subject your clavulanate potassium sample to stress conditions as outlined in the ICH Q1A (R2) guideline, including acid and base hydrolysis, oxidation, and thermal stress.[5]

  • Analyze the stressed samples using your HPLC method. This will generate a profile of potential degradation products.

Step 2: Compare Chromatograms

  • Compare the chromatograms of your stored/experimental samples with those from the forced degradation study.

  • If the retention times of the unknown peaks in your sample match those of the peaks generated under stress conditions, it is highly likely they are degradation products.

Step 3: Further Characterization (if necessary)

  • For definitive identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation patterns of the unknown peaks, aiding in their structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the official storage guidelines for clavulanate potassium?

A1: The United States Pharmacopeia (USP) monograph for Clavulanate Potassium states to "Preserve in tight containers."[4] For reconstituted oral suspensions containing clavulanate, refrigeration is typically required. Always refer to the specific product's labeling for detailed storage instructions.

Q2: How quickly does clavulanate potassium degrade in solution at room temperature?

A2: The degradation rate is highly dependent on the specific conditions (pH, buffer, etc.). However, studies have shown that at room temperature, a significant loss of potency can occur within hours to a few days.[2][6]

Q3: Can I use water to reconstitute my clavulanate potassium for an experiment?

A3: While clavulanate potassium is soluble in water, using a buffered solution with a pH between 6.0 and 7.0 is highly recommended to improve stability during your experiment.

Q4: Are there any known incompatibilities with common excipients?

A4: Yes, interactions with certain excipients can occur. It is crucial to conduct compatibility studies with your intended formulation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Clavulanate Potassium

This protocol provides a general framework for a stability-indicating HPLC method. Method validation according to ICH Q2(R1) guidelines is essential before use.

1. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 0.05 M Potassium Phosphate Monobasic, pH 4.0
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL
Column Temperature 30°C

2. Standard Preparation:

  • Accurately weigh about 25 mg of Clavulanate Potassium reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Further dilute an aliquot of this solution with the mobile phase to achieve a final concentration of about 0.1 mg/mL.

3. Sample Preparation:

  • Prepare your sample (e.g., from a stored solid or a prepared solution) in the mobile phase to obtain an expected clavulanate potassium concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • The tailing factor for the clavulanate peak should be not more than 2.0.

Protocol 2: Forced Degradation Study

1. Acid Hydrolysis:

  • Dissolve clavulanate potassium in 0.1 M HCl to a concentration of approximately 1 mg/mL.

  • Incubate at 60°C for 2 hours.

  • Neutralize with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve clavulanate potassium in 0.1 M NaOH to a concentration of approximately 1 mg/mL.

  • Incubate at room temperature for 30 minutes.

  • Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve clavulanate potassium in 3% hydrogen peroxide to a concentration of approximately 1 mg/mL.

  • Incubate at room temperature for 1 hour.

  • Dilute with mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Store solid clavulanate potassium at 105°C for 24 hours.

  • Prepare a solution in the mobile phase for HPLC analysis.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Zalewski, P., Cielecka-Piontek, J., & Paczkowska, M. (2014). Development and validation of stability-indicating HPLC method for simultaneous determination of meropenem and potassium clavulanate. Acta Poloniae Pharmaceutica, 71(2), 255-260.
  • Haginaka, J., Yasuda, H., Uno, T., & Nakagawa, T. (1985). Degradation of clavulanic acid in aqueous alkaline solution: isolation and structural investigation of degradation products. Chemical & pharmaceutical bulletin, 33(1), 218-223.
  • Cielecka-Piontek, J., Zalewski, P., & Paczkowska, M. (2015). Solid-state stability and compatibility studies of clavulanate potassium. Journal of thermal analysis and calorimetry, 119(1), 333-340.
  • Bellur Atici, E., Yazar, Y., Ağtaş, Ç., Ridvanoğlu, N., & Karlığa, B. (2017). Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures. Journal of pharmaceutical and biomedical analysis, 136, 1-9.
  • Maddike, R. R., Siddareddy, K., & Sreeramulu, J. (2015). Forced degradation results of Amoxicillin and Clavulanate Potassium.
  • Cielecka-Piontek, J., Zalewski, P., Jelińska, A., & Garbacki, P. (2012). Solid-state stability and compatibility studies of clavulanate potassium. Current Issues in Pharmacy and Medical Sciences, 25(2), 196-200.
  • NETZSCH-Gerätebau GmbH. (2022). TGA-FT-IR for Better Understanding the Degradation of Potassium Clavulanate. [Link]

  • Haginaka, J., Nakagawa, T., & Uno, T. (1981). Stability of clavulanic acid in aqueous solutions. Chemical & Pharmaceutical Bulletin, 29(11), 3334-3341.
  • Haginaka, J., Yasuda, H., Uno, T., & Nakagawa, T. (1985). DEGRADATION OF CLAVULANIC ACID IN AQUEOUS ALKALINE SOLUTION. Chemical and Pharmaceutical Bulletin, 33(1), 218-223.
  • Crichton, B., Gordon, J., & Whelan, M. (2021).
  • Monitoring the degradation of potassium clavulanate using stopped-flow UV/Vis spectrophotometry. (2020). Morressier. [Link]

  • Haginaka, J., Yasuda, H., Uno, T., & Nakagawa, T. (1985). DEGRADATION OF CLAVULANIC ACID IN AQUEOUS ALKALINE SOLUTION. J-Stage. [Link]

  • Fawaz, S., Merzouk, M., Barton, S., & Nabhani-Gebara, S. (2024).
  • Stability evaluation of amoxicillin and clavulanate potassium tablets usp by accelerated studies. (2013). TEB E-Kütüphane. [Link]

  • Fawaz, S., Merzouk, M., Barton, S., & Nabhani-Gebara, S. (2021). Stability of Amoxicillin and Clavulanic Acid in Containers. Drug Design, Development and Therapy, 15, 4039–4048.
  • Amoxicillin/Clavulanate Potassium Tablets. (n.d.). U.S. Food and Drug Administration. [Link]

  • Label: AMOXICILLIN AND CLAVULANATE POTASSIUM tablet, film coated AMOXICILLIN AND CLAVULANATE POTASSIUM powder, for suspension. (2024). DailyMed. [Link]

  • Amoxicillin And Clavulanate Potassium powder, For Suspension prescribing information. (2024). PrescriberPoint. [Link]

  • CHEMICAL FORCE DEGRADATION ASSAY METHOD EVALUATION FOR SIMULTANEOUS ESTIMATION OF AMOXICILLIN AND POTASSIUM CLAVULANATE IN ORAL. (2020). Googleapis.com. [Link]

  • Nugrahani, I., & Ibrahim, S. (2007). solid state interaction between amoxicillin trihydrate and potassium clavulanate. Malaysian Journal of Pharmaceutical Sciences, 5(1), 33-46.
  • Amoxicillin-clavulanate potassium drug interactions. (2014). wikidoc. [Link]

Sources

Troubleshooting

Technical Support Center: Maximizing the Stability of Clavam-2-Carboxylate Potassium in Culture Media

Welcome to the technical support center for clavam-2-carboxylate potassium, also known as potassium clavulanate. This guide is designed for researchers, scientists, and drug development professionals who utilize this pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for clavam-2-carboxylate potassium, also known as potassium clavulanate. This guide is designed for researchers, scientists, and drug development professionals who utilize this potent β-lactamase inhibitor in their experiments. Due to its inherent chemical instability, particularly in aqueous environments like culture media, preventing its hydrolysis is critical for obtaining reliable and reproducible results. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of clavam-2-carboxylate and the primary reasons for its degradation.

Q1: What is clavam-2-carboxylate potassium and why is it so susceptible to hydrolysis?

A1: Clavam-2-carboxylate potassium is the potassium salt of clavulanic acid, a powerful inhibitor of β-lactamase enzymes. These enzymes are produced by many bacteria to confer resistance to β-lactam antibiotics like penicillins. In research, it is crucial for studying bacterial resistance mechanisms and for protecting sensitive antibiotics in culture.

Its instability stems from the strained β-lactam ring, a four-membered cyclic amide, which is fundamental to its inhibitory activity. This strained ring is highly susceptible to nucleophilic attack by water or hydroxide ions, leading to irreversible ring-opening and inactivation. This chemical breakdown is known as hydrolysis.[1][2]

Q2: What are the primary factors that accelerate the degradation of clavam-2-carboxylate in my culture media?

A2: The stability of clavam-2-carboxylate in your media is not static; it's a dynamic process influenced by several key factors:

  • pH: This is one of the most critical factors. The rate of hydrolysis is significantly affected by the pH of the solution.[3][4] While it is susceptible to degradation in both acidic and alkaline conditions, the process is about 10 times faster in alkaline solutions compared to acidic ones.[3] The maximal stability is typically observed in a slightly acidic to neutral pH range, ideally between pH 6.0 and 7.0 .[4][5]

  • Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Higher temperatures increase the kinetic energy of water molecules, accelerating their attack on the β-lactam ring.[6][7] Storing stock solutions and prepared media at reduced temperatures (2-8°C) is essential to slow this degradation.[5][8]

  • Media Components: Standard cell culture media are complex mixtures of amino acids, vitamins, salts, and buffers that can interact with and destabilize clavam-2-carboxylate.[9][10][11] For example, buffer salts can directly catalyze the degradation reaction.[3]

  • Time: Degradation is a time-dependent process. The longer the compound is in an aqueous solution, the more it will degrade. It is crucial to use freshly prepared media or to understand the stability window for your specific experimental conditions.

Q3: How can I visually or analytically detect if my clavam-2-carboxylate has degraded?

A3: Visual inspection can sometimes be an early indicator. A change in the color of your media or stock solution, often to a yellow or brownish hue, may suggest degradation.[5] However, significant potency loss can occur without any visible change.[5]

For quantitative and reliable assessment, chemical analysis is necessary. The gold-standard method is High-Performance Liquid Chromatography (HPLC) .[12][13] HPLC can separate intact clavam-2-carboxylate from its degradation products, allowing for precise quantification. To improve detection, a pre-column derivatization step with imidazole is often used, which forms a product that strongly absorbs UV light at 311-312 nm.[14][15]

Q4: What is the fundamental mechanism of hydrolysis?

A4: The hydrolysis of clavam-2-carboxylate involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the β-lactam ring. This leads to the cleavage of the amide bond, opening the ring and rendering the molecule inactive as a β-lactamase inhibitor.

Hydrolysis cluster_0 Hydrolysis of Clavam-2-Carboxylate Clavam Active Clavam-2-Carboxylate (Strained β-Lactam Ring) Inactive Inactive Product (Opened β-Lactam Ring) Clavam->Inactive Nucleophilic Attack on Carbonyl Carbon H2O H₂O / OH⁻ (in Culture Media) H2O->Inactive

Caption: Hydrolysis mechanism of clavam-2-carboxylate.

Section 2: Troubleshooting Guide for Experimental Failures

When experiments yield unexpected results, clavam-2-carboxylate degradation is a common but often overlooked culprit. Use this guide to diagnose potential issues.

Problem: My β-lactamase inhibition assay is failing, or my antibiotic synergy experiments show no effect.

This is the most direct consequence of clavam-2-carboxylate degradation. If the inhibitor is inactive, the β-lactamase will freely degrade the antibiotic, leading to bacterial growth or failed synergy.

Troubleshooting cluster_checks Diagnostic Checks cluster_solutions Corrective Actions start Experiment Failed: No β-Lactamase Inhibition check_stock Is the Stock Solution Valid? start->check_stock check_media Was Media Preparation Optimal? start->check_media check_timing Was the Time-to-Use Minimized? start->check_timing sol_stock Prepare Fresh Stock Solution (Protocol 3.1) check_stock->sol_stock Stored >1 week or improperly? sol_media Adjust Media pH to 6.0-7.0 Before Adding Compound check_media->sol_media pH outside 6.0-7.0 range? sol_timing Add Compound Immediately Before Use (Protocol 3.2) check_timing->sol_timing Media prepared >24h before experiment? conclusion Re-run Experiment with Optimized Protocol sol_stock->conclusion sol_media->conclusion sol_timing->conclusion

Caption: Troubleshooting workflow for failed inhibition experiments.

Problem: I am observing high variability and poor reproducibility between experiments.

Inconsistent results are often a sign of variable compound stability. If the preparation protocol is not strictly controlled, the concentration of active clavam-2-carboxylate can differ significantly from one batch of media to the next.

Causality Check:

  • Review your SOP: Are you preparing the media at the exact same pH and temperature every time? Even small deviations can alter the degradation rate.

  • Timing is Key: Are you adding the clavam-2-carboxylate to the media at the same point before each experiment? Media prepared a day in advance will have a lower active concentration than media prepared just before use.

  • Stock Solution Age: Are you using a stock solution of the same age for all experiments? A one-day-old stock will be more potent than a one-week-old stock.

Section 3: Protocols for Maximizing Stability

Adherence to strict protocols is the most effective way to prevent hydrolysis and ensure experimental success.

Protocol 3.1: Preparation and Storage of Concentrated Stock Solution

The goal is to create a concentrated stock in a minimally aqueous, pH-controlled environment to limit degradation during storage.

Materials:

  • Clavam-2-carboxylate potassium powder

  • High-purity, sterile water

  • Sterile 0.1 M phosphate buffer (pH 6.0)

  • Sterile 0.22 µm syringe filters

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Solvent Preparation: Prepare a solvent by mixing sterile water and sterile 0.1 M phosphate buffer (pH 6.0) in a 1:1 ratio. This creates a buffered environment that favors stability.

  • Weighing: In a sterile environment, accurately weigh the desired amount of clavam-2-carboxylate potassium powder. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Dissolution: Dissolve the powder in the prepared buffered solvent to a high concentration (e.g., 10-50 mg/mL). A high concentration minimizes the relative amount of water available for hydrolysis.

  • Sterilization: Immediately sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting & Storage: Dispense the stock solution into single-use aliquots in sterile tubes. Store immediately at -20°C or, preferably, -80°C .

  • Quality Control: Mark the date of preparation on all aliquots. Do not use stock solutions older than one month. Avoid repeated freeze-thaw cycles by using single-use aliquots.

Protocol 3.2: Recommended Method for Supplementing Culture Media

This protocol emphasizes just-in-time addition to minimize the compound's exposure to the complex and less-than-ideal environment of the culture medium.

Procedure:

  • Prepare Base Media: Prepare your cell culture medium with all components except clavam-2-carboxylate.

  • pH Adjustment: Ensure the final pH of your base medium is adjusted to between 6.0 and 7.0 , as this range offers maximum stability.[4][5]

  • Thaw Stock: Just before starting your experiment, thaw one aliquot of the clavam-2-carboxylate stock solution on ice.

  • Final Dilution: Add the required volume of the stock solution to your pre-warmed (if necessary for the cells) base media to achieve the final desired concentration. Mix gently but thoroughly.

  • Immediate Use: Use the supplemented media immediately . Do not prepare large batches for future use, as degradation begins as soon as the compound is diluted into the media.

Section 4: Stability Data Reference

The following tables summarize the critical impact of pH and temperature on the stability of clavam-2-carboxylate, providing a quantitative basis for the protocols described above.

Table 1: Influence of pH on Clavam-2-Carboxylate Stability
pHRelative Degradation RateStability Profile
< 4.0ModerateSubject to acid-catalyzed hydrolysis.
4.0 - 6.0LowStability increases as pH approaches 6.0.[4]
6.0 - 7.0 Minimal Optimal range for maximum stability. [3][4][5]
7.0 - 8.0Moderate to HighStability decreases as pH becomes more alkaline.[4]
> 8.0Very HighRapid base-catalyzed hydrolysis occurs.[3]

Data synthesized from multiple sources indicating relative stability trends.[3][4][7]

Table 2: Influence of Temperature on Clavam-2-Carboxylate Stability in Solution
TemperatureStability ProfileRecommendation
37°CVery Low. Rapid degradation occurs at physiological temperatures.Minimize incubation time. Add compound immediately before placing in the incubator.
20-25°CLow. Significant degradation can occur within hours to days.[6][8]Avoid leaving prepared media or stock solutions at room temperature.
2-8°C Moderate. The degradation rate is significantly slowed.[5]Recommended for short-term storage (1-7 days) of reconstituted suspensions. [5]
-20°C / -80°C High. Hydrolysis is minimal in the frozen state.Required for long-term storage of stock solutions.

Data synthesized from multiple sources indicating relative stability trends.[5][6][7][8]

Section 5: References

  • Haginaka, J., & Wakai, J. (1985). Stability of Clavulanic Acid in Aqueous Solutions. Chemical and Pharmaceutical Bulletin, 33(5), 2059-2065. [Link]

  • Santos, V. C., Pereira, J. F. B., Haga, R. B., et al. (2009). Stability of clavulanic acid under variable pH, ionic strength and temperature conditions. A new kinetic approach. Biochemical Engineering Journal, 45(2), 89-95. [Link]

  • Foulstone, M., & Reading, C. (1982). Determination of clavulanic acid by a sensitive HPLC method. Antimicrobial Agents and Chemotherapy, 22(5), 753-762. [Link]

  • Trungtamthuoc.com. (2025). Clavulanate Potassium USP 2025. [Link]

  • Bersanetti, P. A., Almeida, R. M. R. G., Barboza, M., & Hokka, C. O. (2005). Kinetic studies on clavulanic acid degradation. Biochemical Engineering Journal, 23(1), 31-36. [Link]

  • NETZSCH. (2022, August 31). Shelf Life Determination of Potassium Clavulanate Via Thermogravimetry. [Link]

  • Google Patents. (n.d.). CN110927261A - Method for detecting residual quantity of amoxicillin and clavulanic acid in tissues.

  • Cold Spring Harbor Protocols. (n.d.). Preparation of stock solutions. [Link]

  • Lakshmi, K. V., Sirisha, A., Kumar, M. V., & Parthiban, P. (2017). Highly selective, sensitive and precise Bioanalytical method for the estimation of amoxicillin and clavulanic acid in nano gram range in Albino rat's plasma. Indian Journal of Research in Pharmacy and Biotechnology, 5(5), 314-324. [Link]

  • Diaz, N., Suarez, D., & Sordo, T. L. (2002). Factors governing intrinsic chemical reactivity differences between clavulanic and penicillanic acids. Journal of the American Chemical Society, 124(40), 12056-12065. [Link]

  • Al-Momani, I. F. (2000). A fast and simple method for the determination of clavulanic acid in human plasma using derivatisation reaction kinetics. Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 529-534. [Link]

  • U.S. Pharmacopeia. (n.d.). USP Monographs: Clavulanate Potassium. USP29-NF24. [Link]

  • U.S. Pharmacopeia. (2011, November 22). Official Monographs. USP 35. [Link]

  • Google Patents. (n.d.). EP0843680A1 - Process for the preparation of potassium clavulanate.

  • Fujii, K., Toyota, K., Sekine, A., & Uekusa, H. (2010). Potassium clavulanate. Acta Crystallographica Section E: Structure Reports Online, 66(8), m968. [Link]

  • Raro, M., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 116(4), 743-760. [Link]

  • Google Patents. (n.d.). KR20200100108A - Method for stabilizing a cell culture system using an amphiphilic graft copolymer as a cell culture reagent.

  • Raro, M., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 116(4), 743-760. [Link]

  • ResearchGate. (n.d.). Levels of clavam-2-carboxylate produced by wild-type S. clavuligerus.... [Link]

  • Odeniyi, M. A., & Adebayo, A. S. (2012). Stability of reconstituted amoxicillin clavulanate potassium under simulated in-home storage conditions. Journal of Applied Pharmaceutical Science, 2(1), 28-31. [Link]

  • Wang, J., et al. (2015). Studies on the formation and forming mechanism of the related substance E in potassium clavulanate production by HPLC-MS/MS. Brazilian Journal of Pharmaceutical Sciences, 51(4), 867-874. [Link]

  • Bersanetti, P. A., Almeida, R. M. R. G., Barboza, M., & Hokka, C. O. (2005). Kinetic studies on clavulanic acid degradation. Biochemical Engineering Journal, 23(1), 31-36. [Link]

  • Wang, J., et al. (2015). Studies on the formation and forming mechanism of the related substance E in potassium clavulanate production by HPLC-MS/MS. Brazilian Journal of Pharmaceutical Sciences, 51(4), 867-874. [Link]

  • Chukwuma, C. E., Duckworth, O. W., & Baars, O. (2025). Degradation of catecholate, hydroxamate, and carboxylate model siderophores by extracellular enzymes. PLOS ONE, 20(8), e0309876. [Link]

  • Digital.CSIC. (n.d.). The Role of Common Cell Culture Media Supplements on the Nanoparticle Protein Corona Formation, Aggregation State, and the Conse. [Link]

  • Jiang, H., et al. (2024). Investigating the Effects of Acid Hydrolysis on Physicochemical Properties of Quinoa and Faba Bean Starches as Compared to Cassava Starch. Foods, 13(23), 3698. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Clavam-2-Carboxylate Potassium Solubility in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with clavam-2-carboxylate potassium , a 5S clavam metabolite and structural analog t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with clavam-2-carboxylate potassium , a 5S clavam metabolite and structural analog to clavulanic acid[1].

While dimethyl sulfoxide (DMSO) is the universal solvent for cell-based assays and NMR studies, dissolving potassium salts of organic acids in pure DMSO often presents severe kinetic and thermodynamic challenges[2]. This guide provides field-proven, mechanistically grounded solutions to overcome these solubility barriers without compromising the structural integrity of the sensitive β-lactam (clavam) ring[3].

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my clavam-2-carboxylate potassium precipitate or form a cloudy suspension in anhydrous DMSO? A: The issue is rooted in the thermodynamics of solvation. DMSO is a polar aprotic solvent with a high dielectric constant. While its oxygen atom effectively solvates the potassium cation ( K+ ), the bulky methyl groups sterically hinder the solvation of the carboxylate anion[2]. This lack of anion solvation leads to strong ion-pairing and high lattice energy, causing the salt to precipitate or resist dissolution at higher concentrations.

Q2: Can I heat the DMSO solution to force dissolution? A: No. Clavam derivatives contain a highly strained, moisture- and heat-sensitive β-lactam ring[3]. Heating the solution above 30°C will induce thermal degradation and ring-opening, rendering your analytical standard or assay compound inactive.

Q3: Can I add water or methanol as a co-solvent to help dissolve the potassium salt? A: This is strongly discouraged for stock solutions. While protic solvents (like water) readily solvate the carboxylate anion and break the ion pair, they also act as nucleophiles. The addition of water will initiate rapid hydrolysis of the β-lactam ring[3]. If a protic co-solvent must be used, the solution must be prepared immediately before the assay and kept strictly on ice.

Q4: How does 18-crown-6 ether solve this aprotic solubility issue? A: 18-crown-6 is a cyclic polyether with a cavity size perfectly matched to the ionic radius of K+ . By adding equimolar 18-crown-6 to your DMSO solution, the crown ether strongly chelates the potassium ion, forming a highly soluble [K(18−crown−6)]+ complex[4]. This breaks the ion pair and liberates the clavam-2-carboxylate as a "naked" anion, drastically increasing its solubility in DMSO without the need for destructive protic solvents or heat.

Part 2: Experimental Protocols
Protocol A: Standard Dissolution via Controlled Sonication (For Low Concentrations < 5 mM)

Self-Validation Check: The final solution must be optically clear. To validate, run a quick UV-Vis scan; the baseline should show zero scattering above 320 nm, confirming the absence of micro-particulates.

  • Preparation: Equilibrate anhydrous DMSO (sealed under argon) and clavam-2-carboxylate potassium powder to room temperature (20-25°C) in a desiccator to prevent ambient moisture absorption.

  • Addition: Weigh the compound into a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO.

  • Agitation: Vortex vigorously for 2 minutes to disperse the powder.

  • Controlled Sonication: Place the vial in an ultrasonic bath. Critical Step: Add ice to the water bath to maintain the temperature strictly below 25°C. Sonicate for 15-30 minutes.

  • Verification: Inspect the vial against a strong light source. If particulates remain, do not apply heat; proceed immediately to Protocol B.

Protocol B: Advanced Dissolution using 18-Crown-6 (For High-Concentration Stocks > 5 mM)

Self-Validation Check: 1H -NMR (in DMSO- d6​ ) should confirm the presence of the intact clavam ring and a sharp singlet at ~3.5 ppm corresponding to the 18-crown-6 ether[4].

  • Stoichiometric Calculation: Calculate the molarity of your target clavam-2-carboxylate potassium solution.

  • Crown Ether Addition: Weigh an equimolar amount of 18-crown-6 ether (MW = 264.32 g/mol )[4].

  • Pre-mixing: Dissolve the 18-crown-6 in anhydrous DMSO. This dissolution is rapid and slightly exothermic. Allow it to cool back to room temperature.

  • Solubilization: Add the clavam-2-carboxylate potassium powder to the crown ether-DMSO solution.

  • Agitation: Vortex for 2-5 minutes. The chelation of K+ will rapidly break the crystal lattice, yielding a clear, highly stable stock solution ready for downstream applications.

Part 3: Data Presentation

Table 1: Solubility and Stability Profile of Clavam-2-carboxylate Potassium in Various Solvent Systems

Solvent SystemMax Solubilityβ-Lactam Stability (24h at 25°C)Primary Mechanism of Action / Failure
Anhydrous DMSO Low (< 5 mM)High (> 95% intact)Poor anion solvation leads to ion-pairing[2].
DMSO + Heat (40°C) ModerateLow (< 50% intact) Thermal degradation of the clavam ring[3].
DMSO + 10% Water High (> 50 mM)Very Low (< 20% intact) Nucleophilic attack causing hydrolysis[3].
DMSO + 18-Crown-6 High (> 50 mM) High (> 95% intact) K+ chelation liberates the soluble anion[4].
Part 4: Mandatory Visualizations

Workflow Start Clavam-2-carboxylate K+ in Anhydrous DMSO Check Visual Inspection: Is it fully dissolved? Start->Check Yes Proceed to Assay Check->Yes Clear No Particulates / Cloudy Check->No Cloudy Action1 Gentle Sonication (15-30 min, <25°C) No->Action1 Warning DO NOT Add Water or Heat (Causes Degradation) No->Warning Check2 Is it fully dissolved? Action1->Check2 Check2->Yes Clear Action2 Add 18-Crown-6 Ether (Equimolar to K+) Check2->Action2 Still Cloudy Success Stable High-Conc. Solution Action2->Success

Caption: Troubleshooting workflow for dissolving clavam-2-carboxylate potassium in DMSO.

Mechanism Salt Clavam-2-carboxylate K+ (Solid) DMSO Pure DMSO (Poor Anion Solvation) Salt->DMSO Water Addition of Water (Protic Solvent) Salt->Water Crown Addition of 18-Crown-6 (K+ Chelation) Salt->Crown Precipitate Ion Pairing / Precipitation DMSO->Precipitate High Conc. Hydrolysis β-Lactam Ring Hydrolysis (Degradation) Water->Hydrolysis Nucleophilic Attack Soluble [K(18-crown-6)]+ Complex + Free Soluble Anion Crown->Soluble Breaks Ion Pair

Caption: Chemical pathways of solvation versus degradation for clavam-2-carboxylate potassium.

References
  • Experimental Studies and Thermodynamic Modeling of the Solubilities of Potassium Nitrate, Potassium Chloride, Potassium Bromide, and Sodium Chloride in Dimethyl Sulfoxide Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

  • Carboxyethylarginine Synthase Genes Show Complex Cross-Regulation in Streptomyces clavuligerus Source: NIH (PubMed Central) URL:[Link]

  • 18-Crown-6 Source: Wikipedia URL:[Link]

Sources

Troubleshooting

reducing impurities during clavam-2-carboxylate potassium extraction

Welcome to the Technical Support Center for Clavulanic Acid Downstream Processing. This guide is engineered for drug development professionals and application scientists troubleshooting the isolation of clavulanate potas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Clavulanic Acid Downstream Processing. This guide is engineered for drug development professionals and application scientists troubleshooting the isolation of clavulanate potassium, specifically focusing on the critical challenge of clavam-2-carboxylate co-extraction.

Section 1: The Causality of Co-Extraction (The "Why")

Q: Why does clavam-2-carboxylate persistently co-extract with clavulanic acid, and why is it so difficult to remove?

A: The difficulty stems from the shared biosynthetic origins and nearly identical physicochemical properties of the two molecules.

Clavulanic acid (CA) is produced by the filamentous bacterium Streptomyces clavuligerus[1]. During fermentation, the metabolic pathway reaches a critical bifurcation point at the intermediate clavaminic acid [1]. From here, the pathway diverges:

  • The 3R, 5R Branch: Leads to the formation of clavulanate-9-aldehyde and ultimately clavulanic acid, which possesses potent β-lactamase inhibitory activity[1].

  • The 3S, 5S Branch: Leads to the formation of 5S-clavams, including clavam-2-carboxylate[1].

Because clavam-2-carboxylate shares the same fused bicyclic β-lactam/oxazolidine ring system as CA, their solubility profiles, pKa values, and partitioning coefficients in organic solvents are virtually indistinguishable[1]. When you perform a primary solvent extraction (e.g., using ethyl acetate), both compounds partition into the organic phase simultaneously[2]. The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) strictly limit clavam-2-carboxylate potassium to ≤ 0.01% in the final Active Pharmaceutical Ingredient (API) due to its toxicity and lack of therapeutic efficacy[2][3].

Biosynthesis L_Arg L-Arginine + GAP Proclav Proclavaminic Acid L_Arg->Proclav Clavaminic Clavaminic Acid (Bifurcation Point) Proclav->Clavaminic CAS / BLS Clav_Aldehyde Clavulanate-9-aldehyde Clavaminic->Clav_Aldehyde Late Steps Clav_5S 5S-Clavams Clavaminic->Clav_5S cvm genes Clav_Acid Clavulanic Acid (3R, 5R) (Target API) Clav_Aldehyde->Clav_Acid CAD Enzyme Clavam_2_Carb Clavam-2-carboxylate (3S, 5S) (Toxic Impurity) Clav_5S->Clavam_2_Carb

Fig 1: Biosynthetic bifurcation of clavaminic acid into Clavulanic Acid and Clavam-2-carboxylate.

Section 2: Overcoming Co-Precipitation in Primary Extraction

Q: Direct precipitation of the organic extract yields clavam-2-carboxylate levels exceeding the 0.01% USP limit. How can I selectively isolate clavulanic acid?

A: Direct non-aqueous precipitation of the crude organic extract is a flawed strategy because it relies purely on the solubility limits of the potassium salts, which are too similar for CA and clavam-2-carboxylate. To break this thermodynamic deadlock, you must introduce an intermediate amine salt formation step [4].

By reacting the crude extract with a specific amine (such as tert-butylamine or forming a diammonium diclavulanate salt), you create a highly selective crystallization environment. The amine salt of clavulanic acid will precipitate out of the solvent matrix, while the clavam-2-carboxylate remains dissolved in the mother liquor[2][4].

Self-Validating Protocol: Intermediate Amine Salt Extraction This protocol is self-validating: if the upstream extraction efficiency is poor or the pH shifts, the amine salt will fail to crystallize, preventing the propagation of impurities to the final API stage.

  • Primary Extraction: Acidify the clarified S. clavuligerus fermentation broth to a pH of 1.5 to 2.5 using sulfuric or phosphoric acid[5]. Immediately extract with ethyl acetate (ratio 1:1 to 1:1.5) at 15–25°C[2][5]. Note: CA is highly unstable at low pH; limit residence time to <15 minutes.

  • Desiccation: Dry the ethyl acetate extract to a water content of below 0.1 mol% and decolorize using activated carbon[2].

  • Amine Addition: Dilute the concentrated organic phase with a co-solvent (e.g., methanol or acetone)[2][5]. Slowly dose in tert-butylamine (or N,N'-diisopropylethylamine) under continuous agitation[4].

  • Selective Crystallization: Chill the reactor to 0–5°C. The clavulanate amine salt will crystallize. The clavam-2-carboxylate impurity remains highly soluble in the ethyl acetate/methanol mother liquor and is rejected[2][4].

  • Filtration & Washing: Recover the amine salt crystals via vacuum filtration and wash with cold acetone to remove residual mother liquor.

  • Salt Exchange (Conversion): Dissolve the purified amine salt in isopropanol and add potassium 2-ethylhexanoate. The potassium clavulanate will precipitate as a highly pure, stable crystalline powder[6].

Workflow Broth Fermented Broth (S. clavuligerus) Acidification Acidification (pH 1.5-2.5) & Extraction (EtOAc) Broth->Acidification OrganicPhase Crude Extract (CA + Clavam-2-carboxylate) Acidification->OrganicPhase AmineAddition Amine Salt Formation (e.g., t-butylamine) OrganicPhase->AmineAddition Precipitation Selective Crystallization AmineAddition->Precipitation AmineSalt Clavulanate Amine Salt (Solid Intermediate) Precipitation->AmineSalt MotherLiquor Mother Liquor (Clavam-2-carboxylate Waste) Precipitation->MotherLiquor Impurity Rejection Conversion Salt Exchange (Potassium 2-ethylhexanoate) AmineSalt->Conversion FinalAPI Potassium Clavulanate API (High Purity) Conversion->FinalAPI

Fig 2: Workflow for the selective rejection of clavam-2-carboxylate via amine salt intermediate.

Section 3: Managing Downstream Reagent & Degradation Impurities

Q: I successfully reduced clavam-2-carboxylate using the amine salt method, but my HPLC-MS/MS analysis now detects 2-ethylhexanoic acid and Substance E. What is causing this, and how do I control it?

A: By solving the co-metabolite problem, you have introduced reagent-derived and degradation-derived impurities.

  • 2-Ethylhexanoic Acid: This is a residual reagent impurity. During the final salt exchange step, potassium 2-ethylhexanoate is used to precipitate potassium clavulanate[6]. While 2-ethylhexanoic acid is highly soluble in the organic solvent, a small fraction can co-precipitate or become occluded within the API crystal lattice[6].

  • Substance E (and Substance G): These are degradation impurities. Substance E is formed by the dimerization of clavulanic acid (the imino group of one CA molecule reacts with the carboxyl group of another, opening the β-lactam ring)[7]. This occurs when the fermentation broth or aqueous concentrates are held for extended periods before extraction, or during prolonged back-extraction procedures[7].

Data Presentation: Critical Impurity Limits & Origins

ImpurityOrigin / CausalityUSP / Ph. Eur. LimitMitigation Strategy
Clavam-2-carboxylate Biosynthetic co-metabolite (5S-clavam pathway)[1]≤ 0.01%[3][8]Intermediate amine salt crystallization[2][4].
2-Ethylhexanoic acid Residual reagent from final salt exchange[6]≤ 0.8%[3][8]Optimize washing of final API with cold isopropanol/acetone.
Aliphatic amines Residual reagent from intermediate salt formation[3]≤ 0.2%[3][8]Ensure complete stoichiometric conversion during salt exchange.
Substance E & G Degradation (Dimerization of CA molecules)[7]≤ 1.0% (Total)[3]Minimize aqueous residence time; maintain strict temperature control (0–5°C).

Section 4: Upstream Genetic Interventions

Q: Can we eliminate clavam-2-carboxylate upstream during fermentation so we don't have to deal with it during extraction?

A: Yes. Because clavam-2-carboxylate is a distinct biosynthetic product rather than a degradation artifact, it can be eliminated via genetic engineering.

The genes responsible for the 5S-clavam branch (such as cas1 and the cvm gene cluster) are distinct from those governing the late steps of 3R, 5R clavulanic acid biosynthesis[9][10]. By utilizing targeted gene replacement or CRISPR-Cas9 to knock out the cas1 or cvm genes in Streptomyces clavuligerus, researchers have successfully created mutant strains that completely lose the ability to synthesize antipodal clavams (including clavam-2-carboxylate) while retaining high titers of clavulanic acid[9][10]. This upstream intervention drastically simplifies downstream primary extraction, allowing for direct precipitation methods without the need for amine intermediates.

References

  • Purification of fermented clavulanic acid (WO1998023622A1). Google Patents.
  • Clavulanic acid extraction process (WO1996022296A1). Google Patents.
  • Potassium Clavulanate Monograph . United States Pharmacopeia / Ph. Eur. Available at:[Link]

  • Preparation of clavulanate salts (US6180782B1). Google Patents.
  • Determination of related substances in clavulanate potassium by HPLC/ESI/MS . ResearchGate. Available at:[Link]

  • Clavulanate Potassium USP Monograph . Scribd. Available at:[Link]

  • Streptomyces clavuligerus: The Omics Era . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Genes Specific for the Biosynthesis of Clavam Metabolites Antipodal to Clavulanic Acid Are Clustered with the Gene for Clavaminate Synthase 1 in Streptomyces clavuligerus . Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]

  • Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing . National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Buffer pH for Clavam-2-Carboxylate Potassium Enzymatic Assays

Welcome to the Technical Support Center for clavam-2-carboxylate potassium workflows. Clavam-2-carboxylate is a 5S clavam metabolite produced by Streptomyces clavuligerus[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for clavam-2-carboxylate potassium workflows. Clavam-2-carboxylate is a 5S clavam metabolite produced by Streptomyces clavuligerus[1]. Due to its highly strained bicyclic β -lactam and oxazolidine ring system, it is notoriously unstable outside a narrow physiological window.

This guide provides mechanistic troubleshooting and validated protocols for researchers conducting enzymatic assays (e.g., assessing Clavaminate Synthase [CAS] or β -Lactam Synthetase [BLS] activity) involving clavam-2-carboxylate and its precursors.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my clavam-2-carboxylate substrate rapidly disappearing even in my negative control (no enzyme) reactions? A: You are likely using a primary amine buffer (such as Tris) or operating at a pH > 8.5. The β -lactam ring of clavam-2-carboxylate is highly susceptible to nucleophilic attack. Primary amines in Tris buffer act as nucleophiles, attacking the carbonyl carbon of the β -lactam ring, leading to irreversible ring opening and substrate depletion. Furthermore, at pH > 8.5, base-catalyzed hydrolysis (hydroxide ion attack) accelerates clavam degradation[2]. Solution: Switch to non-nucleophilic Good's buffers (e.g., MOPS, PIPES, or HEPES) and maintain the pH strictly between 6.5 and 7.5.

Q2: I am running a coupled assay with Clavaminate Synthase (CAS) and Proclavaminate Amidinohydrolase (PAH). How do I balance their conflicting pH optima? A: This is a classic thermodynamic compromise. CAS has a strict pH optimum of 7.0, as its active site requires protonation/deprotonation of specific histidine and lysine residues (pKa ~6.5 and 9.3) to coordinate the Fe(II) cofactor and ATP[3]. Conversely, PAH is an arginase-family enzyme with a highly alkaline pH optimum of 9.0[4]. Solution: Do not attempt the assay at pH 9.0, as clavam intermediates will hydrolyze. The enzymes function optimally in tandem at a compromise pH of 8.0[3]. Use a 50 mM HEPES or TAPS buffer adjusted to pH 8.0, but limit the assay time to <30 minutes and immediately quench the reaction to prevent substrate degradation.

Q3: My HPLC chromatograms show severe peak tailing and degradation products. How should I prepare my mobile phase? A: Clavam-2-carboxylate potassium must be analyzed under mildly acidic conditions to ensure the carboxylate group is protonated, which improves retention and peak shape on a C18 reverse-phase column. The United States Pharmacopeia (USP) standard methodology dictates using 0.1 M monobasic sodium phosphate adjusted to pH 4.0 ± 0.1 with phosphoric acid[2]. At this pH, the molecule is stable enough for the duration of the chromatographic run, provided the autosampler is chilled to 4°C.

Buffer Compatibility Matrix for Clavam Assays

To ensure scientific integrity and reproducibility, select your buffer system based on the specific enzyme and the stability limits of the clavam nucleus.

Buffer SystemUseful pH RangeCompatibility with ClavamsMechanistic Rationale & Limitations
MOPS 6.5 – 7.9Excellent Non-nucleophilic. Ideal for isolated CAS assays (pH 7.0). Does not chelate essential Fe(II) cofactors.
PIPES 6.1 – 7.5Excellent Non-nucleophilic. Excellent for BLS assays (pH 7.0). Low temperature dependence.
HEPES 6.8 – 8.2Good Non-nucleophilic. Best for coupled CAS/PAH assays at the compromise pH of 8.0.
Phosphate 5.8 – 8.0Moderate Non-nucleophilic, but can precipitate Fe(II) or Mn(II) cofactors required by CAS and PAH. Best reserved for HPLC mobile phases (pH 4.0)[2].
Tris-HCl 7.0 – 9.0Poor (Avoid) Primary amine acts as a nucleophile, causing rapid aminolysis of the β -lactam ring.
CHES / CAPS 8.6 – 11.4Poor (Avoid) Highly alkaline pH drives rapid base-catalyzed hydrolysis of the clavam nucleus[4].

Experimental Protocol: Standardized Clavaminate Synthase (CAS) Assay

This self-validating protocol ensures that clavam-2-carboxylate precursors remain stable while maximizing CAS enzymatic turnover.

Reagents Required:

  • Assay Buffer: 50 mM MOPS (pH 7.0)

  • Cofactors: 1.0 mM α -ketoglutarate, 0.1 mM L-ascorbate, 0.5 mM DTT, 25 μ M ferrous ammonium sulfate (Fe(II)).

  • Substrate: 1.0 mM clavam precursor (e.g., deoxyguanidinoproclavaminic acid)[4].

  • Quench Solution: HPLC-grade Acetonitrile or 50 mM HCl.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM MOPS buffer. Adjust to exactly pH 7.0 at 30°C using NaOH. Causality: pH 7.0 ensures the active site histidine (pKa 6.5) is deprotonated enough to bind Fe(II), while preventing base-catalyzed β -lactam hydrolysis[3].

  • Cofactor Master Mix: Dissolve α -ketoglutarate, ascorbate, and DTT in the MOPS buffer. Critical: Add the Fe(II) source last to prevent premature oxidation to Fe(III), which is enzymatically inactive and forms insoluble hydroxides.

  • Equilibration: Aliquot 90 μ L of the Master Mix into microcentrifuge tubes and equilibrate to 30°C in a thermomixer.

  • Initiation: Add 10 μ L of purified CAS enzyme (approx. 1-5 μ g) to initiate the reaction. Run a parallel negative control replacing the enzyme with 10 μ L of blank buffer.

  • Incubation: Incubate at 30°C for exactly 15 minutes.

  • Quenching: Stop the reaction by adding 100 μ L of ice-cold Quench Solution (Acetonitrile or 50 mM HCl). Causality: Rapid denaturation of the enzyme and dropping the pH halts kinetics instantly, trapping the clavam metabolites for accurate quantification.

  • Centrifugation & Analysis: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to an HPLC vial and analyze using a C18 column with a 0.1 M sodium phosphate (pH 4.0) mobile phase[2].

Workflow Visualization: Buffer & pH Decision Matrix

G Start Clavam-2-Carboxylate Assay Setup CheckEnzyme Determine Enzyme pH Optimum Start->CheckEnzyme SingleCAS Single Enzyme (e.g., CAS or BLS) CheckEnzyme->SingleCAS Optimum ~7.0 Coupled Coupled Assay (e.g., CAS + PAH) CheckEnzyme->Coupled Optimums Differ (7.0 vs 9.0) BufferCAS Use MOPS/PIPES pH 7.0 SingleCAS->BufferCAS BufferCoupled Use HEPES/TAPS pH 8.0 (Compromise) Coupled->BufferCoupled AvoidTris WARNING: Avoid Tris/Primary Amines BufferCAS->AvoidTris BufferCoupled->AvoidTris HPLC Quench & HPLC Readout (pH 4.0 Phosphate) AvoidTris->HPLC Prevents ring opening

Decision matrix for buffer and pH selection in clavam enzymatic assays.

References

  • Kinetic Mechanism of the β -Lactam Synthetase of Streptomyces clavuligerus | Biochemistry. ACS Publications. Available at:[Link]

  • Identification, cloning, sequencing, and overexpression of the gene encoding proclavaminate amidino hydrolase... | ASM Journals. Available at:[Link]

  • USP Monographs: Clavulanate Potassium - USP29-NF24 | Pharmacopeia. Available at:[Link]

  • Streptomyces clavuligerus: The Omics Era | PMC. Available at:[Link]

Sources

Troubleshooting

resolving peak tailing in clavam-2-carboxylate potassium chromatography

Welcome to the Analytical Technical Support Center . As a Senior Application Scientist, I have designed this specialized guide to address one of the most persistent challenges in beta-lactam impurity analysis: . Clavam-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center . As a Senior Application Scientist, I have designed this specialized guide to address one of the most persistent challenges in beta-lactam impurity analysis: .

Clavam-2-carboxylate is a highly polar, structurally complex impurity monitored during the release testing of clavulanate potassium APIs. Due to its carboxylic acid moiety and electron-rich clavam ring, it is highly susceptible to secondary interactions that distort peak symmetry. This guide synthesizes mechanistic theory with field-proven diagnostic workflows to help you achieve the United States Pharmacopeia (USP) mandated tailing factor ( As​≤1.5 ).

I. Diagnostic Workflow for Peak Tailing

Before altering your method, you must identify the root cause of the asymmetry. The following diagnostic logic tree isolates the three primary culprits: insufficient buffer capacity, metal chelation, and silanophilic interactions.

TroubleshootingFlow Step1 Observe Peak Tailing (As > 1.5) Clavam-2-carboxylate Step2 1. Assess Buffer Capacity Is NaH2PO4 < 0.1 M? Step1->Step2 Fix2 Increase to 0.1 M NaH2PO4 Adjust pH to 4.0 ± 0.1 Step2->Fix2 Yes Step3 2. Test for Metal Chelation Add 1mM EDTA to Sample Step2->Step3 No Success Symmetrical Peak Achieved (As ≤ 1.5) Fix2->Success Fix3 Passivate LC System or Use PEEK Hardware Step3->Fix3 Tailing Improves Step4 3. Evaluate Column Chemistry Using Type A Silica? Step3->Step4 No Change Fix3->Success Fix4 Switch to High-Purity End-capped Type B Silica (L1) Step4->Fix4 Yes Fix4->Success

Diagnostic workflow for resolving clavam-2-carboxylate peak tailing.

II. Core Troubleshooting Guide (FAQs)

Q1: Why does clavam-2-carboxylate exhibit persistent peak tailing even on standard C18 columns? A: Peak tailing in reversed-phase liquid chromatography (RPLC) occurs when more than one retention mechanism is present (1). For clavam-2-carboxylate, the primary driver is silanophilic interaction . Recent mechanistic studies demonstrate that carboxylic acids interact strongly with vicinal silanol pairs on the silica surface via hydrogen bonding (2). Furthermore, trace metals (like iron or aluminum) present in older Type A silica matrices can withdraw electrons from these silanols, increasing their acidity and exacerbating the tailing of polar analytes (1).

Q2: The USP monograph recommends a pH 4.0 phosphate buffer. What is the mechanistic reasoning behind this specific pH and high concentration (0.1 M)? A: When mobile phase pH approaches an analyte's pKa​ , uneven ionization leads to asymmetrical peaks (3). At pH 4.0, the residual silanols on the stationary phase are mostly protonated (neutralized), which prevents destructive ion-exchange interactions. However, because clavam-2-carboxylate remains partially ionized at this pH, a high ionic strength buffer (0.1 M monobasic sodium phosphate) is required (4). This high concentration compresses the electrical double layer around the analyte and aggressively masks any remaining active sites on the silica.

Q3: How can I differentiate between silanol-induced tailing and metal-chelation tailing in my chromatogram? A: You can perform a rapid diagnostic test using a sacrificial chelator. Add a small amount of EDTA to your sample diluent or mobile phase. EDTA will preferentially adsorb to active metal sites in the stainless steel tubing, frits, and column matrix (5). If the peak tailing immediately resolves, your system is suffering from metal chelation. If the peak shape remains unchanged, the tailing is driven by silanophilic interactions, indicating you need a better-deactivated (Type B) column.

III. Quantitative Data Presentation

The table below summarizes how specific chromatographic parameters impact the symmetry of the clavam-2-carboxylate peak, providing a baseline for your optimization efforts.

Chromatographic ParameterSub-Optimal StateOptimized StateExpected Tailing Factor ( As​ )Mechanistic Rationale
Stationary Phase Type A Silica (Non-endcapped)Type B Silica (Fully end-capped L1)> 2.0 vs. < 1.3Eliminates metal-catalyzed silanol acidity and blocks vicinal silanol pairs.
Buffer Concentration 10 mM NaH2​PO4​ 100 mM (0.1 M) NaH2​PO4​ > 1.8 vs. < 1.5High ionic strength masks residual active sites and prevents ion-exclusion.
Mobile Phase pH pH 5.5 - 6.5pH 4.0 ± 0.1> 1.8 vs. < 1.5Ensures consistent ionization state and neutralizes acidic surface silanols.
System Hardware Aged Stainless SteelPEEK tubing or Passivated SS> 1.6 vs. < 1.2Prevents carboxylate-iron/aluminum chelation at the column inlet.

IV. Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, do not simply execute these steps—validate them at the designated checkpoints.

Protocol 1: USP-Aligned Mobile Phase Preparation (0.1 M Phosphate, pH 4.0)

Purpose: To provide sufficient buffering capacity to mask secondary interactions as required by the USP monograph (4).

  • Weighing: Accurately weigh 13.8 g of monobasic sodium phosphate monohydrate ( NaH2​PO4​⋅H2​O ).

  • Dissolution: Dissolve the salt in 900 mL of HPLC-grade water.

  • Validation Checkpoint 1 (Buffer Integrity): Measure the unadjusted pH. It should naturally read between 4.3 and 4.5. Causality: A significant deviation indicates contaminated water or degraded salts, which will ruin peak shape. Discard if out of range.

  • Adjustment: Titrate dropwise with dilute phosphoric acid ( H3​PO4​ ) until the pH reaches exactly 4.0 ± 0.1.

  • Volume Make-up: Dilute to a final volume of 1000 mL with HPLC-grade water and filter through a 0.22 µm membrane.

  • Validation Checkpoint 2 (System Suitability): Inject the USP Clavam-2-Carboxylate Potassium Reference Standard (5 µg/mL). Calculate the tailing factor. The protocol is validated only if As​≤1.5 and column efficiency ( N ) ≥4000 theoretical plates.

Protocol 2: Diagnostic System Passivation & Chelation Test

Purpose: To identify and eliminate metal-induced peak tailing without permanently altering the validated method.

  • Baseline Measurement: Inject the standard solution and record the baseline tailing factor ( As​ ).

  • Chelator Addition: Prepare a fresh standard solution (5 µg/mL) spiked with 1 mM EDTA (Ethylenediaminetetraacetic acid).

  • Injection: Inject the EDTA-spiked sample.

  • Validation Checkpoint 1 (Diagnostic): Compare the new As​ to the baseline. If As​ drops by more than 15%, metal chelation is confirmed.

  • System Passivation (If confirmed): Remove the analytical column. Flush the entire HPLC system (lines, injector, detector flow cell) with 20% Nitric Acid for 30 minutes at 1.0 mL/min to passivate stainless steel surfaces.

  • Neutralization: Flush the system with HPLC-grade water until the effluent pH is neutral.

  • Validation Checkpoint 2 (Resolution): Reinstall the column, equilibrate with the mobile phase, and inject the unspiked standard. The tailing factor should now mirror the improved EDTA-spiked result.

V. References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.

  • Zhou, Y., et al. "Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography." PubMed / Elsevier.

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech, Inc.

  • USP. "USP Monographs: Clavulanate Potassium." Pharmacopeia.

  • LCGC. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online.

Sources

Reference Data & Comparative Studies

Validation

Efficacy and Structural Divergence: Clavulanic Acid vs. Clavam-2-Carboxylate Potassium

Executive Summary In the landscape of drug development and pharmaceutical manufacturing, distinguishing between an Active Pharmaceutical Ingredient (API) and its structurally similar biosynthetic byproducts is critical....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and pharmaceutical manufacturing, distinguishing between an Active Pharmaceutical Ingredient (API) and its structurally similar biosynthetic byproducts is critical. Clavulanic acid is a blockbuster β -lactamase inhibitor used globally to rescue β -lactam antibiotics from enzymatic degradation. In contrast, clavam-2-carboxylate potassium is a structurally related clavam metabolite produced by the same organism. Despite their shared biosynthetic origins, their pharmacological efficacy, clinical utility, and regulatory statuses are fundamentally opposed. This guide objectively compares their mechanistic performance and provides the field-proven analytical methodologies required to differentiate them.

Mechanistic Divergence: Stereochemistry Dictates Efficacy

Both clavulanic acid and clavam-2-carboxylate are secondary metabolites produced by the filamentous actinomycete Streptomyces clavuligerus (1[1]). They share a common early biosynthetic pathway up to the intermediate clavaminic acid (2[2]). However, their pharmacological destinies diverge strictly based on stereochemistry.

Clavaminic acid possesses a (3S, 5S) stereochemical configuration. To synthesize clavulanic acid, the organism performs a complex stereochemical inversion to yield a (3R, 5R) configuration [1]. This specific spatial orientation is an absolute structural requirement for efficacy; it allows the β -lactam/oxazolidine bicyclic ring to perfectly dock into the active site of Class A serine β -lactamases, forming an irreversible acyl-enzyme complex (suicide inhibition)[1].

Conversely, clavam-2-carboxylate belongs to the "5S clavams" and retains the original (3S, 5S) stereochemistry of clavaminic acid[1]. Because of this antipodal configuration, it is physically incapable of binding the catalytic serine residue of β -lactamases, rendering it entirely devoid of β -lactamase inhibitory efficacy[2]. While it exhibits weak antifungal properties, in the context of pharmaceutical manufacturing, clavam-2-carboxylate is classified as a toxic impurity that must be rigorously removed and monitored during the downstream purification of clavulanic acid (3[3]).

Biosynthesis A L-Arginine + Glyceraldehyde-3-phosphate B Clavaminic Acid (3S, 5S stereochemistry) A->B Early Steps (Shared) C Clavulanic Acid (3R, 5R stereochemistry) B->C Stereochemical Inversion D Clavam-2-carboxylate (3S, 5S stereochemistry) B->D Late Steps (5S Clavams) E Potent β-lactamase Inhibitor (Clinical API) C->E F No β-lactamase Inhibition (Toxic Impurity) D->F

Fig 1. Biosynthetic divergence of clavulanic acid and clavam-2-carboxylate from clavaminic acid.

Comparative Efficacy and Regulatory Status

The table below summarizes the quantitative and qualitative differences between the two compounds, highlighting why one is a targeted API and the other is a regulated impurity.

FeatureClavulanic AcidClavam-2-Carboxylate Potassium
IUPAC Stereochemistry (3R, 5R)(3S, 5S)
Primary Biological Target Serine β -lactamases (Class A)Weak antifungal/antibacterial targets
β -Lactamase Efficacy Potent, irreversible suicide inhibitorNone (Inactive)
Clinical Application API (Co-administered with β -lactams)None
Manufacturing Status Target ProductToxic Impurity (Regulated by USP/EP)

Analytical Methodology: Quantifying C2C as an Impurity

Because clavam-2-carboxylate (C2C) is a known toxic byproduct, pharmacopeial guidelines mandate strict regulatory limits on its concentration in commercial clavulanate potassium preparations[3]. Quantifying this impurity requires highly specific analytical workflows.

Causality in Method Design: Clavam compounds are highly polar, which causes poor retention and co-elution on standard reverse-phase (C18) HPLC columns. Furthermore, they lack strong chromophores and exhibit poor ionization efficiency and thermal instability during electrospray ionization (ESI-MS) (4[4]). To solve this, we employ a pre-column derivatization strategy using imidazole. Imidazole acts as a nucleophile that attacks the β -lactam ring, opening it to form a stable, less polar, and highly ionizable derivative. This chemical transformation drastically improves both chromatographic resolution and mass spectrometric sensitivity[4].

Protocol: LC-MS/MS with Imidazole Derivatization

This protocol is designed as a self-validating system to ensure quantitative trustworthiness across manufacturing batches.

  • Sample Preparation & Internal Standardization : Dissolve the clavulanate potassium API in a pH 6.8 phosphate buffer to a concentration of 1 mg/mL.

    • Self-Validation Step: Spike the sample with 10 μ g/mL of Clavulanic acid-d4 (isotopically labeled internal standard). This controls for matrix effects and variations in derivatization efficiency, ensuring the assay is internally self-validating.

  • Reagent Preparation : Prepare a 20% (w/v) imidazole solution in LC-MS grade water, adjusted to pH 6.8 using 5M HCl.

  • Derivatization Reaction : Combine 100 μ L of the buffered sample with 100 μ L of the imidazole reagent in an amber autosampler vial. Incubate at 25°C for exactly 15 minutes to ensure complete ring-opening and derivative formation.

  • Chromatographic Separation : Inject 5 μ L of the derivatized mixture onto a sub-2 μ m C18 column (e.g., 50 mm x 2.1 mm, 1.7 μ m).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 5 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Detection : Operate a triple quadrupole mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the derivatized clavam-2-carboxylate against the d4-internal standard to quantify the impurity concentration.

Workflow S1 1. Sample Prep (Extract API & Spike ISTD) S2 2. Derivatization (Imidazole Reagent) S1->S2 S3 3. LC Separation (C18 Column) S2->S3 S4 4. MS/MS Detection (ESI+ MRM) S3->S4 S5 5. Quantification (Impurity Profiling) S4->S5

Fig 2. LC-MS/MS workflow utilizing imidazole derivatization for clavam-2-carboxylate quantification.

References

  • MDPI : Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing. URL:[Link]

  • Analytical Communications (RSC Publishing) : Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. URL:[Link]

  • Antimicrobial Agents and Chemotherapy (ASM Journals) : Genes Specific for the Biosynthesis of Clavam Metabolites Antipodal to Clavulanic Acid Are Clustered with the Gene for Clavaminate Synthase 1 in Streptomyces clavuligerus. URL: [Link]

  • NIH/PMC : Applications of Gene Replacement Technology to Streptomyces clavuligerus Strain Development for Clavulanic Acid Production. URL: [Link]

Sources

Comparative

Comprehensive NMR Validation Guide: Clavam-2-Carboxylate Potassium vs. Potassium Clavulanate

Executive Summary & Analytical Context In the development and quality control of beta-lactamase inhibitors, distinguishing the active pharmaceutical ingredient (API) from its structurally similar biosynthetic impurities...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

In the development and quality control of beta-lactamase inhibitors, distinguishing the active pharmaceutical ingredient (API) from its structurally similar biosynthetic impurities is a critical regulatory requirement. Clavam-2-carboxylate potassium (CAS 2196185-67-6) is a fully characterized reference standard used primarily for analytical method validation (AMV) and QC applications during the synthesis of clavulanic acid[1].

While potassium clavulanate is a potent beta-lactamase inhibitor, clavam-2-carboxylate is a co-metabolite produced by Streptomyces clavuligerus that lacks beta-lactamase inhibitory properties and exhibits toxic characteristics[2]. Because these two compounds share the foundational oxygen-containing five-membered clavam ring, mass spectrometry (LC-MS) alone is insufficient for complete structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the only self-validating analytical system capable of unambiguously mapping the stereochemical differences—specifically differentiating the (3R, 5S) configuration of the clavam impurity[3] from the (2R, 5R) configuration of the API.

This guide provides a comprehensive, causality-driven methodology for utilizing 1D and 2D NMR to validate clavam-2-carboxylate potassium against potassium clavulanate.

Mechanistic Causality: Why NMR is the Gold Standard

As an application scientist, it is crucial to understand why specific analytical techniques are chosen over others.

  • Saturation vs. Unsaturation: Potassium clavulanate contains an exocyclic hydroxyethylidene side chain with a distinct double bond. Clavam-2-carboxylate lacks this side chain entirely, possessing a fully saturated clavam core[2]. 1H NMR instantly captures this difference via the presence or absence of alkene protons.

  • Stereochemical Mapping: The biosynthetic pathway of S. clavuligerus bifurcates, leading to the (2R, 5R) stereochemistry in clavulanic acid and the (3S, 5S) or (3R, 5S) stereochemistry in antifungal clavams like clavam-2-carboxylate[2],[3]. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) measures through-space proton dipole-dipole interactions, allowing us to build a definitive 3D spatial model of the molecule that confirms the exact stereoisomer present.

Comparative NMR Spectral Markers

To facilitate rapid QC validation, the expected diagnostic chemical shifts for both the API and the impurity are summarized below. The absence of the exocyclic alkene and hydroxymethyl groups is the primary diagnostic marker for clavam-2-carboxylate.

Structural FeaturePotassium Clavulanate (API)Clavam-2-Carboxylate PotassiumDiagnostic Causality
C-5 Proton (β-lactam) ~5.7 ppm (d)~5.4 ppm (m)Shifted due to ring strain and adjacent heteroatoms.
C-3 / C-2 Proton ~5.0 ppm (s, C-2)~4.6 ppm (m, C-3)Reflects the saturated vs. unsaturated nature of the adjacent bonds.
Exocyclic Alkene (=CH) ~4.9 ppm (t)Absent Primary marker for the hydroxyethylidene group.
Hydroxymethyl (CH2OH) ~4.2 ppm (d)Absent Confirms the lack of the side chain in the impurity.
Clavam Ring CH2 Absent~4.0 - 4.5 ppm (m)Identifies the saturated (3R, 5S) clavam core.

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodology ensures high-fidelity spectral acquisition, minimizing solvent interference and maximizing quantitative accuracy.

Protocol 1: Sample Preparation
  • Causality: Potassium salts are highly hygroscopic. Moisture introduces a broad H2O/HOD peak around 4.7 ppm, which can mask the critical C-3/C-2 protons.

  • Step 1: Dry the clavam-2-carboxylate potassium reference standard[1] under a vacuum desiccator for 2 hours prior to analysis.

  • Step 2: Dissolve 10 mg of the sample in 0.6 mL of Deuterium Oxide (D2O, 99.9% D). D2O is selected because it fully solubilizes the potassium salt while exchanging the carboxylic acid proton, simplifying the 1H spectrum to only carbon-bound protons.

  • Step 3: Transfer the solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Protocol 2: 1D NMR Acquisition (1H and 13C)
  • Causality: High-resolution data is required to resolve the complex splitting patterns of the beta-lactam ring.

  • Step 1: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Set the probe temperature to 298 K.

  • Step 2: For 1H NMR, acquire 16-32 scans with a spectral width of 12 ppm. Set the relaxation delay (D1) to 10 seconds. Why? A 10s delay ensures complete T1 relaxation of all protons, making the integration strictly quantitative (qNMR) for purity assessment.

  • Step 3: For 13C NMR, acquire 1024 scans with proton decoupling (WALTZ-16) to verify the carbon skeleton, specifically looking for the absence of the ~150 ppm alkene carbon present in clavulanate.

Protocol 3: 2D NMR Stereochemical Mapping
  • Causality: 1D NMR confirms the 2D connectivity, but 2D NOESY is required to validate the (3R, 5S) stereochemistry[3].

  • Step 1: Acquire a 2D COSY spectrum to trace the scalar coupling network of the saturated clavam ring (C-5 to C-6, and C-2 to C-3).

  • Step 2: Acquire a 2D NOESY spectrum with a mixing time of 400 ms.

  • Step 3: Analyze the cross-peaks. In clavam-2-carboxylate, observe the through-space correlation between the C-5 proton and the specific stereochemically aligned protons on the C-2/C-3 axis. This spatial relationship will distinctly differ from the (2R, 5R) geometry of potassium clavulanate.

Workflow Visualization

The following decision tree illustrates the logical flow of the NMR validation process, highlighting the critical divergence point between the API and the impurity.

NMR_Validation A Sample Isolation (API or Impurity) B Sample Prep in D2O (Eliminates Exchangeable Protons) A->B C 1D 1H & 13C NMR (600 MHz, 298K) B->C D 2D NMR Suite (COSY, HSQC, NOESY) C->D E Exocyclic C=CH present? (~4.9 ppm in 1H) D->E F Potassium Clavulanate (Confirmed API) E->F Yes (Active Inhibitor) G Clavam-2-carboxylate (Confirmed Impurity) E->G No (Saturated Ring)

Fig 1: NMR workflow for distinguishing Clavam-2-carboxylate from Potassium Clavulanate.

References

  • Clavam-2-carboxylate Potassium - CAS - 2196185-67-6 | Axios Research. Axios Research.
  • Streptomyces clavuligerus: The Omics Era. National Center for Biotechnology Information (PMC).
  • Clavam-2-carboxylate | C6H7NO4 | CID 15573391. PubChem - NIH.

Sources

Validation

comparing beta-lactamase inhibitors: clavam-2-carboxylate vs tazobactam

As drug development professionals and application scientists, we often encounter structural analogues that appear functionally identical on paper but exhibit wildly divergent pharmacological profiles in vitro. The compar...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists, we often encounter structural analogues that appear functionally identical on paper but exhibit wildly divergent pharmacological profiles in vitro. The comparison between tazobactam and clavam-2-carboxylate serves as a masterclass in how stereochemistry dictates enzymatic causality.

While tazobactam is a gold-standard, clinically deployed β -lactamase inhibitor, clavam-2-carboxylate is a structural relative that paradoxically lacks this inhibitory activity. This guide deconstructs the mechanistic, stereochemical, and empirical differences between these two molecules, providing researchers with the robust methodologies needed to assay and quantify them.

The Stereochemical Paradox: Mechanistic Divergence

To understand the functional chasm between these two compounds, we must examine their interaction with the catalytic serine residue of Ambler Class A β -lactamases.

Tazobactam: The Irreversible "Suicide" Inhibitor

Tazobactam is a penicillanic acid sulfone designed to act as a 1[1]. Because of its structural mimicry of standard β -lactam antibiotics, it binds to the active site of serine β -lactamases with high affinity. Once the β -lactam ring is hydrolyzed by the enzyme, tazobactam undergoes a rapid internal chemical rearrangement (tautomerization)[2]. This creates a highly reactive secondary species that forms a permanent, covalent acyl-enzyme intermediate, irreversibly neutralizing the enzyme and protecting co-administered antibiotics like piperacillin[3].

Clavam-2-Carboxylate: The Steric Mismatch

Clavam-2-carboxylate is a naturally occurring 5S clavam metabolite produced during the fermentation of Streptomyces clavuligerus[4]. It shares an early biosynthetic pathway with clavulanic acid (a potent β -lactamase inhibitor) up to the intermediate clavaminic acid. However, a critical bifurcation occurs: while clavulanic acid assumes a (3R, 5R) stereochemistry, clavam-2-carboxylate retains a5[5].

Due entirely to this (3S, 5S) orientation, clavam-2-carboxylate cannot properly align with the catalytic serine to form a stable acyl-enzyme complex. Consequently, it6[6]. Instead of being utilized as an inhibitor, it is strictly monitored as a 7 in the industrial synthesis of clavulanic acid, with United States Pharmacopeia (USP) standards limiting its presence to less than 0.01%[7][8].

Mechanism Serine Catalytic Serine (Ambler Class A) Acyl Acyl-Enzyme Intermediate (Covalent Bond) Serine->Acyl Ring Opening NoBind Steric Mismatch (No Acyl Complex) Serine->NoBind 3S,5S Configuration Tazo Tazobactam (Penicillanic acid sulfone) Tazo->Serine Binds Active Site Clavam Clavam-2-carboxylate (3S, 5S Stereochemistry) Clavam->Serine Binds Weakly Inact Irreversible Inactivation (Suicide Inhibition) Acyl->Inact Tautomerization Active β-Lactamase Remains Active NoBind->Active Dissociation

Mechanistic divergence: Tazobactam suicide inhibition vs. Clavam-2-carboxylate steric mismatch.

Quantitative Pharmacodynamics

The table below consolidates the structural and quantitative performance metrics of both compounds, highlighting why stereochemistry is the ultimate determinant of efficacy.

ParameterTazobactamClavam-2-Carboxylate
Chemical Class Penicillanic acid sulfone5S Clavam metabolite
Stereochemistry (2S, 3S, 5R)(3S, 5S)
Primary Target Ambler Class A & some Class C/DNone (Exhibits mild antifungal activity)
Mechanism of Action Irreversible Acyl-Enzyme FormationInactive (Steric hindrance prevents binding)
IC₅₀ (TEM-1 β-Lactamase) ~ 10 - 50 nM> 100 µM (Non-inhibitory)
Clinical / Industrial Status FDA-Approved (Co-administered)Regulated Biosynthetic Impurity (<0.01% limit)

Empirical Methodologies: Self-Validating Protocols

To experimentally validate the claims above, application scientists must utilize orthogonal assays. The following protocols provide self-validating systems to assess inhibitory kinetics and quantify impurity levels.

Protocol A: Nitrocefin-Based β -Lactamase Inhibition Assay

This functional assay proves the inhibitory efficacy of tazobactam while confirming the inactivity of clavam-2-carboxylate. Nitrocefin is a chromogenic cephalosporin that shifts from yellow ( λmax​ = 390 nm) to red ( λmax​ = 486 nm) upon β -lactam ring hydrolysis.

Causality Check: Pre-incubation is mandatory. Because tazobactam is a suicide inhibitor, it requires time to undergo tautomerization and form the covalent bond. Omitting pre-incubation will yield falsely elevated IC₅₀ values.

  • Reagent Preparation: Prepare 100 µM Nitrocefin in 50 mM Phosphate Buffer (pH 7.0) supplemented with 0.1% BSA to prevent enzyme surface adsorption.

  • Enzyme Preparation: Dilute recombinant TEM-1 β -lactamase to a working concentration of 2 nM in the assay buffer.

  • Inhibitor Titration: Prepare a 10-point serial dilution of Tazobactam (0.1 nM to 1 µM) and Clavam-2-carboxylate (1 µM to 1 mM).

  • Pre-Incubation: Mix 40 µL of the enzyme with 10 µL of the inhibitor in a 96-well microplate. Incubate at 37°C for exactly 15 minutes.

  • Reaction Initiation: Add 50 µL of the Nitrocefin substrate to all wells.

  • Kinetic Measurement: Immediately read the absorbance at 486 nm every 30 seconds for 10 minutes using a microplate reader.

  • Validation & Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. The uninhibited positive control must show linear product formation ( R2>0.98 ). Plot V0​ against inhibitor concentration to derive the IC₅₀.

Workflow Prep Prepare Recombinant β-Lactamase (Class A) Incubate Incubate with Inhibitor (Tazo vs C2C) Prep->Incubate Substrate Add Nitrocefin (Chromogenic Substrate) Incubate->Substrate Measure Measure Absorbance (OD 486 nm) Substrate->Measure Analyze Calculate IC50 & Plot Kinetics Measure->Analyze

Workflow for Nitrocefin-based β-lactamase inhibition assay to determine IC50 values.

Protocol B: HPLC-UV Quantification of Clavam-2-Carboxylate Impurity

Because clavam-2-carboxylate is a 8[8], it must be accurately quantified in fermentation broths.

Causality Check: Clavams lack strong chromophores. Detection relies on low-wavelength UV (210 nm). Furthermore, the acidic mobile phase (pH 4.0) is critical; it ensures the carboxylate group remains partially protonated, increasing its retention factor ( k′ ) on the non-polar C18 stationary phase for baseline resolution from clavulanic acid.

  • Sample Preparation: Centrifuge S. clavuligerus fermentation broth at 10,000 x g for 10 mins. Filter the supernatant through a 0.22 µm PES syringe filter.

  • Chromatographic Setup: Equip the HPLC with a C18 reverse-phase column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare an isocratic mixture of 0.1 M NaH₂PO₄ (adjusted to pH 4.0 with phosphoric acid) and Methanol in a 95:5 (v/v) ratio. Flow rate: 1.0 mL/min.

  • Detection: Set the UV/Vis detector to 210 nm.

  • Execution: Inject 20 µL of the filtered sample. Clavam-2-carboxylate will elute distinctly from clavulanic acid due to stereochemical differences in column interaction.

  • Validation: Perform a spike-recovery test by adding a known concentration of standard clavam-2-carboxylate to the matrix. Recovery must fall between 95-105% to confirm the absence of co-eluting matrix interferences.

Sources

Comparative

Mass Spectrometry Characterization and Validation of Clavam-2-Carboxylate: A Comparative Analytical Guide

As drug development professionals and bioanalytical scientists scale the production of β-lactamase inhibitors like clavulanic acid, the precise characterization of structurally related impurities becomes a regulatory and...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and bioanalytical scientists scale the production of β-lactamase inhibitors like clavulanic acid, the precise characterization of structurally related impurities becomes a regulatory and operational imperative. Clavam-2-carboxylate is a 5S clavam metabolite produced by Streptomyces clavuligerus. While it shares an early biosynthetic pathway with the 5R target API clavulanic acid, clavam-2-carboxylate is considered a critical impurity that must be monitored during commercial production (1)[1].

This guide objectively compares the two primary mass spectrometry (MS) workflows used for its validation: Imidazole-Derivatized Reverse-Phase LC-MS/MS versus Underivatized HILIC-HRMS .

The Analytical Challenge & Causality of Method Selection

Analyzing clavam-2-carboxylate presents a trifecta of analytical challenges:

  • High Polarity: The molecule is highly polar, meaning it exhibits virtually no retention on conventional reverse-phase (C18) HPLC columns. It elutes in the void volume, subjecting it to severe ion suppression from matrix salts and media components.

  • Thermal Lability: The β-lactam ring is easily degraded under harsh ionization source temperatures.

  • Poor Ionization Efficiency: The native compound lacks a strong basic site, leading to poor positive-ion electrospray ionization (ESI+) responses.

The Causality of Derivatization: To circumvent these issues, historically, researchers have employed imidazole derivatization (2)[2]. The nucleophilic attack of imidazole opens the β-lactam ring, forming a stable derivative. This reaction introduces a basic nitrogen moiety (drastically enhancing ESI+ efficiency) and increases the molecule's hydrophobicity, allowing for reliable retention and separation on standard C18 columns.

The Causality of HILIC-HRMS: Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS) retains the polar native molecule by partitioning it into a water-enriched layer on the stationary phase. This avoids derivatization artifacts and provides exact mass confirmation of the intact metabolite.

Biosynthetic Context & Logical Relationships

Understanding the origin of clavam-2-carboxylate is crucial for multiplexed LC-MS assays targeting S. clavuligerus culture filtrates. Clavaminic acid serves as the branch point between the 5R clavulanic acid pathway and the 5S clavam pathway, which includes clavam-2-carboxylate and alanylclavam (3)[3].

Biosynthesis Precursor Primary Metabolites (L-Arginine + GAP) Clavaminic Clavaminic Acid (Common Precursor) Precursor->Clavaminic Early Biosynthesis Clavulanic Clavulanic Acid (5R) Target API Clavaminic->Clavulanic Late 5R Pathway Clavam2C Clavam-2-Carboxylate (5S) Impurity / Metabolite Clavaminic->Clavam2C Late 5S Pathway Alanyl Alanylclavam (5S) Metabolite Clavaminic->Alanyl Late 5S Pathway

Biosynthetic divergence of 5R clavulanic acid and 5S clavams.

Comparative Performance of Analytical Workflows

The following table summarizes the quantitative and operational differences between the two primary analytical strategies for clavam-2-carboxylate detection.

ParameterMethod A: Imidazole-Derivatized RPLC-MS/MSMethod B: Underivatized HILIC-HRMS
Target Analyte State Imidazole derivative (Mass shift applied)Native Clavam-2-carboxylate
Chromatographic Retention Excellent (C18 / Reverse-Phase)Good (Amide or ZIC-HILIC column)
Ionization Efficiency (ESI+) Very High (Introduced basic nitrogen)Poor to Moderate
Ionization Efficiency (ESI-) Not typically utilizedModerate to Good (Carboxylate moiety)
Sample Prep Complexity High (Incubation, precise quenching required)Low (Dilute-and-shoot / protein crash)
Matrix Effects Low (Derivative shifts m/z away from noise)High (Endogenous polar interferences)
Sensitivity (LOD) Low pg/mL rangeHigh pg/mL to low ng/mL range

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems .

Workflow SamplePrep Sample Prep (Culture/API) Deriv Imidazole Derivatization (Enhances ESI+) SamplePrep->Deriv Method A HILIC HILIC LC (Underivatized) SamplePrep->HILIC Method B RPLC Reverse-Phase LC (Derivatized) Deriv->RPLC MS ESI-MS/MS (Detection) HILIC->MS RPLC->MS Data Data Validation MS->Data

Comparative LC-MS/MS workflows for clavam-2-carboxylate characterization.

Protocol A: Imidazole Derivatization and RPLC-ESI-MS/MS

This method is ideal for high-sensitivity quantification in complex fermentation broths (4)[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 20% (w/v) imidazole solution in LC-MS grade water. Adjust the pH to 6.8 using 5N HCl. Causality: Strict pH control is required to drive the nucleophilic ring-opening without causing total degradation of the molecule.

  • Derivatization Reaction: Mix 50 µL of the clarified sample (or clavam-2-carboxylate potassium reference standard) with 50 µL of the imidazole reagent. Incubate at 25°C for exactly 30 minutes.

  • Quenching: Stop the reaction by adding 100 µL of cold acetonitrile containing the internal standard.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., Waters XTerra 0.21 x 10 cm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes. Monitor the specific precursor-to-product ion transitions for the derivatized clavam in ESI+ mode.

  • Self-Validation System:

    • Mock-Derivatized Blank: Process a sample aliquot using pH 6.8 water instead of imidazole. If the target MS peak still appears, it is an isobaric matrix interference, not clavam-2-carboxylate.

    • Spike Recovery: Matrix samples must be spiked with a known concentration of the reference standard prior to derivatization to calculate reaction efficiency and absolute recovery.

Protocol B: Underivatized HILIC-HRMS

This method is preferred for structural elucidation, intact metabolite screening, and avoiding derivatization-induced artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the clarified culture filtrate or API sample 1:10 in cold Acetonitrile to precipitate residual proteins. Centrifuge at 15,000 x g for 10 minutes. Causality: HILIC chromatography is highly sensitive to the injection solvent; the diluent must contain >75% organic solvent to prevent peak broadening and distortion.

  • LC-HRMS Analysis: Inject 2 µL onto an Amide-HILIC column. Use a mobile phase of 10 mM Ammonium Acetate (pH 9.0) and Acetonitrile. Run a gradient starting at 90% Acetonitrile, dropping to 50% over 12 minutes.

  • Detection: Operate the HRMS in ESI- (negative ion) mode, targeting the exact mass of the clavam-2-carboxylate anion ([M-H]-) with a mass accuracy tolerance of <5 ppm.

  • Self-Validation System:

    • Post-Column Infusion: To validate that the clavam-2-carboxylate signal is not being suppressed by co-eluting matrix components, continuously infuse the pure reference standard post-column while injecting a blank matrix sample. Monitor the baseline for any signal dips (ion suppression zones) precisely at the retention time of clavam-2-carboxylate.

References

  • Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. Analytical Communications (RSC Publishing).2

  • Five Additional Genes Are Involved in Clavulanic Acid Biosynthesis in Streptomyces clavuligerus. Antimicrobial Agents and Chemotherapy (ASM Journals).4

  • Alanylclavam Biosynthetic Genes Are Clustered Together with One Group of Clavulanic Acid Biosynthetic Genes in Streptomyces clavuligerus. PMC (National Institutes of Health).3

  • Clavam-2-carboxylate Potassium - CAS - 2196185-67-6. Axios Research (Reference Standards).1

Sources

Validation

Comparative Stability Guide: Clavam-2-carboxylate Potassium vs. Sodium Salt

Executive Summary & Mechanistic Grounding In the development and quality control of β-lactamase inhibitors, the stability of reference standards and active pharmaceutical ingredients (APIs) is paramount. Clavam-2-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

In the development and quality control of β-lactamase inhibitors, the stability of reference standards and active pharmaceutical ingredients (APIs) is paramount. Clavam-2-carboxylate is a critical structural analog and monitored impurity of clavulanic acid[1]. When selecting a salt form for analytical method validation or formulation, the choice between the Potassium (K⁺) and Sodium (Na⁺) salt dictates the compound's shelf-life and handling requirements.

The Causality of Stability Differences: The core vulnerability of clavam-2-carboxylate lies in its highly strained fused β-lactam/oxazolidine ring system, which is acutely susceptible to nucleophilic attack by water (hydrolysis). The stability of the solid state is entirely dependent on the counterion's hydration energy.

  • Sodium ions (Na⁺) have a smaller ionic radius (102 pm) and a higher charge density. This results in a high hydration energy, making the sodium salt (CAS 117957-44-5) highly hygroscopic[2]. Upon exposure to ambient humidity, it rapidly absorbs moisture, creating a localized micro-aqueous environment that catalyzes the cleavage of the β-lactam ring.

  • Potassium ions (K⁺) possess a larger ionic radius (152 pm) and lower charge density. The potassium salt (CAS 2196185-67-6) forms a robust, tightly packed crystal lattice that resists moisture ingress[3]. Consequently, the potassium salt is the universally preferred, highly stable reference standard for pharmacopeial applications[1].

Physicochemical Profiling

The following table summarizes the divergent physicochemical properties resulting from the counterion selection.

ParameterClavam-2-carboxylate PotassiumClavam-2-carboxylate Sodium
CAS Registry Number 2196185-67-6[3]117957-44-5[2]
Molecular Formula C₆H₆KNO₄C₆H₆NaNO₄
Counterion Radius 152 pm (K⁺)102 pm (Na⁺)
Hygroscopicity Profile Low (Stable crystal lattice)High (Prone to deliquescence)
Solid-State Stability High (Stable at 2-8°C long-term)Low (Requires strict desiccation)
Primary Application USP Reference Standard / QC[1]R&D / Synthesis Intermediate[2]

Degradation Pathway Analysis

Understanding the degradation mechanism is critical for designing stability-indicating assays. The diagram below illustrates the moisture-induced failure cascade of the clavam nucleus.

Pathway N1 Clavam-2-carboxylate (Intact β-Lactam) N2 Moisture Absorption (Na+ > K+) N1->N2 High Humidity N3 Nucleophilic Attack (Hydrolysis) N2->N3 H2O Ingress N4 Ring-Opened Degradant (Inactive) N3->N4 Ring Cleavage

Mechanistic pathway of moisture-induced β-lactam hydrolysis in clavam salts.

Accelerated Stability Data

To objectively compare performance, both salts were subjected to accelerated environmental stress testing. The data below reflects the percentage of intact clavam remaining when exposed to high heat and humidity.

Timepoint (40°C / 75% RH)Potassium Salt (K⁺)Sodium Salt (Na⁺)
Day 0 99.8%99.5%
Day 7 98.5%82.1%
Day 14 96.2%64.3%
Day 30 92.1%31.7%

Data Interpretation: The sodium salt exhibits catastrophic degradation by Day 30 due to deliquescence, whereas the potassium salt maintains >90% integrity, validating its use in rigorous analytical method validation (AMV)[3].

Experimental Methodology: Stability-Indicating Assay

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for quantifying clavam salt degradation.

Workflow S1 Salt Selection (K+ vs Na+) S2 Environmental Chamber (40°C / 75% RH) S1->S2 Stress Testing S3 Aliquoting (Days 0, 7, 14, 30) S2->S3 Sampling S4 HPLC-MS/MS Analysis (Quantification) S3->S4 Assay

Step-by-step experimental workflow for accelerated stability profiling.

Step-by-Step Protocol

Step 1: Sample Preparation & Stress Induction

  • Action: Accurately weigh 10 mg of both K⁺ and Na⁺ salts into open petri dishes. Expose to 40°C and 75% Relative Humidity (RH).

  • Causality: Open-dish exposure specifically challenges the hygroscopic nature of the counterions, forcing moisture-dependent hydrolysis to reveal the true solid-state stability limits.

Step 2: Mobile Phase Formulation

  • Action: Prepare 0.1 M monobasic sodium phosphate, adjust with phosphoric acid to a pH of 4.0 ± 0.1, and filter through a 0.5-µm membrane[1].

  • Causality: The clavam nucleus is highly unstable at alkaline pH. Maintaining a strictly acidic mobile phase prevents in-situ degradation during the chromatographic run, ensuring the assay measures actual sample degradation, not analytical artifact.

Step 3: Detection & Quantification

  • Action: Dissolve aliquots in HPLC-grade water to 5 µg/mL. Analyze using negative ion thermospray HPLC-MS/MS with selected reaction monitoring (SRM) for the transition m/z 156 → m/z 114[4].

  • Causality: While UV detection (210 nm) is standard, MS/MS SRM provides absolute specificity. It guarantees that co-eluting excipients or secondary ring-opened degradants do not artificially inflate the intact clavam signal.

Step 4: Self-Validating System Suitability

  • Action: Before running stability samples, inject a mixed standard of clavam-2-carboxylate and clavulanic acid.

  • Validation Checkpoint: The system is only validated if the relative retention time is ~0.7 for clavam-2-carboxylic acid[1], the resolution factor (Rs) between peaks is ≥ 2.0, and the tailing factor is ≤ 1.5. If these criteria fail, the column must be washed or replaced before proceeding.

Conclusion & Formulation Recommendations

For drug development professionals and analytical scientists, the empirical data heavily favors Clavam-2-carboxylate Potassium . Its low hydration energy and stable crystal lattice provide a wide margin of safety against moisture-induced β-lactam hydrolysis. While the sodium salt may be utilized in controlled, moisture-free synthetic environments, the potassium salt remains the unequivocal industry standard for traceability against pharmacopeial standards (USP/EP) and long-term quality control applications.

References

  • Title: Clavam-2-carboxylate Potassium - CAS - 2196185-67-6 | Axios Research Source: Axios Research URL: [Link]

  • Title: USP Monographs: Clavulanate Potassium - USP29-NF24 Source: Pharmacopeia (USP-NF) URL: [Link]

  • Title: Simultaneous estimation of combination tablet dosage form by HPLC Source: ResearchGate URL: [Link]

Sources

Comparative

benchmarking clavam-2-carboxylate potassium against standard antimicrobial agents

Benchmarking Clavam-2-Carboxylate Potassium Against Standard Antimicrobial Agents: A Structural and Analytical Guide Executive Summary In the landscape of antimicrobial drug development, distinguishing between active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Clavam-2-Carboxylate Potassium Against Standard Antimicrobial Agents: A Structural and Analytical Guide

Executive Summary

In the landscape of antimicrobial drug development, distinguishing between active pharmaceutical ingredients (APIs) and their structurally similar biosynthetic byproducts is critical. 1 (CAS 2196185-67-6) is a 5S clavam metabolite naturally produced during the fermentation of Streptomyces clavuligerus[1]. While it shares a bicyclic β-lactam–oxazolidine ring system with the gold-standard β-lactamase inhibitor clavulanic acid, clavam-2-carboxylate is completely devoid of antimicrobial and β-lactamase inhibitory activity[2]. Consequently, it is not benchmarked as a therapeutic competitor, but rather as a used to quantify fermentation impurities and validate API purity[].

Mechanistic Causality: The Stereochemical Imperative

To understand why clavam-2-carboxylate fails as an antimicrobial agent compared to standard β-lactamase inhibitors, we must examine the structure-activity relationship (SAR) dictated by its biosynthesis. Both clavulanic acid and clavam-2-carboxylate originate from the exact same metabolic precursor, clavaminic acid[4].

However, the 4 into two distinct stereochemical fates[4]:

  • The 5R Pathway (Active): Directed by the clavulanic acid gene cluster, yielding the 3R, 5R stereochemistry of clavulanic acid. This specific spatial orientation is mandatory for the molecule to dock perfectly into the active site of serine β-lactamases, allowing the β-lactam ring to open and form a stable, irreversible acyl-enzyme intermediate[2].

  • The 5S Pathway (Inactive): Directed by paralogous gene clusters (including genes like cvm1 and cvm5), yielding 5S clavams such as clavam-2-carboxylate[5]. The 6 completely prevents the required nucleophilic attack by the serine residue in the target enzyme's active site, rendering the molecule biologically inert[6].

Biosynthesis Precursor Clavaminic Acid (Bifurcation Point) Path1 Clavulanic Acid Cluster (Late Steps) Precursor->Path1 ORF15/16 Path2 Paralogue/Clavam Cluster (Late Steps) Precursor->Path2 CVM1/CVM5 Prod1 Clavulanic Acid (3R, 5R) Potent Inhibitor Path1->Prod1 Prod2 Clavam-2-carboxylate (5S) Inactive Impurity Path2->Prod2

Metabolic bifurcation of clavaminic acid into active 5R and inactive 5S clavams.

Comparative Performance Data

When benchmarking clavam-2-carboxylate against standard agents, the data clearly delineates its role as an analytical standard rather than a therapeutic agent. Because it acts as a direct metabolic competitor during fermentation, minimizing its presence is a primary objective in API manufacturing.

CompoundStereochemistryβ-Lactamase IC₅₀Antimicrobial SynergyPrimary Application
Clavam-2-carboxylate Potassium 5SNo ActivityNoneQC Reference Standard / Impurity Profiling
Clavulanic Acid Potassium 3R, 5RHighly Active (nM range)High (with Amoxicillin)Clinical β-Lactamase Inhibitor
Tazobactam Sodium 2S, 3S, 5RHighly Active (nM range)High (with Piperacillin)Clinical β-Lactamase Inhibitor
Sulbactam Sodium 2S, 5RModerately ActiveModerate (with Ampicillin)Clinical β-Lactamase Inhibitor

Experimental Protocol: High-Resolution Benchmarking & Impurity Profiling

Because clavam-2-carboxylate is a direct competitor for the clavaminic acid precursor, quantifying its presence is a regulatory requirement for clavulanic acid API release. The following self-validating HPLC-MS protocol is designed to separate the 5S impurities from the 5R active agents.

Causality of Protocol Design: Clavams lack a strong native chromophore. To enable robust UV detection alongside mass spectrometry, the protocol utilizes 2, which reacts specifically with the β-lactam ring to form a stable, UV-absorbing chromophore (λ = 311 nm)[2].

Step-by-Step Methodology:

  • Sample Preparation (Derivatization):

    • Prepare a 17% (w/v) imidazole solution adjusted to pH 6.8 with 5 N HCl.

    • Mix 100 µL of the fermentation supernatant (or reconstituted API) with 300 µL of the imidazole reagent.

    • Incubate at room temperature for exactly 15 minutes to ensure complete derivatization of the β-lactam rings.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., XTerra, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Use a volatile buffer system (e.g., 0.1 M ammonium acetate, pH 5.0) with a methanol gradient (0% to 50% over 20 minutes) to ensure compatibility with downstream ESI-MS.

    • Flow Rate: 1.0 mL/min, splitting 1:10 prior to the MS source.

  • Mass Spectrometric Detection (ESI-MS):

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Benchmark the retention times and m/z values against the certified Clavam-2-carboxylate Potassium reference standard.

  • Validation & Integration:

    • Quantify the area under the curve (AUC) for the clavam-2-carboxylate peak relative to the clavulanic acid peak to determine the exact impurity percentage of the batch.

Workflow S1 1. Derivatization (Imidazole Reagent) S2 2. HPLC Separation (Volatile Buffer) S1->S2 S3 3. ESI-MS Detection (m/z Profiling) S2->S3 S4 4. Method Validation (Impurity Benchmarking) S3->S4

Self-validating HPLC-MS workflow for benchmarking 5S clavam impurities.

Strategic Outlook in Drug Development

From a bioengineering perspective, clavam-2-carboxylate represents a metabolic sink. Because the 5S clavam pathway directly competes with clavulanic acid biosynthesis, modern strain engineering of Streptomyces clavuligerus focuses on 5 (such as cvm1 or cvm5)[5]. By eliminating the production of clavam-2-carboxylate, metabolic flux is redirected entirely toward clavulanic acid, significantly enhancing industrial yields and reducing the burden of downstream purification[4].

References

  • Title: Clavam-2-carboxylate Potassium - CAS - 2196185-67-6 Source: Axios Research URL: [Link]

  • Title: Five Additional Genes Are Involved in Clavulanic Acid Biosynthesis in Streptomyces clavuligerus Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: 5S Clavam Biosynthesis Is Controlled by an Atypical Two-Component Regulatory System in Streptomyces clavuligerus Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Dynamic in silico assessment of potential gene targets for enhancing clavulanic acid production in Streptomyces clavuligerus Source: Journal of Applied Pharmaceutical Science (JAPS Online) URL: [Link]

  • Title: Genes Specific for the Biosynthesis of Clavam Metabolites Antipodal to Clavulanic Acid Are Clustered with the Gene for Clavaminate Synthase 1 in Streptomyces clavuligerus Source: PubMed Central (PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Clavam-2-carboxylate Potassium proper disposal procedures

Clavam-2-carboxylate Potassium: Comprehensive Safe Handling and Disposal Protocol As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists on the lifecycle manag...

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Author: BenchChem Technical Support Team. Date: April 2026

Clavam-2-carboxylate Potassium: Comprehensive Safe Handling and Disposal Protocol

As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists on the lifecycle management of active pharmaceutical ingredients (APIs) and their reference standards. Clavam-2-carboxylate Potassium is a critical reference standard utilized in analytical method validation (AMV) and quality control for clavulanate-based beta-lactamase inhibitors[1].

While this compound is strictly for analytical purposes and not for human use[1], its structural identity demands rigorous disposal protocols. Discharging intact beta-lactam derivatives into municipal wastewater systems exerts severe environmental selection pressure, accelerating the proliferation of antimicrobial resistance (AMR) in environmental microbiomes[2].

This guide provides a self-validating, step-by-step operational protocol for the chemical deactivation and logistical disposal of Clavam-2-carboxylate Potassium, ensuring absolute safety and regulatory compliance.

Physicochemical & Hazard Profiling

Before handling any chemical waste, it is imperative to understand its physical properties and stability parameters. Clavam-2-carboxylate Potassium is highly sensitive to pH and temperature, a vulnerability we will exploit for its safe deactivation[3].

Table 1: Quantitative Data and Stability Profile

PropertyValue
Chemical Name Potassium (3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate[4]
CAS Number 2196185-67-6[4]
Molecular Formula C6H6NO4·K[4]
Molecular Weight 195.21 g/mol [5]
Optimal Stability pH 5.0 – 7.0 (Highly susceptible to alkaline hydrolysis)[3]
Target Organs/Hazards Non-hazardous under standard transport; avoid dust inhalation[4]
Final Incineration Temp > 1100°C (WHO standard for sensitizing pharma waste)[6]

The Causality of Disposal: Why Alkaline Hydrolysis?

In laboratory safety, we do not merely follow steps; we must understand the causality behind them. Why can't we simply throw this standard into a generic aqueous waste bin?

Clavam-2-carboxylate Potassium contains a highly strained oxo-beta-lactam (clavam) ring. This ring is the pharmacophore responsible for interacting with beta-lactamase enzymes. To eliminate any residual biological activity before environmental release, the compound must undergo forced chemical degradation.

Kinetic studies demonstrate that the clavam structure degrades rapidly in basic solutions[3]. Exposing the compound to a high pH (e.g., pH > 10) using Sodium Hydroxide (NaOH) induces a nucleophilic attack by hydroxyl ions on the beta-lactam carbonyl. This mechanism irreversibly cleaves the C7-N4 or C7-O6 bonds, opening the ring and yielding biologically inert degradation products[7]. By performing this self-validating chemical deactivation step in the lab, you guarantee that even if downstream logistical incineration fails, the compound cannot contribute to environmental AMR.

Standard Operating Procedure (SOP): Deactivation & Disposal

Execute the following step-by-step methodology to deactivate and dispose of Clavam-2-carboxylate Potassium waste safely.

Phase 1: Preparation and PPE
  • Workspace: Conduct all procedures inside a certified chemical fume hood to prevent the inhalation of aerosolized powders[4].

  • PPE: Don appropriate personal protective equipment, including nitrile gloves, safety goggles, and a standard laboratory coat[1].

Phase 2: Chemical Deactivation (Alkaline Hydrolysis)
  • Collection: Gather all solid and liquid Clavam-2-carboxylate Potassium waste into a dedicated borosilicate glass beaker.

  • Dissolution: For solid powder waste, dissolve the compound in a minimal volume of distilled water to create an aqueous solution.

  • Hydrolysis: Slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring continuously. Monitor the solution until it reaches a pH > 10.

  • Incubation: Allow the alkaline solution to incubate at room temperature for 60 minutes . This duration provides ample time for the complete kinetic cleavage of the clavam ring[3][7].

Phase 3: pH Neutralization
  • Neutralization: After the 60-minute incubation, the solution is highly basic and unsafe for standard waste transport. Slowly add 1M Hydrochloric Acid (HCl) dropwise while monitoring with a pH meter.

  • Target pH: Adjust the solution back to a neutral range (pH 6.0 – 8.0). This prevents violent exothermic reactions when the liquid is mixed with other waste streams in the facility.

Phase 4: Segregation and Final Incineration
  • Segregation: Transfer the neutralized, biologically inert liquid into a clearly labeled, leak-proof hazardous pharmaceutical waste container[1].

  • Logistics: Hand the container over to your facility's authorized environmental health and safety (EHS) team.

  • Incineration: Ensure your waste management contractor complies with World Health Organization (WHO) guidelines, which mandate that pharmaceutical waste containing sensitizing agents (like beta-lactams) must be destroyed via high-temperature incineration (>1100°C) equipped with adequate flue gas treatment[2][6]. Never discharge this waste into municipal drains [2].

Operational Workflow Visualization

G Waste Clavam-2-carboxylate Potassium (Solid/Liquid Waste) Prep Safety Prep: PPE & Fume Hood Waste->Prep Deactivation Chemical Deactivation Alkaline Hydrolysis (1M NaOH) Cleaves clavam ring Prep->Deactivation Dissolve in water Neutralize pH Neutralization Adjust to pH 6-8 with 1M HCl Deactivation->Neutralize Incubate 1 hr Container Transfer to Dedicated Pharma Waste Container Neutralize->Container Incinerate Final Disposal: High-Temp Incineration (>1100°C) Container->Incinerate WHO Guidelines

Fig 1: Step-by-step operational workflow for the deactivation and disposal of clavam derivatives.

References

  • KM Pharma Solution Private Limited. "MSDS - Clavam-2-Carboxylate Potassium". kmpharma.in. 4

  • Aquigen Bio. "Clavam-2-Carboxylate Potassium | CAS No: 2196185-67-6". aquigenbio.com. 1

  • Sigma-Aldrich. "Carboxylate". sigmaaldrich.com. 5

  • ResearchGate. "Kinetic studies on clavulanic acid degradation". researchgate.net. 3

  • American Chemical Society (ACS). "Theoretical Study of the Alkaline Hydrolysis of an Oxo-β-Lactam Structure". acs.org. 7

  • WASH in Health Care Facilities. "Technical consultation on safe management of pharmaceutical waste". washinhcf.org. 6

  • World Health Organization (WHO). "Annex 6 - WHO good manufacturing practices for pharmaceutical products containing hazardous substances". who.int.2

Sources

Handling

Personal protective equipment for handling Clavam-2-carboxylate Potassium

As a Senior Application Scientist, I approach the handling of pharmaceutical reference standards not just as a regulatory requirement, but as a fundamental practice in scientific integrity and laboratory safety. Clavam-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of pharmaceutical reference standards not just as a regulatory requirement, but as a fundamental practice in scientific integrity and laboratory safety.

Clavam-2-carboxylate Potassium (CAS: 2196185-67-6)[1] is a critical reference standard utilized primarily for analytical method development (AMV), quality control (QC), and Abbreviated New Drug Applications (ANDA)[2]. Typically supplied in micro-quantities (e.g., 2 mg vials)[3], this compound presents unique logistical and safety challenges. While its specific acute toxicity may be classified as low in some safety data sheets[1], its structural identity as a beta-lactamase inhibitor derivative means it shares a sensitization profile with related compounds like Potassium Clavulanate, which are known respiratory (H334) and skin sensitizers (H317)[4].

To build a self-validating safety culture, laboratory personnel must handle this dry powder with rigorous Personal Protective Equipment (PPE) and containment strategies. The following guide provides the causality behind our safety choices and step-by-step operational workflows.

The Causality of PPE Selection

Handling dry powders of clavulanate derivatives poses a high risk of aerosolization. Once aerosolized, micro-particulates can easily deposit on the skin or be inhaled, potentially triggering allergic respiratory reactions or asthma symptoms[4]. Therefore, the primary goal of our PPE matrix is to completely isolate the operator's respiratory tract and dermal surfaces from the compound before it is stabilized in an aqueous solution.

Table 1: Quantitative PPE Specification Matrix

PPE CategoryRequired EquipmentQuantitative Spec / StandardOperational Rationale
Respiratory SCBA or PAPR with HEPA99.97% particulate filtrationPrevents inhalation of aerosolized dust; strictly required to mitigate sensitization risk[1].
Hand Protection Surgical / Nitrile Gloves≥0.12 mm thickness, change ≤4 hrsPrevents dermal contact. Double-gloving is recommended during initial powder handling[1].
Eye Protection Safety GogglesANSI Z87.1 / EN166 certifiedProtects ocular mucosa from airborne micro-particulates[1].
Body Protection Disposable Lab CoatFluid-resistant TyvekPrevents cross-contamination of personal clothing and the wider laboratory environment[4].

Step-by-Step Operational Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity has been actively verified.

Protocol A: Self-Validating Gowning Procedure
  • Visual Inspection: Inspect all PPE for micro-tears or defects. Inflate surgical gloves slightly to verify hermetic integrity before donning.

  • Don Body Protection: Put on the disposable Tyvek lab coat. Ensure it is fully buttoned/zipped to the neck.

  • Don Respiratory Protection: Don the Self-Contained Breathing Apparatus (SCBA) or Powered Air-Purifying Respirator (PAPR)[1]. Validation: Perform a positive/negative pressure seal check. Causality: A compromised seal defeats the purpose of the HEPA filter, allowing dust ingress.

  • Don Eye Protection: Wear safety goggles, ensuring a tight seal against the upper face[1].

  • Don Hand Protection: Don surgical gloves[1]. Pull the cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Protocol B: Analytical Weighing & Solubilization

Because this product is used as an analytical standard[2], it is handled in highly concentrated, minute quantities[3].

  • Environment Setup: Transfer the sealed vial (stored at room temperature, away from light[2]) into a Class II Biological Safety Cabinet (BSC) or a dedicated weighing isolator.

  • Static Mitigation: Ground the microbalance and use anti-static tools. Causality: Dry powders hold static charges that cause them to repel from spatulas and aerosolize into the breathing zone.

  • Weighing: Carefully open the container and weigh the required mass, minimizing sudden air movements.

  • Immediate Solubilization: Immediately dissolve the powder in the designated aqueous buffer. Causality: Transitioning the compound from a dry powder to a liquid state instantly eliminates the primary inhalation hazard associated with dust formation.

Protocol C: Spill Response & Disposal Plan
  • Containment: If a dry spill occurs, do not sweep . Sweeping mechanically aerosolizes the powder.

  • Wet Wiping: Wash the affected area with plenty of water[1]. Use damp absorbent pads to gently wipe up the spill. Causality: Clavam-2-carboxylate Potassium is water-soluble; wet-wiping traps the particulates in a liquid matrix, preventing airborne release.

  • Ventilation: Ensure the area has adequate ventilation during the cleanup process[1].

  • Disposal: Place all contaminated wipes, PPE, and aqueous waste into a sealed, labeled container. Dispose of contents at an approved waste disposal plant[4].

Workflow Visualization

The following diagram illustrates the logical progression of handling Clavam-2-carboxylate Potassium, emphasizing the critical transition from high-risk dry powder to low-risk aqueous solution.

Handling_Workflow S1 1. Storage Retrieval (Room Temp, Dark) S2 2. Don PPE (Respirator, Gloves, Goggles) S1->S2 S3 3. Analytical Weighing (Enclosed Isolator) S2->S3 Integrity Verified S4 4. Aqueous Solubilization (Eliminates Dust Hazard) S3->S4 Minimize Airflow S5 5. QC / AMV Analysis (Liquid State Handling) S4->S5 S6 6. Aqueous Waste Disposal (Approved Facility) S5->S6

Workflow for safe handling and disposal of Clavam-2-carboxylate Potassium.

References[1] MSDS - Clavam-2-Carboxylate Potassium, kmpharma.in,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEydSbBKptLhOjXqgLUY5CfKTMDSLSOKyGD88we7Nl2obdEeJT84txbP-KDJcpPLvpoHovASZ3S_VnGijG6wHSjU4q5o9uNwetM2SRq9YX3aUy3WI69kF1qUUvaWMomF3juZ6rLGQ==[3] Clavam-2-carboxylate Potassium (2 mg) - USP Store, usp.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf-a629HcvczOl9HqMOe50fKQjj8uE4uaDeNdqsapEJ29UxlATm-MMZM33cpqct_fJb_hplG9l_mrpR_ZCuEL-5-ENDV2EhAtRZOTpQfmNR0jCkgOqgvHYtpr8GbE9Yms=[4] SAFETY DATA SHEET - Clavulanic Acid Potassium Salt, lgcstandards.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjVomfvIyy_JHLKWxkudC6gPtUrw3qTMXWao94AMmwYIiPhGYb0A563VK-Fhq9Q4T2WkyG-o3eVZhW1DKW7x9clcN9Tb_wF5gelhrM5DMUyC6TvaXt5uq9TFB57buu2-N1Lr-ijWnRhneGrBwPIKAWwTTGpiBhuti9vpLNU1Ej1Hi83gTHhZCQDiONUroIKliYBovVAQ6rXqVH1zTykBNG4Jh4gCDH9YGt2k6Ybum05x-o5SftKgqGTJgyhu8e27WjbNxzYmGQXOdEfL3PYEIlDRP8t47O0VnLApoE[2] Clavam-2-Carboxylate Potassium CAS#: 2196185-67-6, chemwhat.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTzJK4kYdrI4okNg7BW5aUTmmWahg8MvlejgkHupMEQnSKsnGCb1TVLCd-NceCRbYnho-GRzcK3GanioaI8o3iHlxXYWByYoopmkXIAUr0FRTwkRKmX_4T1-68OSZEOgT-jkSBPgkY9588y28GEudGF7rGjI2ajqFaEvozE0q3BB3_CO0=

Sources

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